molecular formula C16H12O8 B037798 Laricitrin CAS No. 53472-37-0

Laricitrin

Cat. No.: B037798
CAS No.: 53472-37-0
M. Wt: 332.26 g/mol
InChI Key: CFYMYCCYMJIYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laricitrin is a naturally occurring O-methylated flavonol, a derivative of myricetin, that has garnered significant interest in biochemical and pharmacological research due to its potent bioactivities. It is primarily investigated for its role as a key intermediate in the flavonoid biosynthesis pathway in plants, particularly in the study of anthocyanin pigmentation and the development of novel plant varieties. Beyond plant physiology, this compound is a subject of intense study in the field of nutraceuticals and disease research. Its mechanism of action is largely attributed to its powerful antioxidant and free radical-scavenging properties, which are more pronounced than its precursor due to its specific methylation pattern. Researchers are actively exploring its potential to modulate oxidative stress-related pathways, including the Nrf2 signaling cascade, and its reported anti-inflammatory and neuroprotective effects in various in vitro and in vivo models. Current research applications include the investigation of this compound's impact on metabolic syndromes, its role in combating cellular senescence, and its utility as a standard in analytical chemistry for the quantification of flavonoid content in complex biological samples, wines, and food products. This compound serves as a critical tool for scientists deciphering the structure-activity relationships of polyphenols and their broader implications for human health and plant science.

Properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYMYCCYMJIYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415210
Record name Laricitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53472-37-0
Record name Laricitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53472-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laricitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laricitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LARICITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2DUC4C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Laricitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0126497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Enzymatic Conversion of Myricetin to Laricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laricitrin, a 3'-O-methylated flavonol derived from myricetin, has garnered interest in the scientific community for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production methods and for exploring its therapeutic applications. This technical guide provides an in-depth overview of the enzymatic conversion of myricetin to this compound, focusing on the core biochemical pathways, quantitative data on enzyme kinetics, and detailed experimental protocols.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities. Myricetin, a hexahydroxyflavonol abundant in fruits, vegetables, and medicinal plants, is a precursor for the biosynthesis of other bioactive flavonoids. One such derivative is this compound (3'-O-methylmyricetin), which is formed through the specific methylation of the hydroxyl group at the 3' position of the B-ring of myricetin. This O-methylation is a critical modification that can alter the physicochemical properties and biological activities of flavonoids, often enhancing their bioavailability and metabolic stability. The enzymatic reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). This guide delves into the technical aspects of this biosynthetic process.

The Biosynthetic Pathway of this compound from Myricetin

The conversion of myricetin to this compound is a single-step enzymatic reaction catalyzed by a specific class of O-methyltransferases (OMTs). These enzymes transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of myricetin, yielding this compound and S-adenosyl-L-homocysteine (SAH) as a by-product.

Laricitrin_Biosynthesis Myricetin Myricetin OMT Myricetin O-methyltransferase (OMT) Myricetin->OMT This compound This compound SAM S-adenosyl-L-methionine (SAM) SAM->OMT SAH S-adenosyl-L-homocysteine (SAH) OMT->this compound OMT->SAH

Caption: Biosynthetic pathway of this compound from myricetin.

This methylation is a key step in the diversification of flavonoid structures in plants and contributes to the array of biological activities observed for these compounds.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of myricetin to this compound is determined by the kinetic parameters of the specific O-methyltransferase involved. Several studies have characterized OMTs from different plant sources, revealing variations in their substrate specificity and catalytic efficiency. The following table summarizes key kinetic data for enzymes known to methylate myricetin.

Enzyme Name (Source Organism)SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
CrOMT2 (Citrus reticulata)Myricetin21.30.041877.9
MOMT3 (Solanum habrochaites)Myricetin-0.82-
Flavonol 3-OMT (Serratula tinctoria)Myricetin---

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides a generalized framework for the key experiments involved in studying the biosynthesis of this compound from myricetin.

Heterologous Expression and Purification of O-Methyltransferase

A common approach to obtaining sufficient quantities of active OMT for characterization is through heterologous expression in a host organism, typically Escherichia coli.

Experimental_Workflow_OMT cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Protein Purification A1 Isolate OMT gene from plant source A2 Clone into expression vector (e.g., pET vector with His-tag) A1->A2 A3 Transform into E. coli expression strain (e.g., BL21(DE3)) A2->A3 B1 Grow E. coli culture to mid-log phase A3->B1 B2 Induce protein expression with IPTG B1->B2 B3 Incubate at lower temperature (e.g., 16-25°C) to improve soluble protein yield B2->B3 C1 Harvest cells by centrifugation B3->C1 C2 Lyse cells (e.g., sonication) C1->C2 C3 Centrifuge to remove cell debris C2->C3 C4 Purify supernatant using Ni-NTA affinity chromatography C3->C4 C5 Elute purified OMT C4->C5 C6 Verify purity by SDS-PAGE C5->C6

Caption: Workflow for heterologous expression and purification of OMT.

Detailed Methodology:

  • Gene Isolation and Cloning: The coding sequence of the target OMT is amplified from cDNA of the source plant and cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C until it reaches an optical density (OD600) of 0.4-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the culture is typically incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or French press. The cell lysate is then centrifuged to pellet cellular debris. The resulting supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column for purification of the His-tagged OMT. The purified enzyme is eluted and its purity is assessed by SDS-PAGE.

In Vitro Enzymatic Assay

The catalytic activity of the purified OMT is determined through an in vitro assay.

Reaction Mixture:

  • Purified OMT enzyme (concentration to be optimized)

  • Myricetin (substrate) in a suitable solvent (e.g., DMSO)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Reaction buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)

Procedure:

  • The reaction is initiated by adding the enzyme to a pre-warmed reaction mixture containing the buffer, myricetin, and SAM.

  • The reaction is incubated at an optimal temperature (typically 30-37°C) for a defined period.

  • The reaction is terminated by adding an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).

  • The product, this compound, is then analyzed and quantified.

Quantification of Myricetin and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying flavonoids.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed, such as:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 5% acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Detection Wavelength: Flavonols like myricetin and this compound can be detected at around 360-370 nm.

  • Quantification: The concentration of myricetin and this compound is determined by comparing the peak areas of the samples to a standard curve generated with known concentrations of pure compounds.

Conclusion

The biosynthesis of this compound from myricetin is a well-defined enzymatic process with significant implications for the production of novel bioactive compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and the enzymes responsible for its synthesis. Future research may focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as on scaling up the biotechnological production of this compound for pharmacological studies.

Natural Sources of Laricitrin in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides a comprehensive overview of the natural plant sources of Laricitrin, a bioactive O-methylated flavonol. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the distribution of this compound in the plant kingdom, quantitative data, experimental protocols for its analysis, and insights into its biological signaling pathways.

Introduction to this compound

This compound (3',5,7-trihydroxy-3',4',5'-trimethoxyflavone) is a flavonoid that has garnered scientific interest for its potential pharmacological activities. As a derivative of myricetin, it is characterized by a specific methylation pattern that influences its bioavailability and biological effects. Understanding its natural sources is a critical first step in harnessing its therapeutic potential.

Plant Sources of this compound

This compound is found in a variety of plants, often in its glycosidic forms. The following table summarizes the key plant species reported to contain this compound and its derivatives.

Plant SpeciesFamilyPlant PartForm of this compoundReference(s)
Vitis vinifera (Red Grape)VitaceaeSkin, WineThis compound, this compound 3-O-galactoside[1][2]
Vaccinium uliginosum (Bog Bilberry)EricaceaeFruitThis compound[1][3][4][5]
Larix sibirica (Siberian Larch)PinaceaeWood, BarkThis compound 3-glucoside[2][6]
Ginkgo bilobaGinkgoaceaeFruits, LeavesThis compound 3-rutinoside[7][8][9][10]
Syzygium cumini (Jambolan)MyrtaceaeEdible partsThis compound glycosides[11]
Syzygium nervosumMyrtaceae-This compound[11]
Medicago littoralisFabaceae-This compound 3,5'-di-O-β-glucopyranoside[2]
Rhodiola wallichianaCrassulaceae-This compound[11]

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table presents available quantitative data for this compound in selected plant sources.

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference(s)
Red Grape (Vitis vinifera)SkinThis compoundPresent, but quantitative data is highly variable depending on cultivar and conditions.HPLC-DAD, LC-MS[12][13]
Bog Bilberry (V. uliginosum)FruitThis compoundA minor flavonol compared to quercetin and myricetin.UHPLC[1][3]
Ginkgo bilobaLeavesThis compoundIdentified and quantified in extract.HPLC-QTRAP-MS/MS[14][15]

Note: Quantitative data for this compound is often reported as part of broader flavonoid profiling studies, and specific concentrations can be highly variable.

Experimental Protocols

Extraction of this compound from Plant Material

A generalized protocol for the extraction of flavonols like this compound from plant material is outlined below. This protocol may require optimization based on the specific plant matrix.

Objective: To extract this compound and its glycosides from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (or 70% ethanol)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 1-5 g of the dried, powdered plant material.

  • Add 20-50 mL of methanol (or 70% ethanol) to the plant material.

  • Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Collection: Decant the supernatant. Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Combine the supernatants from all extractions.

  • Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To quantify this compound in a plant extract using HPLC with a Diode Array Detector (DAD).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid (or acetic acid)

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 370 nm (for flavonols)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis: Inject the filtered plant extract and the calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Signaling Pathways and Biological Activity

Research has indicated that this compound and its glycosides possess biological activities. Notably, this compound 3-rutinoside, isolated from Ginkgo biloba fruits, has been shown to exert protective effects against TNF-α-stimulated damage in normal human dermal fibroblasts.[7][8] This effect is mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway.[7][8]

The following diagram illustrates the proposed mechanism of action of this compound 3-rutinoside in mitigating TNF-α induced cellular damage.

Laricitrin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR ERK ERK TNFR->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation ROS ROS Generation pERK->ROS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) pERK->Pro_inflammatory_Cytokines MMP1_Secretion MMP-1 Secretion pERK->MMP1_Secretion Collagen_Degradation Collagen Degradation MMP1_Secretion->Collagen_Degradation Laricitrin_3-rutinoside This compound 3-rutinoside Laricitrin_3-rutinoside->pERK Inhibits Phosphorylation

Caption: Proposed signaling pathway of this compound 3-rutinoside.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the extraction and analysis of this compound from plant materials.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., leaves, fruits) Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration HPLC_DAD HPLC-DAD Analysis Concentration->HPLC_DAD LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification HPLC_DAD->Quantification Characterization Structural Characterization LC_MSMS->Characterization

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide has summarized the current knowledge on the natural sources of this compound in plants. While several plant species have been identified as containing this flavonol, there is a need for more extensive quantitative studies to establish the most potent sources. The provided experimental protocols offer a foundation for researchers to extract and quantify this compound, and the elucidation of its involvement in signaling pathways opens avenues for further investigation into its therapeutic applications. This document serves as a valuable resource for the scientific community engaged in natural product research and drug discovery.

References

Laricitrin in Red Grape Varieties: A Technical Guide to Distribution, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of laricitrin, a key flavonol found exclusively in red grape varieties (Vitis vinifera). Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthesis, distribution, and analytical methodologies for this compound, presenting quantitative data and experimental protocols to support advanced research and application.

Introduction to this compound

This compound (myricetin 3'-methyl ether) is a methylated flavonoid, specifically an O-methylated flavonol. Flavonols are a class of polyphenolic compounds known for their antioxidant properties and their role in plant pigmentation and defense mechanisms. In grapes, this compound is synthesized from its precursor, myricetin, and is found primarily in the skins of red cultivars.[1][2] It is characteristically absent in white grape varieties, a distinction tied to the differential expression of key enzymes in the flavonoid biosynthetic pathway.[2][3][4] this compound typically exists in glycosidic forms, most commonly as this compound-3-O-glucoside and this compound-3-O-galactoside.[3][5][6] The presence and concentration of these compounds contribute to the chemical profile of red wines and are of interest for their potential bioactive properties.

Biosynthesis of this compound in Grapes

This compound is a product of the flavonoid branch of the phenylpropanoid pathway. The synthesis originates from the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various flavonoid classes. The formation of this compound is contingent on the synthesis of its trihydroxylated precursor, dihydromyricetin, which is oxidized to myricetin. The key enzymatic step that differentiates red and white grapes is catalyzed by flavonoid 3',5'-hydroxylase (F3'5'H), the enzyme responsible for producing the 3',4',5'-trihydroxylated B-ring characteristic of myricetin and its derivatives. This enzyme is not expressed in white grape varieties.[3][4] Following the formation of myricetin, a final methylation step catalyzed by an O-methyltransferase (OMT) yields this compound.

Laricitrin_Biosynthesis Figure 1: Flavonoid Biosynthesis Pathway to this compound cluster_pathway General Phenylpropanoid & Flavonoid Pathway cluster_flavonols Flavonol Synthesis cluster_methylation Methylation cluster_key Enzyme Key p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Myricetin Myricetin Dihydromyricetin->Myricetin FLS This compound This compound Myricetin->this compound OMT Key CHS: Chalcone Synthase CHI: Chalcone Isomerase F3H: Flavanone 3-hydroxylase F3'H: Flavonoid 3'-hydroxylase F3'5'H: Flavonoid 3',5'-hydroxylase FLS: Flavonol Synthase OMT: O-methyltransferase

Figure 1: Flavonoid Biosynthesis Pathway to this compound

Distribution and Quantification in Red Grape Varieties

This compound is localized in the berry skins, where most flavonoid synthesis occurs.[1] Its concentration varies significantly among different red grape cultivars, influenced by genetic factors, viticultural practices, and environmental conditions such as sun exposure and temperature. While quercetin and myricetin are often the most abundant flavonols in red grapes, this compound is a consistently present, albeit minor, component. Across a study of 91 grape varieties, this compound accounted for an average of 5.65% of the total flavonol content in red grapes.[3]

The table below summarizes the concentration of this compound glycosides found in the skins of various mature Vitis vinifera red grape cultivars. Data is presented as a percentage of the total flavonol content, providing a comparative measure of its relative abundance.

Grape CultivarThis compound-3-O-glucoside (% of Total Flavonols)This compound-3-O-galactoside (% of Total Flavonols)Total this compound Derivatives (% of Total Flavonols)
Barbera 4.81.05.8
Cabernet Sauvignon 3.50.84.3
Lagrein 6.81.38.1
Marzemino 5.31.16.4
Merlot 4.10.95.0
Pinot Noir 5.01.06.0
Syrah 3.90.84.7
Teroldego 6.21.27.4

Data synthesized from studies on Vitis vinifera flavonol profiles. The percentages represent the contribution of this compound glycosides to the total measured flavonol pool in grape skins.

Experimental Methodologies

The accurate identification and quantification of this compound in grape matrices require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method.

Detailed Experimental Protocol

1. Sample Preparation and Extraction:

  • Source Material: Grape skins are manually separated from mature berries, immediately frozen in liquid nitrogen, and lyophilized (freeze-dried) to preserve their chemical integrity.
  • Homogenization: The dried skins are ground into a fine powder using a cryogenic mill or a mortar and pestle with liquid nitrogen.
  • Extraction: A precise amount of the powdered sample (e.g., 100 mg) is weighed. The phenolics are extracted using a solvent mixture, typically methanol/water/formic acid (e.g., 60:39:1 v/v/v). The sample is vortexed and then placed in an ultrasonic bath for approximately 15-20 minutes to ensure efficient extraction.
  • Centrifugation: The resulting mixture is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.
  • Filtration: The supernatant is carefully collected and filtered through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

2. Chromatographic Analysis (UPLC-MS/MS):

  • Instrumentation: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole, QqQ) is used.

  • Column: A reverse-phase column, such as a C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size), is employed for separation.

  • Mobile Phase: A binary gradient elution is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: The separation is achieved by gradually increasing the proportion of Mobile Phase B over a run time of 15-30 minutes to elute compounds based on their polarity.

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode for flavonol analysis. Identification is based on the precursor ion's exact mass (e.g., m/z 493.1 for this compound-3-O-glucoside) and its characteristic fragmentation pattern (MS/MS) upon collision-induced dissociation.

  • Quantification: Quantification is performed using an external calibration curve prepared with an authentic standard of this compound-3-O-glucoside. If a standard is unavailable, it can be quantified relative to a more common standard like quercetin-3-O-glucoside, with results expressed as equivalents.

    Experimental_Workflow Figure 2: Analytical Workflow for this compound Quantification Sample Grape Skin Sample (Frozen & Lyophilized) Grind Cryogenic Grinding Sample->Grind Extract Solvent Extraction (Methanol/H2O/Formic Acid + Ultrasonication) Grind->Extract Centrifuge Centrifugation (10,000 x g) Extract->Centrifuge Filter Filtration (0.22 µm Syringe Filter) Centrifuge->Filter Analysis UPLC-MS/MS Analysis Filter->Analysis Data Data Processing: - Identification (Mass & Fragments) - Quantification (Calibration Curve) Analysis->Data Result Final Concentration Data Data->Result

    Figure 2: Analytical Workflow for this compound Quantification

    Conclusion

This compound is a distinctive flavonol of red grape varieties, synthesized via the flavonoid pathway dependent on the F3'5'H enzyme. While it represents a smaller fraction of the total flavonol content compared to myricetin and quercetin, its consistent presence across numerous red cultivars makes it a relevant compound for varietal characterization and for investigating the bioactive potential of grape-derived products. The standardized analytical workflow detailed herein, utilizing UPLC-MS/MS, provides a robust framework for its precise quantification, enabling further research into its genetic, environmental, and physiological regulation, as well as its potential applications in health and wellness.

References

A Technical Guide to the Biological Activity Screening of Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laricitrin, a 3'-O-methylated flavonol derived from myricetin, is a naturally occurring flavonoid found in various plant species. Flavonoids as a class are well-regarded for their diverse pharmacological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and visual representations of the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction to this compound

This compound (3,4',5,5',7-pentahydroxy-3'-methoxyflavone) is a flavonoid that belongs to the flavonol subclass. Its structure is closely related to myricetin, differing by the methylation of the hydroxyl group at the 3' position on the B-ring. This structural modification can significantly influence its bioavailability and biological activity. While research specifically on this compound is still developing, studies on its glycoside forms and structurally related flavonols suggest a range of promising biological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This guide outlines the essential screening procedures to systematically investigate these properties.

Screening for Antioxidant Activity

Antioxidant activity is a hallmark of many flavonoids, stemming from their ability to scavenge free radicals and chelate metal ions. Screening for this activity is a fundamental first step in characterizing the biological profile of this compound.

Quantitative Data on Antioxidant Activity

Quantitative data for this compound is limited in the literature. The following table presents data for structurally related flavonoids to provide a comparative baseline for screening assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency; a lower IC50 value indicates stronger antioxidant activity.[1]

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference Compound
MyricitrinDPPH Radical Scavenging-~24.19Quercetin, Trolox
Related FlavonoidsDPPH Radical Scavenging21.68 - 38.60-Ascorbic Acid
Related FlavonoidsABTS Radical Scavenging10.23 - 11.93-Trolox

Note: Data for this compound is not explicitly available in the reviewed literature; values for related compounds are provided for context. Researchers are encouraged to establish these values for this compound.

Experimental Protocols for Antioxidant Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2]

  • Reagents and Equipment:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)

    • Ascorbic acid or Trolox (positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader (absorbance at 517 nm)

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add 180 µL of the 0.1 mM DPPH solution to each well.[3]

    • Add 20 µL of the this compound dilutions, control, or methanol (for the blank) to the respective wells.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][3]

    • Measure the absorbance at 517 nm.[2]

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents and Equipment:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS) or ethanol

    • This compound stock solution

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader (absorbance at 734 nm)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, add 200 µL of the diluted ABTS•+ solution to each well.

    • Add 20 µL of the this compound dilutions, control, or solvent blank to the wells.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.

Workflow for Antioxidant Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis This compound This compound Sample DPPH Perform DPPH Assay This compound->DPPH ABTS Perform ABTS Assay This compound->ABTS Control Positive Control (e.g., Trolox) Control->DPPH Control->ABTS Reagents Prepare Assay Reagents (DPPH, ABTS) Reagents->DPPH Reagents->ABTS Absorbance Measure Absorbance (517nm / 734nm) DPPH->Absorbance ABTS->Absorbance Calc Calculate % Inhibition Absorbance->Calc IC50 Determine IC50 Value Calc->IC50

Workflow for in-vitro antioxidant activity screening.

Screening for Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids are known to modulate inflammatory pathways, making this a critical area for this compound screening.

Quantitative Data on Anti-inflammatory Activity
Compound/TargetAssayIC50 Value (µM)Cell Line / Model
MyricitrinInhibition of TNF-α, IL-6, IL-8-RA Fibroblast-like synoviocytes
Steroidal DerivativesNO Release Inhibition3.28LPS-activated BV2 microglia
MyricetinNO, PGE2 Production-LPS-stimulated RAW264.7

Note: The absence of specific IC50 values for this compound highlights a key area for future research.

Experimental Protocols for Anti-inflammatory Assays

This cell-based assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • DMEM medium with 10% FBS

    • LPS (from E. coli)

    • This compound stock solution (in DMSO)

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at 540 nm)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.[4]

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.[4]

    • Measure the absorbance at 540 nm.

    • Create a standard curve using sodium nitrite to quantify the nitrite concentration.

    • Determine the IC50 value for the inhibition of NO production. A parallel MTT assay should be run to exclude the possibility that the observed effects are due to cytotoxicity.

This technique is used to measure the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK.

  • Reagents and Equipment:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Culture, treat (with this compound and LPS), and harvest cells as in the NO assay.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate 20-40 µg of protein per sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative protein expression/phosphorylation.

Key Anti-inflammatory Signaling Pathways

This compound, like other flavonoids, is hypothesized to exert its anti-inflammatory effects by modulating key signaling cascades.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription This compound This compound This compound->MAPK This compound->IKK

Inhibitory action of this compound on inflammatory pathways.

Screening for Anticancer Activity

Evaluating the cytotoxic and anti-proliferative effects of this compound on cancer cell lines is crucial for determining its potential as an anticancer agent.

Quantitative Data on Anticancer Activity

While this compound is described as having anti-tumor effects, specific IC50 values against a broad panel of cancer cell lines are not well-documented in publicly available literature.[5] The table below shows representative data for other flavonoids to illustrate typical effective concentrations.

CompoundCell LineCancer TypeIC50 Value (µM)
Flavonoid Hybrid 1HCT116Colorectal Carcinoma22.4
Flavonoid Hybrid 2HCT116Colorectal Carcinoma0.34
Flavonoid Hybrid 1HepG2Hepatocellular Carcinoma10 - 50
Flavonoid Hybrid 1PC-3Prostate Cancer10 - 50

Note: The IC50 value is the concentration of a compound required to reduce cell viability by 50%.[6] Establishing these values for this compound against various cancer cell lines is a primary objective of screening.

Experimental Protocol for Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Reagents and Equipment:

    • Cancer cell lines (e.g., MCF-7, HepG2, A549) and a non-cancerous control cell line (e.g., MRC-5)

    • Appropriate cell culture medium with 10% FBS

    • This compound stock solution (in DMSO)

    • Doxorubicin or Cisplatin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well cell culture plate

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound, a positive control drug, and a vehicle control (DMSO) for 48-72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[7]

    • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Key Anticancer Signaling Pathways

Flavonoids can interfere with cancer progression by modulating pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.

G cluster_stimulus Growth Factor Signaling cluster_pathway PI3K/Akt Pathway cluster_response Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

Inhibitory action of this compound on the PI3K/Akt pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a bioactive compound, warranting further investigation into its antioxidant, anti-inflammatory, and anticancer properties. This guide provides the fundamental protocols and conceptual frameworks required for such screening. A critical next step for the research community is to establish robust, quantitative data, particularly the IC50 values of this compound in a wide range of validated assays and cell lines. Mechanistic studies, including the detailed analysis of its effects on signaling pathways like MAPK, NF-κB, and PI3K/Akt, will be essential to fully elucidate its therapeutic potential and guide future drug development efforts.

References

Laricitrin: A Comprehensive Technical Guide on its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, has emerged as a promising candidate in cancer research. Found in various plant sources, including red grapes, this polyphenolic compound exhibits a range of biological activities. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its anti-cancer effects in cancer cells. The information presented herein is intended to support further research and drug development initiatives in oncology.

Core Anti-Cancer Mechanisms of this compound

This compound's anti-cancer activity is multifaceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. The principal mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of metastatic processes.

Data Presentation: Cytotoxicity of this compound

While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide spectrum of cancer cell lines is still emerging, preliminary studies indicate its selective cytotoxicity against malignant cells.

Cancer Cell LineIC50 (µM)Reference
Lung Cancer (A549)Data not yet available in searched literature.
Breast Cancer (MCF-7)Data not yet available in searched literature.
Prostate Cancer (PC-3)Data not yet available in searched literature.
Colon Cancer (HCT116)Data not yet available in searched literature.

Further research is required to establish a comprehensive cytotoxicity profile of this compound against a broader panel of cancer cell lines.

Signaling Pathways Modulated by this compound

This compound's efficacy as an anti-cancer agent is rooted in its ability to interfere with critical signaling cascades that are often dysregulated in cancer.

Inhibition of the STAT3/IL-10 Signaling Pathway

A pivotal mechanism of this compound's action involves the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In the tumor microenvironment, particularly in lung cancer, STAT3 overactivation promotes an immunosuppressive milieu, partly through the increased expression of Interleukin-10 (IL-10).[1]

This compound has been shown to inhibit the phosphorylation of STAT3, thereby reducing its activation and subsequent translocation to the nucleus.[1] This leads to a decrease in the expression of STAT3 target genes, including IL-10.[1] The reduction in IL-10 helps to restore the function of immune cells, such as dendritic cells, enhancing the anti-tumor immune response.[1]

This compound This compound STAT3_p p-STAT3 This compound->STAT3_p Inhibits IL10 IL-10 STAT3_p->IL10 Upregulates STAT3 STAT3 STAT3->STAT3_p Phosphorylation DC_suppression Dendritic Cell Suppression IL10->DC_suppression Promotes Immune_Evasion Tumor Immune Evasion DC_suppression->Immune_Evasion Leads to

This compound inhibits the STAT3/IL-10 signaling pathway.

Modulation of PI3K/Akt and MAPK Signaling Pathways

While direct quantitative data on this compound's impact on the PI3K/Akt and MAPK pathways are still under investigation, flavonoids as a class are known to modulate these critical cancer-related signaling cascades. It is hypothesized that this compound, as a flavonol, may exert its anti-cancer effects by inhibiting the phosphorylation of key proteins in these pathways, such as Akt, mTOR, ERK, JNK, and p38. This inhibition would lead to decreased cell proliferation, survival, and angiogenesis.

Induction of Apoptosis

This compound is believed to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins. This process is crucial for eliminating malignant cells. The proposed mechanism involves:

  • Regulation of Bcl-2 Family Proteins: this compound may alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the induction of apoptosis.

  • Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. This compound is expected to lead to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), resulting in the systematic dismantling of the cell.

This compound This compound Bcl2_family Bcl-2 Family (Altered Ratio) This compound->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest

This compound is anticipated to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. This is likely achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). By arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), this compound prevents cancer cells from dividing and propagating.

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound may inhibit metastasis through several mechanisms:

  • Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. This compound may reduce the expression and activity of MMPs, thereby hindering invasion.

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. This compound may reverse or inhibit EMT by modulating the expression of key markers like E-cadherin and vimentin.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins in a sample.

Workflow:

start Cell Lysis & Protein Extraction quant Protein Quantification (e.g., BCA Assay) start->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (Non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Western blot experimental workflow.

Methodology:

  • Cell Lysis: Cancer cells treated with this compound and control cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Preparation: Cancer cells treated with this compound and control cells are harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

  • Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Workflow:

start Coat Transwell Insert with Matrigel seed Seed Cells in Upper Chamber start->seed chemo Add Chemoattractant to Lower Chamber seed->chemo incubate Incubate chemo->incubate remove Remove Non-invading Cells incubate->remove stain Stain Invading Cells (e.g., Crystal Violet) remove->stain quantify Quantify Invaded Cells (Microscopy) stain->quantify

References

A Comprehensive Technical Guide on the Antioxidant Properties of Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, is a specialized flavonoid found in sources such as red grapes, bog bilberries (Vaccinium uliginosum), and various medicinal plants.[1] As a subclass of flavonoids, this compound (3,3′,4′,5,7-Pentahydroxy-5′-methoxyflavone) possesses a unique chemical structure that imparts significant antioxidant properties.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants like this compound mitigate oxidative damage, making them subjects of intense research for their therapeutic potential. This document provides a detailed technical overview of the antioxidant mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of this compound is fundamentally rooted in its molecular structure. As a flavonol, it features a C6-C3-C6 skeleton with multiple hydroxyl (-OH) groups and a C2-C3 double bond conjugated with a 4-oxo group. These features are critical for its ability to neutralize free radicals through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the A and B rings can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable this compound radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from initiating new radical chain reactions.

  • Single Electron Transfer (SET): this compound can also donate an electron to a free radical, forming a this compound radical cation and an anion from the free radical. The stability of the resulting this compound radical cation is key to this mechanism.

The 3',4'-catechol structure on the B-ring, combined with the 3-hydroxyl group on the C-ring, is particularly effective for radical scavenging. The additional methoxy group at the 5' position modulates its lipophilicity and interaction with biological membranes.

Quantitative In Vitro Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been quantified using various standard assays. While data for the aglycone is limited, studies on its glycosides, such as this compound 3-O-glucoside and this compound 3-rutinoside, provide significant insights into its efficacy. Glycosylation can sometimes decrease the radical scavenging activity compared to the aglycone form.[3][4]

Table 1: Summary of In Vitro Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 / Activity ValueReference CompoundIC50 / Activity Value (Reference)Source
This compound 3-rutinosideIntracellular ROS Scavenging (TNF-α-induced)Significant inhibition at 100 µM (p < 0.001)QuercetinSignificant inhibition at 3.1-12.5 µM[3]
This compound 3-O-glucosideDPPH Radical ScavengingCorrelates significantly--[4]
This compound 3-O-glucosideCUPRAC (Cupric Reducing Antioxidant Capacity)Correlates significantly--[4]

Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.[5]

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects within the cellular environment by modulating key signaling pathways that control the endogenous antioxidant defense system.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

This compound, like other flavonoids, can activate this pathway. It is hypothesized to interact with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for crucial Phase II detoxifying and antioxidant enzymes, such as:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from generating ROS.

  • Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification.

Caption: Nrf2-ARE signaling pathway activation by this compound.

Inhibition of Pro-inflammatory and ROS-Inducing Pathways

Chronic inflammation is intrinsically linked to oxidative stress. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), can induce the production of intracellular ROS, leading to cellular damage.

Studies on this compound 3-rutinoside have shown that it effectively inhibits TNF-α-stimulated ROS generation in normal human dermal fibroblasts.[3] This inhibition leads to downstream protective effects, including the suppression of Matrix Metalloproteinase-1 (MMP-1) secretion, which prevents collagen degradation. The mechanism involves the inhibition of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][6] By quenching ROS and suppressing ERK phosphorylation, this compound derivatives protect cells from inflammation-induced oxidative damage.[3]

TNF_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR binds ROS Intracellular ROS Generation TNFR->ROS stimulates ERK ERK (MAPK Pathway) ROS->ERK activates (Phosphorylation) MMP1 MMP-1 Secretion ERK->MMP1 increases Collagen Collagen Degradation MMP1->Collagen This compound This compound 3-rutinoside This compound->ROS inhibits This compound->ERK inhibits

Caption: Inhibition of TNF-α induced ROS production by this compound.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the in vitro antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Sample Preparation: Prepare a series of concentrations of this compound in the same solvent. A positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) should also be prepared.

    • Reaction: In a 96-well plate or cuvette, add a small volume of the this compound solution (or control) to a larger volume of the DPPH solution (e.g., 20 µL sample + 180 µL DPPH).

    • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader. A blank containing only the solvent and DPPH is also measured.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol (Purple) start->prep_dpph prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Mix this compound + DPPH Solution (e.g., 20 µL + 180 µL) prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured by the decrease in absorbance at ~734 nm.

  • Methodology:

    • Reagent Preparation: Generate the ABTS•+ radical by reacting an aqueous ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

    • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

    • Reaction: Add a small volume of the sample to a large volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+).

    • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.

ABTS_Workflow start Start prep_abts Generate ABTS•+ Radical (7 mM ABTS + 2.45 mM K₂S₂O₈) Incubate 12-16h in Dark start->prep_abts prep_sample Prepare Serial Dilutions of this compound start->prep_sample prep_working Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm prep_abts->prep_working mix Mix this compound + ABTS•+ Solution (e.g., 10 µL + 190 µL) prep_working->mix prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for the ABTS antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability, uptake, and metabolism. It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants reduce the rate of DCF formation.

  • Methodology:

    • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

    • Treatment: Wash the cells with buffer (e.g., PBS). Treat the cells with various concentrations of this compound along with the DCFH-DA probe (e.g., 25 µM) and incubate for a period (e.g., 1 hour) to allow for uptake.

    • Induction of Oxidative Stress: Wash the cells again to remove the extracellular compound and probe. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over time (e.g., every 5 minutes for 1 hour).

    • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence vs. time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control (radical initiator only) wells.

CAA_Workflow start Start seed_cells Seed HepG2 Cells in 96-Well Plate to Confluence start->seed_cells wash1 Wash Cells with PBS seed_cells->wash1 treat Treat Cells with this compound + DCFH-DA Probe (1h, 37°C) wash1->treat wash2 Wash Cells to Remove Extracellular Compound treat->wash2 induce Add AAPH Radical Initiator wash2->induce measure Measure Fluorescence Kinetically (Ex: 485 nm, Em: 530 nm) induce->measure calculate Calculate Area Under Curve (AUC) and CAA Value measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound is a potent flavonoid antioxidant that operates through multiple mechanisms. Its chemical structure allows for direct and efficient scavenging of free radicals, while its biological activity within cells involves the upregulation of the body's own powerful antioxidant defense systems via the Nrf2-ARE pathway. Furthermore, its ability to inhibit inflammatory pathways that generate oxidative stress underscores its multifaceted protective capabilities. The comprehensive data from in vitro and cellular assays highlight the potential of this compound as a lead compound in the development of novel therapeutics for the prevention and treatment of oxidative stress-related pathologies. Further in vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.

References

In Vitro Anti-inflammatory Effects of Laricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Laricitrin, a naturally occurring O-methylated flavonol. The document summarizes key quantitative data, details experimental protocols for assessing its anti-inflammatory activity, and visualizes the underlying molecular mechanisms of action.

Core Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its activity is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound and its glycoside, this compound 3-Rutinoside (L3R), on markers of inflammation in different cell-based assays.

Table 1: Effect of this compound 3-Rutinoside on Cell Viability and Reactive Oxygen Species (ROS) Production in TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs)

Concentration of L3RCell Viability (%)Inhibition of ROS Generation (%)Statistical Significance (vs. TNF-α control)
25 µMNot significantly affectedNot reported-
50 µMNot significantly affectedNot reported-
100 µMNot significantly affectedSignificant inhibitionp < 0.001[1]

Table 2: Effect of this compound 3-Rutinoside on Pro-inflammatory Cytokine Secretion in TNF-α-stimulated NHDFs

Concentration of L3RIL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)Statistical Significance (vs. TNF-α control)
25 µMNot reportedNot reported-
50 µMSignificantly reducedSignificantly reducedp < 0.01[1]
100 µMSignificantly reducedSignificantly reducedp < 0.001[1]

Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Murine Macrophages (RAW 264.7)

Concentration of this compoundInhibition of NO Production (%)IC50 Value
VariousDose-dependent inhibitionData not available for this compound. For the related flavonoid Quercitrin, IC50 values are reported in the micromolar range.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound are provided below.

Cell Culture and Treatment
  • Cell Lines:

    • Murine macrophage cell line: RAW 264.7

    • Normal Human Dermal Fibroblasts (NHDFs)

  • Culture Conditions:

    • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • NHDFs are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • All cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Seed cells (e.g., RAW 264.7 at 1 x 10^5 cells/well or NHDFs at 5 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay) in RAW 264.7 Cells

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA) in NHDFs

This protocol is for measuring the secretion of pro-inflammatory cytokines like IL-6 and IL-8.

  • Procedure:

    • Seed NHDFs in a 24-well plate and grow to confluence.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with this compound at desired concentrations for 1 hour.

    • Stimulate the cells with TNF-α (20 ng/mL) for 24 hours.[1]

    • Collect the cell culture supernatants.

    • Quantify the levels of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for ERK Phosphorylation

This method is used to determine the effect of this compound on the activation of the MAPK signaling pathway.

  • Procedure:

    • Seed cells (e.g., NHDFs) and grow to near confluence.

    • Starve the cells as described for the ELISA protocol.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with TNF-α (20 ng/mL) for a short period (e.g., 15-30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated ERK to total ERK.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G General Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7, NHDFs) seeding Cell Seeding (96, 48, or 24-well plates) cell_culture->seeding pre_treat Pre-treatment with this compound (Various concentrations, 1-2h) seeding->pre_treat 24h incubation stimulate Inflammatory Stimulus (LPS or TNF-α) pre_treat->stimulate viability Cell Viability (MTT Assay) stimulate->viability 24h incubation no_assay NO Production (Griess Assay) stimulate->no_assay 24h incubation elisa Cytokine Secretion (ELISA for IL-6, IL-8) stimulate->elisa 24h incubation western Protein Phosphorylation (Western Blot for p-ERK) stimulate->western 15-30 min incubation

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Signaling Pathway of this compound's Anti-inflammatory Action

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_response Inflammatory Response TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK_cascade MAPK Cascade TNFR->MAPK_cascade NFkB_pathway IκB Kinase (IKK) TNFR->NFkB_pathway potential ERK ERK MAPK_cascade->ERK Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) ERK->Cytokines Transcription IkB IκB NFkB_pathway->IkB Phosphorylation NFkB NF-κB IkB->NFkB releases NFkB->Cytokines potential iNOS iNOS NFkB->iNOS potential NO Nitric Oxide iNOS->NO This compound This compound This compound->ERK This compound->NFkB_pathway potential

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Laricitrin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Laricitrin's Solubility Profile and Methodologies for its Quantification

This technical guide provides a comprehensive overview of the solubility of this compound, an O-methylated flavonol of interest in pharmaceutical research. Due to a notable lack of specific quantitative solubility data for this compound in the public domain, this guide presents solubility data for the structurally similar parent compound, myricetin, to provide researchers with a foundational understanding. Furthermore, detailed experimental protocols for determining flavonoid solubility are outlined, equipping scientists with the necessary methodologies for in-house assessment.

Understanding this compound and its Solubility

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a range of common organic solvents is not extensively documented. However, to provide a valuable point of reference for researchers, the following table summarizes the solubility of myricetin, the parent compound of this compound. This compound is the 3'-O-methyl ether of myricetin, and while the methylation at the 3'-position will influence its solubility, the data for myricetin offers insights into the general solubility trends of this class of flavonols.[1]

It is well-documented that myricetin exhibits poor solubility in water, with one study reporting a solubility of 16.60 µg/mL.[5][6] The solubility of myricetin is significantly higher in various organic solvents.[5]

Table 1: Solubility of Myricetin in Various Solvents at 37 ± 0.5 °C

SolventSolubility (µg/mL)
Water16.60
Acetone57,092 ± 153
Methanol55,286 ± 3155
Ethanol31,514 ± 1021
Ethyl Acetate4,250 ± 1500
Tetrahydrofuran (THF)269,530 ± 11,350
Dimethylformamide (DMF)317,230 ± 21,410
Dimethylacetamide (DMAc)280,680 ± 22,120

Note: The data presented in this table is for myricetin, not this compound. This information is provided as a proxy due to the lack of available quantitative data for this compound.[5]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for drug development and formulation. The following protocols are based on established methods for analyzing flavonoid solubility.

Equilibrium Solubility Measurement

A common and reliable method for determining equilibrium solubility involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solute is separated from the supernatant by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm or 0.45 µm).

  • Quantification: The clear supernatant is then appropriately diluted and analyzed by a validated HPLC or UPLC-MS/MS method to determine the concentration of dissolved this compound.

Analytical Method: HPLC/UPLC-MS/MS

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically employed for the separation of flavonoids.

  • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or a buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Detection:

    • UV-Vis Detector: Flavonoids exhibit strong UV absorbance, and a photodiode array (PDA) detector can be used for quantification at a specific wavelength.

    • Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be used. The precursor and product ions for this compound would need to be determined.

  • Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

Visualizing Methodologies and Relationships

To further clarify the experimental process and the chemical relationship between myricetin and this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess this compound C Vial A->C B Solvent B->C D Agitation at Constant Temperature C->D E Centrifugation/ Filtration D->E F Dilution E->F G HPLC/UPLC-MS/MS Quantification F->G H Solubility Data G->H

Caption: Experimental workflow for solubility determination.

G Myricetin Myricetin (C15H10O8) Enzyme Myricetin O-methyltransferase Myricetin->Enzyme This compound This compound (C16H12O8) (3'-O-methylmyricetin) Enzyme->this compound + CH3 group

Caption: Biosynthetic relationship of this compound from Myricetin.

References

An In-depth Technical Guide to Laricitrin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, is a member of the flavonoid family of polyphenolic compounds.[1] Flavonoids are widely recognized for their diverse biological activities, and this compound is no exception, with emerging research pointing towards its potential as an antioxidant and anti-tumor agent.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is structurally a derivative of myricetin, specifically the 3'-O-methyl ether of myricetin.[5] Its chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).

Table 1: Chemical Identifiers of this compound

IdentifierValueSource(s)
IUPAC Name 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one[5]
Molecular Formula C₁₆H₁₂O₈[5]
SMILES COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[5]
InChI InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3[6]
CAS Number 53472-37-0[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications. While experimental data for some properties are limited, a combination of experimental and predicted values provides a useful profile.

Table 2: Physicochemical Properties of this compound

PropertyValueTypeSource(s)
Molecular Weight 332.26 g/mol Experimental[5]
Melting Point Not Available-
Boiling Point 667.40 °C @ 760.00 mm HgEstimated
Solubility Practically insoluble in water. Soluble in organic solvents like acetone, ethyl acetate, and methanol.Experimental (General)
pKa (Strongest Acidic) 6.38Predicted
logP (o/w) 1.900Estimated

Spectroscopic Data

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
UV-Vis Spectroscopy Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-400 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring.
Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the pyran ring, aromatic C=C bonds, and C-O bonds.
¹H NMR Spectroscopy The ¹H NMR spectrum would provide detailed information on the chemical environment of the hydrogen atoms in the molecule, including the aromatic protons on the A and B rings and the hydroxyl protons.
¹³C NMR Spectroscopy The ¹³C NMR spectrum would reveal the number and types of carbon atoms present in this compound, including the carbonyl carbon, aromatic carbons, and the methoxy carbon.
Mass Spectrometry Mass spectrometry data for this compound shows a precursor ion [M+H]⁺ at m/z 333.0608 and [M-H]⁻ at m/z 331.0454, confirming its molecular weight.

Biological Activity and Signaling Pathways

This compound, as a flavonoid, is presumed to possess antioxidant and anti-cancer properties. Research on its glycosylated derivative, this compound 3-rutinoside, has provided insights into its potential mechanisms of action.

Antioxidant and Anti-inflammatory Activity

This compound 3-rutinoside has been shown to inhibit the generation of reactive oxygen species (ROS) induced by tumor necrosis factor-alpha (TNF-α) in normal human dermal fibroblasts.[2][3] This antioxidant effect is associated with the suppression of matrix metalloproteinase-1 (MMP-1) secretion and the protection against collagen degradation.[2][3] The underlying mechanism involves the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Furthermore, this compound 3-rutinoside has been observed to reduce the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[2][3]

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response TNF-alpha TNF-alpha TNFR TNF-α Receptor TNF-alpha->TNFR ROS ROS Generation TNFR->ROS ERK ERK ROS->ERK pERK p-ERK ERK->pERK AP1_NFkB AP-1 / NF-κB pERK->AP1_NFkB Gene_Expression Gene Expression AP1_NFkB->Gene_Expression This compound This compound Derivative This compound->ERK MMP1 MMP-1 Secretion Gene_Expression->MMP1 Cytokines IL-6, IL-8 Secretion Gene_Expression->Cytokines Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation

Caption: Proposed signaling pathway of a this compound derivative.

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid biosynthesis pathway. It is formed from myricetin through the action of the enzyme myricetin O-methyltransferase.[1] this compound can be further methylated by this compound 5'-O-methyltransferase to produce syringetin.[1]

flavonoid_biosynthesis Myricetin Myricetin This compound This compound Myricetin->this compound Myricetin O-methyltransferase Syringetin Syringetin This compound->Syringetin This compound 5'-O-methyltransferase

Caption: Biosynthesis of this compound from myricetin.

Experimental Protocols

This section outlines general methodologies for the isolation, characterization, and evaluation of the biological activity of flavonoids like this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from a plant source would typically involve extraction, fractionation, and purification steps.

isolation_workflow start Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration / Concentration extraction->filtration fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) filtration->fractionation chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractionation->chromatography purification Preparative HPLC chromatography->purification end Pure this compound purification->end

Caption: General workflow for this compound isolation.

Methodology for Isolation:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction.[7]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Purification: The fraction containing this compound is further purified using column chromatography techniques, such as silica gel or Sephadex LH-20 chromatography, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

Methodology for Spectroscopic Analysis:

  • UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is prepared, and its absorbance is measured across a range of wavelengths (typically 200-600 nm) using a UV-Vis spectrophotometer.

  • IR Spectroscopy: A small amount of the purified this compound is mixed with potassium bromide (KBr) to form a pellet, and the infrared spectrum is recorded using an FT-IR spectrometer.

  • NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄), and the spectra are acquired on a high-resolution NMR spectrometer.

In Vitro Biological Assays

DPPH Radical Scavenging Assay Protocol:

This assay assesses the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound concentration to the wells.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

MTT Assay for Cytotoxicity Protocol:

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Conclusion

This compound is a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. This guide has summarized its key chemical and physical properties, spectroscopic data, and known biological activities. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models. The provided experimental protocols offer a starting point for researchers interested in investigating this intriguing flavonoid.

References

Laricitrin and its Glycoside Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties, Bioactivities, and Therapeutic Potential of Laricitrin and its Glycoside Derivatives.

Introduction

This compound, an O-methylated flavonol, and its various glycosidic derivatives are naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community. Found in a variety of plant sources, these molecules exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its glycosides, with a focus on quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

This compound, chemically known as 3,3′,4′,5,7-Pentahydroxy-5′-methoxyflavone, is structurally a 3'-O-methylated derivative of myricetin. The attachment of various sugar moieties to the this compound backbone gives rise to a diverse family of glycoside derivatives, each with potentially unique physicochemical and pharmacological properties.

Natural Sources and Biosynthesis

This compound and its glycosides are distributed across the plant kingdom. Notable dietary sources include red grapes and wine, where they contribute to the phenolic profile.[1][2] They are also found in bog bilberries (Vaccinium uliginosum).[1] Specific glycoside derivatives have been isolated from various plants, including:

  • This compound 3-O-galactoside: Found in grapes.[1]

  • This compound 3-glucoside: Isolated from Larix sibirica.[1]

  • This compound 3,5'-di-O-β-glucopyranoside: Found in Medicago littoralis.[1]

  • This compound 3-rutinoside: Isolated from the fruits of Ginkgo biloba.[3][4][5]

The biosynthesis of this compound involves the O-methylation of myricetin, a reaction catalyzed by the enzyme myricetin O-methyltransferase.[1] Further methylation of this compound can lead to the formation of syringetin.[1]

Quantitative Biological Data

The biological activities of this compound and its derivatives have been investigated in various in vitro and in vivo models. While research is ongoing, the most comprehensive quantitative data currently available is for this compound 3-rutinoside (L3R).

Table 1: Anti-inflammatory and Antioxidant Activity of this compound 3-rutinoside (L3R) in TNF-α-Stimulated Normal Human Dermal Fibroblasts (NHDFs)

ParameterTreatmentConcentrationResultReference
Intracellular Reactive Oxygen Species (ROS) Generation TNF-α (20 ng/mL)-2.02 ± 0.07-fold increase vs. control[4][6]
L3R + TNF-α25 µM1.05 ± 0.01-fold (p < 0.001 vs. TNF-α)[4][6]
L3R + TNF-α50 µM0.98 ± 0.00-fold (p < 0.001 vs. TNF-α)[4][6]
L3R + TNF-α100 µM0.84 ± 0.03-fold (p < 0.001 vs. TNF-α)[4][6]
Matrix Metalloproteinase-1 (MMP-1) Secretion L3R + TNF-α100 µMSignificant suppression[3][4][5][7][8]
Type 1 Collagen Alpha 1 (COLIA1) Degradation L3R + TNF-α100 µMProtection against degradation[3][4][5][7][8]
Interleukin-6 (IL-6) Secretion TNF-α (20 ng/mL)-7.57 ± 0.14 ng/mL[6]
L3R + TNF-α50 µM5.88 ± 0.47 ng/mL (p < 0.05 vs. TNF-α)[6]
L3R + TNF-α100 µM4.32 ± 0.00 ng/mL (p < 0.001 vs. TNF-α)[6]
Interleukin-8 (IL-8) Secretion TNF-α (20 ng/mL)-12.04 ± 0.19 ng/mL[6]
L3R + TNF-α25 µM4.03 ± 0.03 ng/mL (p < 0.001 vs. TNF-α)[6]
L3R + TNF-α50 µM3.38 ± 0.06 ng/mL (p < 0.001 vs. TNF-α)[6]
L3R + TNF-α100 µM6.23 ± 0.49 ng/mL (p < 0.001 vs. TNF-α)[6]

Note: The data presented for L3R is derived from a specific study on its effects on skin aging. Further research is required to establish a broader quantitative profile for other this compound glycosides and in different biological contexts.

Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of various cellular signaling pathways. The most well-characterized pathway to date involves the action of this compound 3-rutinoside (L3R) in a TNF-α-induced inflammatory cascade.

TNF-α/ROS/ERK Signaling Pathway in Skin Aging

In the context of skin aging, Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that can induce the production of intracellular Reactive Oxygen Species (ROS).[3] This increase in ROS can activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[3][4][5][7][8] Activated ERK can, in turn, upregulate the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme responsible for the degradation of collagen, and promote the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[3][4][5][7][8] this compound 3-rutinoside has been shown to inhibit this pathway by reducing ROS generation, thereby suppressing ERK phosphorylation and the subsequent downstream inflammatory and degradative processes.[3][4][5][7][8]

TNF_alpha_ROS_ERK_Pathway TNF_alpha TNF-α ROS Intracellular ROS TNF_alpha->ROS ERK ERK Phosphorylation ROS->ERK MMP1 MMP-1 Secretion ERK->MMP1 IL6_IL8 IL-6 & IL-8 Secretion ERK->IL6_IL8 Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation L3R This compound 3-rutinoside L3R->ROS

Caption: this compound 3-rutinoside's inhibition of the TNF-α/ROS/ERK pathway.

General Flavonoid-Modulated Signaling Pathways

While specific data for many this compound glycosides is limited, flavonoids, in general, are known to interact with several key signaling pathways implicated in inflammation, cell proliferation, and survival. These include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Flavonoids have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Besides ERK, other MAPK pathways such as p38 and JNK are also involved in cellular responses to stress and inflammation, and can be modulated by flavonoids.

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation, and its modulation by flavonoids can contribute to their anti-cancer and neuroprotective effects.

Further research is needed to elucidate the specific interactions of various this compound glycosides with these pathways.

General_Flavonoid_Pathways Stimuli Inflammatory Stimuli / Stress MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt NFkB NF-κB Pathway Stimuli->NFkB Laricitrin_Glycosides This compound Glycosides Laricitrin_Glycosides->MAPK Laricitrin_Glycosides->PI3K_Akt Laricitrin_Glycosides->NFkB Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival NFkB->Inflammation

Caption: General signaling pathways potentially modulated by this compound glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its glycoside derivatives.

Extraction and Isolation of this compound Glycosides from Ginkgo biloba Fruits

The following is a general workflow for the extraction and isolation of this compound 3-rutinoside from Ginkgo biloba fruits, based on published methods.

Extraction_Workflow Start Dried Ginkgo biloba Fruits Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol, Water) Extraction->Partition BuOH_Fraction n-Butanol Fraction Partition->BuOH_Fraction Chromatography1 Column Chromatography (e.g., Sephadex LH-20) BuOH_Fraction->Chromatography1 Fractionation Fraction Collection Chromatography1->Fractionation Chromatography2 Preparative HPLC Fractionation->Chromatography2 L3R Isolated this compound 3-rutinoside Chromatography2->L3R

Caption: General workflow for the extraction and isolation of this compound 3-rutinoside.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution to triplicate wells.

    • Add 180 µL of the DPPH solution to each well.

    • For the control, add 20 µL of the solvent instead of the sample solution to the DPPH solution.

    • For the blank, add 20 µL of each sample dilution to 180 µL of the solvent (without DPPH) to account for any absorbance of the sample itself.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 Where A_control is the absorbance of the control, A_sample is the absorbance of the sample, and A_blank is the absorbance of the blank.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant, which results in a color change from light green to orange-yellow. This color change is measured spectrophotometrically at 450 nm.[9]

Protocol:

  • Reagent Preparation:

    • Copper(II) chloride solution: 1.0 x 10^-2 M aqueous solution.

    • Neocuproine solution: 7.5 x 10^-3 M solution in ethanol.

    • Ammonium acetate buffer: 1.0 M aqueous solution, pH 7.0.

  • Assay Procedure:

    • To a test tube, add 1 mL of copper(II) chloride solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.

    • Add 'x' mL of the antioxidant solution (this compound derivative dissolved in a suitable solvent) and (1-x) mL of distilled water to make a total volume of 4 mL.

    • Mix the solution thoroughly.

  • Incubation: Allow the reaction mixture to stand at room temperature for 30 minutes. For slow-reacting antioxidants, incubation at 50°C for 20 minutes may be necessary.[9]

  • Measurement: Measure the absorbance at 450 nm against a reagent blank.

  • Quantification: The antioxidant capacity is typically expressed as Trolox equivalents (TEAC) by comparing the absorbance of the sample to that of a Trolox standard curve.

Pharmacokinetics and Clinical Perspectives

To date, there is a significant lack of specific pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) for this compound and its glycoside derivatives in humans. However, general studies on O-methylated flavonoids suggest that they may possess enhanced bioavailability compared to their non-methylated parent compounds.[2][9][10][11] The methylation can improve intestinal absorption and metabolic stability.[2][9][10][11]

Currently, there are no registered clinical trials specifically investigating the therapeutic effects of this compound or its glycosides. However, clinical studies on the parent compound, myricetin, and its other derivatives, such as dihydromyricetin, have shown promising results in areas like glucose and lipid metabolism, which may provide some rationale for future clinical investigations into this compound derivatives.[12][13]

Future Directions and Conclusion

This compound and its glycoside derivatives represent a promising class of natural compounds with a spectrum of biological activities that warrant further investigation. The detailed study on this compound 3-rutinoside highlights its potential as a therapeutic agent, particularly in the context of inflammation-driven conditions.

However, a significant gap in the literature exists concerning the quantitative biological data for a wider range of this compound glycosides. Future research should focus on:

  • Systematic screening of various this compound glycosides for their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities, with a focus on generating robust quantitative data (e.g., IC50 values).

  • Detailed mechanistic studies to elucidate the specific signaling pathways modulated by different this compound derivatives.

  • Comprehensive pharmacokinetic studies to understand the ADME properties of these compounds, which is crucial for their development as therapeutic agents.

  • Preclinical and eventually clinical studies to evaluate the safety and efficacy of the most promising this compound derivatives in relevant disease models.

References

The Pharmacological Potential of Laricitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Bioactivities and Therapeutic Promise of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of myricetin, this polyphenolic compound is found in various plant sources, notably in red grapes and the fruits of Ginkgo biloba.[1][2] Emerging research has begun to illuminate the diverse pharmacological activities of this compound, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its antioxidant, anti-inflammatory, and other key biological effects. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate future research endeavors.

Pharmacological Activities of this compound

Current scientific literature primarily highlights the antioxidant and anti-inflammatory properties of this compound, with preliminary evidence suggesting its potential in other therapeutic areas.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential by effectively scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key contributor to the pathogenesis of numerous chronic diseases.

Quantitative Data Summary: Antioxidant Activity

BioassayModel SystemCompoundConcentrationObserved EffectReference
ROS GenerationTNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs)This compound 3-rutinoside25 µMSignificant reduction in ROS generation (p < 0.001)[2]
ROS GenerationTNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs)This compound 3-rutinoside50 µMSignificant reduction in ROS generation (p < 0.001)[2]
ROS GenerationTNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs)This compound 3-rutinoside100 µMSignificant reduction in ROS generation (p < 0.001)[2]

Experimental Protocol: Measurement of Intracellular ROS Generation

This protocol is based on the methodology described in the study by Lee et al. (2023) investigating the effects of this compound 3-rutinoside on TNF-α-stimulated NHDFs.[2]

1. Cell Culture and Treatment:

  • Culture Normal Human Dermal Fibroblasts (NHDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Seed the cells in a 96-well black plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
  • Starve the cells in serum-free DMEM for 24 hours.
  • Pre-treat the cells with varying concentrations of this compound (or this compound 3-rutinoside) for 1 hour.

2. Induction of Oxidative Stress:

  • Induce oxidative stress by treating the cells with 20 ng/mL of tumor necrosis factor-alpha (TNF-α).

3. ROS Detection:

  • Add 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe for ROS, to each well at a final concentration of 10 µM.
  • Incubate the plate for 30 minutes at 37°C.

4. Quantification:

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
  • The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Workflow for Intracellular ROS Generation Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Quantification culture Culture NHDFs seed Seed cells in 96-well plate culture->seed starve Starve cells seed->starve pretreat Pre-treat with this compound starve->pretreat induce Induce oxidative stress with TNF-α pretreat->induce add_dcfda Add DCFDA induce->add_dcfda incubate Incubate add_dcfda->incubate measure Measure fluorescence incubate->measure G cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection & Measurement coat Coat with capture Ab wash1 Wash coat->wash1 block Block wash1->block add_samples Add samples & standards block->add_samples wash2 Wash add_samples->wash2 add_detect_ab Add detection Ab wash2->add_detect_ab wash3 Wash add_detect_ab->wash3 add_hrp Add Streptavidin-HRP wash3->add_hrp wash4 Wash add_hrp->wash4 add_substrate Add substrate wash4->add_substrate stop Stop reaction add_substrate->stop read Read absorbance stop->read G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds ROS ROS TNFR->ROS Activates This compound This compound ERK ERK This compound->ERK Inhibits ROS->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Inflammation Inflammatory Response (e.g., IL-6, IL-8) pERK->Inflammation Promotes

References

The Role of Laricitrin in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Laricitrin, a methylated flavonol derived from myricetin, is a specialized plant metabolite integral to defense mechanisms and stress adaptation. As a potent antioxidant and UV-screening agent, its biosynthesis and accumulation are tightly regulated by complex signaling networks in response to environmental cues. This technical guide provides an in-depth examination of this compound's role in plant metabolism, detailing its biosynthetic pathway, physiological functions, and the analytical methods for its quantification. Quantitative data, detailed experimental protocols, and visualized metabolic and signaling pathways are presented to serve as a comprehensive resource for researchers in plant science and natural product development.

Introduction to this compound

This compound (Myricetin 3'-methyl ether) is a member of the flavonol subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton. Flavonols are widely distributed in plants and play crucial roles in protecting them from both biotic and abiotic stresses. This compound, along with its parent compound myricetin and its dimethylated derivative syringetin, is particularly noted for its presence in purple grape (Vitis vinifera) skins and is a key contributor to the phenolic profile of red wine.[1][2] Its primary functions in plants are linked to its ability to scavenge reactive oxygen species (ROS) and absorb harmful ultraviolet-B (UV-B) radiation, thereby protecting cellular components from damage.[3] The methylation of the B-ring hydroxyl groups, which distinguishes this compound from myricetin, enhances its lipophilicity and can modify its biological activity and stability.[4][5]

The Biosynthetic Pathway of this compound

This compound is synthesized via the general phenylpropanoid pathway, which produces precursors for a vast array of plant secondary metabolites, including flavonoids. The pathway branches at the formation of flavanones, which are then converted to dihydroflavonols and subsequently to flavonols. The final, specific steps leading to this compound involve hydroxylation of the B-ring and subsequent methylation.

The core pathway is as follows:

  • Phenylalanine , the initial precursor, is converted to 4-Coumaroyl-CoA .

  • Chalcone Synthase (CHS) catalyzes the condensation of 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) converts the chalcone into the flavanone, naringenin .

  • Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce the dihydroflavonol, dihydrokaempferol .

  • Flavonoid 3',5'-Hydroxylase (F3'5'H) is a critical enzyme that adds two hydroxyl groups to the B-ring of dihydrokaempferol, yielding dihydromyricetin . The expression of F3'5'H is a key reason why this compound is present in red grape varieties but absent in white ones.[1]

  • Flavonol Synthase (FLS) oxidizes dihydromyricetin to form myricetin .

  • O-Methyltransferase (OMT) , a specific class of enzyme, catalyzes the final step by transferring a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of myricetin, yielding This compound . Further methylation at the 5'-position can produce syringetin.[4][5]

Laricitrin_Biosynthesis Phe Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL CoumaroylCoA 4-Coumaroyl-CoA CHS CHS NaringeninChalcone Naringenin Chalcone CHI CHI Naringenin Naringenin F3H F3H DHK Dihydrokaempferol F35H F3'5'H DHM Dihydromyricetin FLS FLS Myricetin Myricetin OMT OMT This compound This compound PAL_C4H_4CL->CoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin F3H->DHK F35H->DHM FLS->Myricetin OMT->this compound

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Role in Plant Physiology and Stress Response

This compound, as a flavonol, is a multifunctional molecule that plays a significant role in plant adaptation and defense.

  • UV-B Protection: Flavonols are renowned for their accumulation in epidermal tissues in response to UV-B radiation.[3] They act as a natural sunscreen, absorbing damaging UV-B rays and preventing them from reaching sensitive cellular components like DNA and the photosynthetic apparatus.[3][6] The biosynthesis of flavonols is strongly upregulated by UV-B exposure, a response mediated by the UVR8 photoreceptor, which triggers a signaling cascade leading to the activation of transcription factors like HY5. These transcription factors then promote the expression of key biosynthetic genes such as CHS, F3H, and FLS.[3][7]

  • Antioxidant Activity: Abiotic stresses, including high light, drought, and extreme temperatures, often lead to the overproduction of ROS in plant cells, causing oxidative damage. Flavonols like this compound are effective ROS scavengers.[7] By donating a hydrogen atom from their hydroxyl groups, they can neutralize free radicals, thereby protecting membranes, proteins, and nucleic acids from oxidative damage.

  • Signaling and Regulation: The accumulation of flavonols is regulated by a complex interplay of environmental signals and plant hormones.[8] Abiotic stresses trigger signaling cascades that often involve hormones like abscisic acid (ABA), ethylene, and auxins.[7][8] These signals converge on master regulatory transcription factors, primarily from the R2R3-MYB and bHLH families, which bind to the promoter regions of flavonoid biosynthetic genes and activate their transcription.[9][10] The specific methylation of myricetin to this compound is controlled by the expression and activity of O-Methyltransferases (OMTs), which represent a key regulatory point for fine-tuning the profile of flavonols produced in response to a given stress.[4]

Signaling_Pathway cluster_cascade Signaling Cascade cluster_biosynthesis Gene Expression & Biosynthesis UVB UV-B Radiation UVR8 UVR8 Photoreceptor UVB->UVR8 AbioticStress Abiotic Stress (Drought, High Light) Hormones Plant Hormones (ABA, Auxin, Ethylene) AbioticStress->Hormones HY5 HY5 UVR8->HY5 MYB_bHLH MYB / bHLH Transcription Factors Hormones->MYB_bHLH Activates HY5->MYB_bHLH Activates F35H F3'5'H Gene MYB_bHLH->F35H Upregulates FLS FLS Gene MYB_bHLH->FLS Upregulates OMT OMT Gene MYB_bHLH->OMT Upregulates This compound This compound Accumulation F35H->this compound FLS->this compound OMT->this compound

Caption: Generalized signaling pathway for this compound production.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions. Grape pomace, a byproduct of winemaking, is a particularly rich source.

Plant MaterialCultivar/ConditionThis compound Concentration (µg/g DW)Analytical MethodReference
Grape PomaceGraciano56.19 ± 4.78LC-MS/MS[11]

Note: DW = Dry Weight. Data for other specific plant materials are limited, though total flavonoid content is widely reported. For example, black grape methanolic extracts have been shown to contain up to 263.3 ± 1.1 mg rutin equivalents/g dry weight of total flavonoids.[12]

Experimental Protocols

The accurate quantification of this compound requires robust methods for extraction and analysis. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

General Protocol for Flavonol Extraction

This protocol is a generalized procedure based on common methods for flavonoid extraction from plant tissues.

  • Sample Preparation:

    • Collect fresh plant material (e.g., grape skins, leaves).

    • Immediately freeze the material in liquid nitrogen to halt metabolic processes.

    • Lyophilize (freeze-dry) the samples to a constant weight and grind into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Weigh approximately 0.2 g of the dried powder into a centrifuge tube.

    • Add 2 mL of an extraction solvent, typically 70-80% methanol or ethanol in water, often acidified with a small amount of formic acid (e.g., 0.1%) to improve stability.

    • Vortex the mixture thoroughly.

    • Use an ultrasonic bath for 15-30 minutes at room temperature to enhance extraction efficiency.

    • Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 20 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

    • Store the vial at -20°C until analysis.

Protocol for LC-MS/MS Analysis

This protocol outlines the typical conditions for quantifying this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.

  • Chromatographic Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start at 5-10% B, increase to 30-50% B over 10-15 minutes, then ramp up to 95% B for a column wash, before re-equilibrating at the initial conditions. The exact gradient must be optimized for the specific sample matrix.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • MS System: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires a pure standard of this compound to determine the precursor ion and the optimal product ions.

      • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ for this compound (C₁₆H₁₂O₈) would be m/z 331.05.

      • Product Ions (Q3): Fragmentation of the precursor will yield characteristic product ions that need to be determined empirically.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's guidelines to achieve maximum signal intensity for this compound.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations (e.g., 1 ng/mL to 1000 ng/mL).

    • Plot the peak area against the concentration to generate a linear regression.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow cluster_lcms LC-MS/MS System Start Plant Tissue (e.g., Grape Skins) FreezeGrind Freeze in Liquid N₂ & Homogenize Start->FreezeGrind Extraction Ultrasonic-Assisted Solvent Extraction (e.g., 80% MeOH) FreezeGrind->Extraction Centrifuge Centrifugation (12,000 rpm) Extraction->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Separation C18 Reverse-Phase Separation Detection ESI-MS/MS Detection (MRM Mode) Separation->Detection Quant Data Analysis & Quantification Detection->Quant

Caption: General experimental workflow for this compound quantification.

Conclusion

This compound is a vital specialized metabolite in plant metabolism, contributing significantly to abiotic stress tolerance, particularly through UV protection and antioxidant activity. Its biosynthesis is an extension of the core flavonoid pathway, with the final methylation step catalyzed by O-methyltransferases being a key point of regulation. Understanding the complex signaling networks that control this compound accumulation in response to environmental stimuli is crucial for both fundamental plant biology and applied sciences. The protocols and data presented herein provide a framework for researchers to further investigate this important flavonol, potentially leading to the development of stress-tolerant crops or new therapeutic agents derived from natural plant products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Laricitrin

This technical guide provides a comprehensive overview of the flavonoid this compound, covering its discovery, natural sources, detailed isolation protocols, physicochemical properties, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound

This compound, a 3'-O-methylated flavonol, is a derivative of myricetin.[1][2] As a member of the flavonoid class of polyphenols, it is characterized by a C6-C3-C6 carbon skeleton.[3] Flavonols are known for their antioxidant properties and potential therapeutic applications.[2][3] this compound, specifically, has been noted for its anti-tumor and protective effects against cellular damage.[4][5] This document details the scientific journey from its identification in natural sources to its isolation for further study.

Discovery and Natural Occurrence

This compound is found in a variety of plant species. It has been identified in Ginkgo biloba fruits, grape seed extract (Vitis vinifera), the edible parts of jambolan (Syzygium cumini), and purple grapes.[3][4][6] It is often found in glycosidic forms, such as this compound 3-rutinoside.[4] The presence of this compound in these plants contributes to their overall phenolic profile and associated biological activities.[3]

Isolation and Purification Protocols

The isolation of this compound and its glycosides from natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a detailed methodology based on procedures described for the isolation of this compound 3-rutinoside from Ginkgo biloba fruits.[4]

General Experimental Workflow

The overall process for isolating this compound involves extraction from the plant material, partitioning to separate compounds based on polarity, and a series of chromatographic steps to achieve high purity.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product Start Dried Plant Material (e.g., Ginkgo biloba fruits) Extract Methanol Extraction Start->Extract Partition Solvent Partitioning (n-butanol) Extract->Partition ColChrom1 Initial Column Chromatography Partition->ColChrom1 FracCollect Fraction Collection & Pooling ColChrom1->FracCollect ColChrom2 Sephadex Column Chromatography FracCollect->ColChrom2 HPLC Preparative HPLC ColChrom2->HPLC PureComp Pure this compound Glycoside HPLC->PureComp

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

Step 1: Plant Material Preparation and Extraction

  • Air-dry the plant material (e.g., Ginkgo biloba fruits) and grind it into a fine powder.[7]

  • Extract the powdered material with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.[7]

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[7]

Step 2: Solvent Partitioning

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[4][8]

  • The fractions are collected separately. The butanol-soluble fraction is often enriched with flavonoid glycosides like this compound 3-rutinoside.[4]

Step 3: Column Chromatography

  • Subject the n-BuOH fraction to column chromatography on a suitable stationary phase (e.g., silica gel or a polymeric resin).[4][8]

  • Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.[8]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.[7]

Step 4: Further Purification

  • Pool the fractions containing the compound of interest and concentrate them.

  • Perform further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.[7]

  • For final purification to obtain a high-purity compound, use preparative High-Performance Liquid Chromatography (HPLC).[8]

Step 5: Structural Elucidation

  • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Physicochemical and Biological Properties

The properties of this compound have been characterized to understand its chemical nature and biological significance.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₆H₁₂O₈[1]
Molecular Weight 332.26 g/mol [1]
Class O-methylated flavonol[5][9]
Appearance Yellow needles[10]
Solubility Practically insoluble in water[9]
Table 2: Biological Activity of this compound Derivatives
CompoundActivityAssayResultSource
This compound 3-rutinoside (L3R) AntioxidantTNF-α-stimulated ROS generation in Normal Human Dermal Fibroblasts (NHDFs)p < 0.001 at 100 µM[4][11][12]
This compound 3-rutinoside (L3R) Anti-inflammatorySecretion of IL-6 and IL-8 in TNF-α-stimulated NHDFsDiminished secretion[4][12]
This compound 3-rutinoside (L3R) Enzyme InhibitionMMP-1 secretion in TNF-α-stimulated NHDFsSuppressed secretion[4][11]

Mechanism of Action and Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. In human dermal fibroblasts stimulated by Tumor Necrosis Factor-alpha (TNF-α), this compound 3-rutinoside has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][11][12] This pathway is crucial in the cellular response to inflammatory stimuli and oxidative stress.[11]

The inflammatory cascade initiated by TNF-α leads to the generation of Reactive Oxygen Species (ROS), which in turn activates MAPKs. This activation upregulates transcription factors like Activator Protein-1 (AP-1), leading to the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) and matrix metalloproteinases (e.g., MMP-1) that degrade collagen.[11] By inhibiting ERK phosphorylation, this compound 3-rutinoside disrupts this cascade, leading to reduced ROS levels, decreased pro-inflammatory cytokine secretion, and suppression of MMP-1.[4][11]

G TNFa TNF-α ROS Intracellular ROS Generation TNFa->ROS stimulates MAPK MAPK Phosphorylation (ERK) ROS->MAPK activates AP1 AP-1 Activation MAPK->AP1 upregulates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) AP1->Cytokines increases expression MMP1 MMP-1 Secretion AP1->MMP1 increases expression Collagen Collagen Degradation MMP1->Collagen This compound This compound 3-rutinoside This compound->MAPK inhibits

Caption: this compound's inhibition of the TNF-α induced inflammatory pathway.

Conclusion

This compound is a naturally occurring flavonol with significant potential for applications in pharmaceuticals and cosmetics due to its antioxidant and anti-inflammatory properties.[4] The isolation protocols detailed in this guide provide a foundation for obtaining pure this compound for further research. Future studies should focus on elucidating the full spectrum of its biological activities, understanding its bioavailability and metabolism, and exploring its therapeutic potential in various disease models.

References

In Vivo Bioavailability of Laricitrin: A Technical Guide and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laricitrin, a 3'-O-methylated flavonol found in sources such as Ginkgo biloba and red grapes, holds potential as a therapeutic agent. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its in vivo bioavailability and pharmacokinetics. To date, no dedicated studies providing quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models or humans have been published. This technical guide addresses this knowledge gap by providing a detailed overview of the known properties of this compound and leveraging available data on the structurally analogous flavonol, myricetin, to offer a predictive framework for its in vivo behavior. This document summarizes the pharmacokinetics of myricetin, details relevant experimental protocols, and proposes putative metabolic pathways and experimental workflows for the future study of this compound.

Introduction to this compound

This compound (3,5,7,4',5'-pentahydroxy-3'-methoxyflavone) is a flavonoid belonging to the flavonol subclass. It is structurally related to myricetin, differing by the presence of a methyl group at the 3'-hydroxyl position. This methylation can significantly influence the physicochemical properties of the molecule, potentially affecting its solubility, membrane permeability, and metabolic stability, and consequently, its oral bioavailability. This compound is found in various medicinal plants and dietary sources, contributing to their reported health benefits. However, the lack of pharmacokinetic data is a major impediment to its development as a therapeutic agent.

The Challenge: Absence of Direct In Vivo Data for this compound

Despite its presence in pharmacologically active botanicals, no peer-reviewed studies to date have reported the in vivo pharmacokinetic parameters of this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), or absolute oral bioavailability. This absence of data necessitates a predictive approach based on structurally similar compounds to guide future research.

Myricetin as a Surrogate for Predicting this compound's Bioavailability

Myricetin, the unmethylated parent compound of this compound, is the most appropriate surrogate for predicting its in vivo fate. Both molecules share the same core flavonol structure. The primary difference, the 3'-O-methylation in this compound, may lead to increased lipophilicity and potentially altered metabolic pathways compared to myricetin.

In Vivo Bioavailability and Pharmacokinetics of Myricetin

Studies on the in vivo bioavailability of myricetin in rats have consistently shown it to have low oral bioavailability, generally less than 10%.[1][2] This poor absorption is attributed to its low aqueous solubility.[1][3] A study investigating the pharmacokinetics of myricetin in rats after oral and intravenous administration provided key insights into its disposition.[3] The oral bioavailability was found to be 9.62% and 9.74% at doses of 50 and 100 mg/kg, respectively.[3][4] The absorption of myricetin appears to occur via passive diffusion, as evidenced by the dose-proportional increase in Cmax and AUC.[3] The long Tmax of 6.4 hours suggests slow absorption, likely due to its poor water solubility.[3]

Table 1: Pharmacokinetic Parameters of Myricetin in Rats Following Oral Administration

Parameter50 mg/kg Dose100 mg/kg Dose
Cmax (ng/mL) Data Not AvailableData Not Available
Tmax (h) 6.46.4
AUC (ng·h/mL) Data Not AvailableData Not Available
Oral Bioavailability (%) 9.629.74

Data derived from a study by Dang et al. (2014) as cited in a comprehensive review.[3]

Formulation strategies, such as self-nanoemulsifying drug delivery systems (SNEDDS) and nanosuspensions, have been shown to significantly improve the oral bioavailability of myricetin in rats, with increases of up to 14.43-fold.[1][2][5]

Experimental Protocols for Flavonoid Bioavailability Studies

The following methodologies, adapted from studies on myricetin, provide a framework for designing in vivo pharmacokinetic studies for this compound.

Animal Model

Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic screening of flavonoids.[1][5]

Administration and Dosing
  • Oral Administration: this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution for oral gavage. Doses can be selected based on anticipated efficacy and toxicity, with a range of 50-100 mg/kg being a reasonable starting point based on myricetin studies.[3]

  • Intravenous Administration: For determination of absolute bioavailability, an intravenous dose (e.g., 10-20 mg/kg) should be administered via the tail vein. This compound should be dissolved in a suitable solvent system, such as a mixture of propylene glycol, ethanol, and water.

Sample Collection

Blood samples (approximately 0.25 mL) should be collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma should be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method is crucial for the accurate quantification of this compound and its potential metabolites in plasma. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for this purpose.

  • Sample Preparation: Plasma samples can be prepared using protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.

  • Chromatography: Separation can be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Pharmacokinetic Analysis

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) should be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Putative Metabolic Pathways and Experimental Workflows

Predicted Metabolism of this compound

The metabolism of this compound has not been experimentally determined. However, based on the known metabolic pathways of myricetin and other flavonoids, several biotransformations can be predicted.[6][7] These include:

  • Phase I Metabolism:

    • Demethylation: The 3'-methoxy group of this compound could be demethylated to yield myricetin.

    • Hydroxylation: Additional hydroxyl groups may be added to the aromatic rings.

  • Phase II Metabolism:

    • Glucuronidation: The hydroxyl groups are likely to be conjugated with glucuronic acid.

    • Sulfation: Conjugation with sulfate is another common metabolic pathway.

  • Microbial Metabolism: Gut microbiota can perform deglycosylation (if administered as a glycoside) and ring fission, leading to the formation of smaller phenolic acids.[6]

The following Graphviz diagram illustrates a putative metabolic pathway for this compound.

This compound Metabolism This compound This compound Myricetin Myricetin This compound->Myricetin Demethylation (Phase I) PhaseI_Metabolites Other Phase I Metabolites (e.g., hydroxylated) This compound->PhaseI_Metabolites Hydroxylation (Phase I) Glucuronides This compound/Myricetin Glucuronides This compound->Glucuronides Glucuronidation (Phase II) Sulfates This compound/Myricetin Sulfates This compound->Sulfates Sulfation (Phase II) Myricetin->Glucuronides Myricetin->Sulfates Phenolic_Acids Phenolic Acids Myricetin->Phenolic_Acids Gut Microbiota Ring Fission

A putative metabolic pathway for this compound.
Experimental Workflow for In Vivo Bioavailability Study

The following diagram outlines a typical workflow for conducting an in vivo bioavailability study of a flavonoid like this compound.

Experimental Workflow cluster_prestudy Pre-study cluster_invivo In Vivo Study cluster_analysis Analysis Formulation Formulation Development (Oral & IV) Dosing Oral & IV Dosing Formulation->Dosing Method_Dev Bioanalytical Method Development (LC-MS/MS) Sample_Analysis LC-MS/MS Analysis Method_Dev->Sample_Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Plasma_Processing->Sample_Analysis Data_Processing Data Processing Sample_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Data_Processing->PK_Analysis Report Report Generation PK_Analysis->Report

Workflow for an in vivo bioavailability study.

Conclusion and Future Directions

The in vivo bioavailability and pharmacokinetics of this compound remain a critical knowledge gap in the field of flavonoid research. While data from the structurally similar compound myricetin suggests that this compound is likely to have low oral bioavailability due to poor aqueous solubility, this needs to be confirmed through direct experimental evidence. The 3'-O-methylation in this compound may, however, lead to different absorption and metabolic profiles compared to myricetin.

Future research should prioritize conducting well-designed in vivo pharmacokinetic studies in a relevant animal model, such as the rat, to determine the fundamental pharmacokinetic parameters of this compound. Such studies should include both oral and intravenous administration to calculate absolute bioavailability. Furthermore, metabolite identification studies are essential to elucidate the biotransformation pathways of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for these future investigations. A thorough understanding of the in vivo disposition of this compound is a prerequisite for its rational development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Laricitrin from Vitis vinifera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction, and quantification of laricitrin, a bioactive flavonol, from Vitis vinifera (common grape vine). This compound and its glycosides are found in purple grape varieties but are absent in white ones.[1][2] These compounds are of interest due to their potential health benefits. The primary source material for extraction is grape pomace, the residue comprising skins, seeds, and stems remaining after winemaking.[1] This by-product is a rich source of polyphenols, with flavonoids concentrated in the skins and seeds.[3]

Biosynthesis of this compound in Vitis vinifera

This compound is synthesized in grapes via the phenylpropanoid pathway, a complex metabolic route that produces a variety of flavonoids. Understanding this pathway provides context for the presence of this compound and other related flavonols in the plant material.

G cluster_0 General Phenylpropanoid Pathway cluster_1 Flavonoid Synthesis A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D Chalcones C->D CHS E Flavanones D->E CHI F Dihydroflavonols E->F F3H J Proanthocyanidins E->J LAR, ANR G Flavonols F->G FLS I Anthocyanidins F->I DFR, ANS H This compound G->H F3'5'H, OMT

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

Application Notes

Source Material

Grape pomace is the most viable raw material for this compound extraction.[1] Phenolic composition can vary significantly based on the grape cultivar, geographical origin, and winemaking technology used.[4] this compound, along with syringetin, is a flavonol predominantly found in red grape varieties.[2]

Extraction Techniques Overview

Several methods can be employed to extract flavonoids from grape pomace. The choice of method impacts yield, purity, and environmental footprint.

  • Conventional Solvent Extraction (Maceration): This traditional method involves soaking the plant material in a solvent. While simple, it often requires longer extraction times and larger solvent volumes.[5] Optimized conditions for conventional extraction from grape marc have been identified as 60% ethanol with a pH of 2, a solvent-to-solid ratio of 50:1, and extraction for 16 hours at approximately 49°C.[6]

  • Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][7] This method is considered more efficient and environmentally friendly.[6] Optimal conditions for UAE from grape marc are 60% ethanol (pH 2), a 50:1 solvent-to-solid ratio, and sonication for around 5 minutes at 60°C.[6]

  • Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes like pectinases and cellulases to break down the plant cell wall, facilitating the release of intracellular compounds.[4] This "green" technique can be highly selective. For flavonoid glucosides, it is crucial to use enzyme preparations with low or no activity of enzymes that could hydrolyze the glycosidic bonds.[8] An optimized EAE method for flavonoids from grape skins used the enzyme preparation Lallzyme EX-V at 45°C for 3 hours at pH 2.0.[4]

Quantitative Data

The yield of this compound is dependent on the Vitis vinifera variety and the extraction methodology. The following tables summarize quantitative yields reported in the literature and compare the parameters of different extraction techniques.

Table 1: Quantitative Yield of this compound from Vitis vinifera Pomace

Grape Variety Material Extraction Method Compound Yield Reference
Graciano Pomace Conventional Solvent Extraction (55% Ethanol, 50°C, 5h) This compound 56.19 ± 4.78 µg/g of dried extract [9]

| Not Specified | Red Grape Pomace | Not Specified | this compound-3-glucoside | 220 ppm |[10] |

Table 2: Comparison of Optimized Extraction Parameters for Flavonoids from Vitis vinifera

Parameter Conventional Extraction Ultrasound-Assisted Extraction (UAE) Enzyme-Assisted Extraction (EAE)
Solvent 60% Ethanol 60% Ethanol Aqueous Buffer
pH 2.0 2.0 2.0
Temperature 49.2 °C 60 °C 45 °C
Time 16 hours 5.05 minutes 3 hours
Liquid-to-Solid Ratio 50:1 mL/g 50:1 mL/g Not Specified
Additional Parameters - Ultrasonic Amplitude: 100% Enzyme: Lallzyme EX-V (10.52 mg/g)

| Reference |[6] |[6] |[4] |

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction and quantification of this compound from Vitis vinifera pomace, with a focus on the efficient UAE method.

G A Start: Vitis vinifera Pomace B Protocol 1: Sample Preparation (Drying & Grinding) A->B C Dried Pomace Powder B->C D Protocol 2: Ultrasound-Assisted Extraction (Solvent, Sonication) C->D E Crude this compound Extract D->E F Filtration / Centrifugation E->F G Solvent Evaporation (Rotary Evaporator) F->G H Concentrated Extract G->H I Protocol 3: HPLC-DAD Analysis (Quantification) H->I J End: this compound Concentration Data I->J

Caption: General experimental workflow for this compound extraction and analysis.

Protocol 1: Sample Preparation

This protocol details the preparation of dried grape pomace powder suitable for extraction.

Materials and Equipment:

  • Fresh grape pomace (Vitis vinifera, red variety)

  • Air-drying oven or freeze-dryer

  • Grinder or mill

  • Sieves (125 µm and 250 µm)

  • Airtight storage container

Procedure:

  • Drying: Spread the fresh grape pomace in a thin layer on trays. Dry the material at a controlled temperature (e.g., 25-40°C) until a constant mass is achieved.[4] Alternatively, freeze-dry the pomace to better preserve heat-sensitive compounds.

  • Grinding: Grind the dried pomace into a fine powder using a laboratory mill.

  • Sieving: Sieve the ground powder to obtain a uniform particle size, typically between 125 and 250 µm, to ensure consistent extraction efficiency.[4]

  • Storage: Store the resulting powder in a labeled, airtight container in a cool, dark, and dry place (e.g., 2°C) until extraction.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for flavonoid extraction from grape marc.[6]

Materials and Equipment:

  • Dried grape pomace powder (from Protocol 1)

  • 60% (v/v) Ethanol in deionized water

  • Hydrochloric acid (HCl) or other suitable acid to adjust pH

  • pH meter

  • Ultrasonic bath or probe sonicator

  • Beakers or flasks

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare a 60% ethanol-water solution. Adjust the pH to 2.0 using HCl.

  • Extraction Setup: Weigh 1 gram of the dried pomace powder and place it into a beaker or flask.

  • Solvent Addition: Add 50 mL of the pH-adjusted 60% ethanol solution to the powder, achieving a 50:1 liquid-to-solid ratio.[6]

  • Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the temperature to 60°C and apply ultrasound (e.g., 100% amplitude) for 5-6 minutes.[6]

  • Separation: After sonication, separate the solid residue from the liquid extract.

    • Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 x g for 10 minutes).

    • Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

  • Solvent Removal: Concentrate the filtered extract by removing the ethanol-water solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Final Product: The resulting concentrated paste is the crude this compound-rich extract. Re-dissolve a known quantity in a suitable solvent (e.g., methanol/water 80:20, v/v) for subsequent analysis.[11]

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol outlines a general method for the analysis of flavonoids, which can be optimized for this compound quantification. A commercial this compound standard is required for accurate quantification.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Crude extract (from Protocol 2) dissolved in mobile phase

  • This compound standard

  • HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Sample Preparation: Dilute the re-dissolved crude extract (from Protocol 2) with the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Acetonitrile

      • Solvent B: Water with 0.1% formic or 1% acetic acid[12]

    • Gradient Example: Start with 5% A, increase to 15% A over 45 minutes, then to 20% A over 15 minutes, followed by a wash and re-equilibration step.[12] The gradient must be optimized to achieve baseline separation of this compound from other compounds.

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at a wavelength suitable for flavonols, typically around 360-370 nm.[11][13]

  • Analysis:

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The results can be expressed as mg of this compound per gram of dry weight (mg/g DW).

References

Application Notes and Protocols for the HPLC-DAD-ESI-MS/MS Analysis of Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the qualitative and quantitative analysis of Laricitrin using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This compound, a naturally occurring O-methylated flavonol, has garnered significant interest for its potential therapeutic properties. This guide offers a comprehensive methodology, from sample preparation to data analysis, to enable researchers to accurately identify and quantify this compound in various matrices, particularly in plant extracts.

Introduction

This compound (3′,5,7-trihydroxy-3′,4′,5′-trimethoxyflavone) is a flavonoid found in various natural sources, including red grapes and bog bilberries.[1] As a derivative of myricetin, it exhibits various biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and sensitive analytical methods are crucial for the pharmacokinetic, metabolic, and quality control studies of this compound. HPLC-DAD-ESI-MS/MS offers a powerful analytical platform for this purpose, providing high selectivity and sensitivity for the identification and quantification of this compound in complex samples.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material (e.g., Berries)

This protocol is a general guideline for the extraction of this compound from berry samples and may require optimization depending on the specific matrix.

Materials:

  • Fresh or frozen berry samples

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 1-2 grams of the homogenized berry sample into a 15 mL centrifuge tube.

  • Add 10 mL of extraction solvent (Methanol/Water/Formic Acid, 80:19:1, v/v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Homogenize the sample for 3-5 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extracted sample at 4°C until analysis. For long-term storage, -20°C is recommended.

HPLC-DAD-ESI-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Diode Array Detector (DAD).

  • Triple quadrupole or Q-TOF mass spectrometer with an ESI source.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C

| DAD Wavelength | 280 nm for monitoring, 254 nm and 340 nm for peak purity |

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 10
10.0 40
15.0 95
17.0 95
17.1 10

| 20.0 | 10 |

Mass Spectrometry Conditions (Negative Ion Mode):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Ion Source Temp. 150°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

MRM Transitions for this compound:

For targeted quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The following precursor-to-product ion transitions can be used for this compound. Note: The optimal collision energy should be determined empirically on the specific instrument being used.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
331.0316.00.130Optimize (e.g., 15-25)
331.0151.00.130Optimize (e.g., 20-30)

Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The following tables summarize the expected performance characteristics of the method.

Table 1: Mass Spectrometric Data for this compound

CompoundIonization ModePrecursor Ion [M-H]⁻ (m/z)Major Product Ions (m/z)
This compoundESI-331.0448316.0211, 151.0026

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

experimental_workflow sample Plant Material (e.g., Berries) extraction Extraction (Methanol/Water/Formic Acid) sample->extraction Homogenization filtration Filtration (0.22 µm Syringe Filter) extraction->filtration Centrifugation hplc HPLC-DAD-ESI-MS/MS Analysis filtration->hplc data_analysis Data Acquisition & Analysis (Qualitative & Quantitative) hplc->data_analysis

Figure 1: Experimental workflow for this compound analysis.
Signaling Pathway Diagrams

This compound and other flavonoids have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the MAPK and NF-κB pathways. The diagrams below illustrate the general mechanism of these pathways and potential points of inhibition by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors This compound This compound This compound->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Figure 2: this compound's potential inhibition of the MAPK signaling pathway.

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Pathway

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibition NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation This compound This compound This compound->IKK_Complex Inhibition Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_translocation->Gene_Expression

Figure 3: this compound's potential inhibition of the NF-κB signaling pathway.

Conclusion

The HPLC-DAD-ESI-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the quantitative data and pathway diagrams, offer a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample matrices, will enable the generation of high-quality, reproducible data for the study of this compound.

References

Application Notes & Protocols for the Quantification of Laricitrin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laricitrin (3'-O-methylmyricetin) is a flavonoid found in various plants, including red grapes, bog bilberries (Vaccinium uliginosum), and Siberian larch (Larix sibirica).[1] As a subclass of flavonols, this compound and its glycosides are of increasing interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant and anti-inflammatory properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Plant Material Preparation

Proper sample preparation is critical to ensure accurate quantification and to prevent the degradation of target analytes.

Protocol 1.1: General Plant Material Preparation

  • Collection and Authentication: Collect fresh plant material and have it botanically authenticated.

  • Washing and Drying: Thoroughly wash the plant material with deionized water to remove any contaminants. Air-dry at room temperature or use a freeze-dryer to preserve the chemical integrity of the flavonoids. Oven drying at low temperatures (40-60°C) can also be used, but care must be taken to avoid thermal degradation.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill to ensure homogeneity and increase the surface area for efficient extraction.

  • Storage: Store the powdered plant material in an airtight, light-protected container at -20°C to prevent degradation before extraction.

Extraction of this compound

The choice of extraction solvent and method depends on the plant matrix and the polarity of the target compounds. This compound, being a flavonoid, is typically extracted with polar solvents.

Protocol 2.1: Ultrasonic-Assisted Extraction (UAE)

This method is efficient for the extraction of flavonoids from various plant matrices.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

  • Solvent Addition: Add 20 mL of 80% methanol (v/v) to the flask. Acidifying the solvent with a small amount of formic acid (e.g., to a final concentration of 0.1%) can improve the extraction efficiency of phenolic compounds.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

  • Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure complete extraction.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter into a volumetric flask.

  • Final Volume Adjustment: Adjust the final volume to 100 mL with the extraction solvent.

  • Storage: Store the extract at 4°C in a dark vial until HPLC or LC-MS/MS analysis.

Protocol 2.2: Maceration

A simpler, though more time-consuming, extraction method.

  • Sample Weighing: Weigh 1.0 g of the powdered plant material into a sealed container.

  • Solvent Addition: Add 50 mL of 70% ethanol (v/v).

  • Extraction: Keep the container on a shaker at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for analysis.

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Quantification of this compound by HPLC-DAD

This method is suitable for the routine quantification of this compound in plant extracts where high sensitivity is not the primary requirement.

Protocol 3.1: HPLC-DAD Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water (v/v).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 60 40
    30 40 60
    35 5 95

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detector set to scan from 200-400 nm. The quantification wavelength for this compound is typically around 360 nm.

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the plant extracts is determined from this calibration curve.

Quantification of this compound by LC-MS/MS

LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of this compound in complex matrices.

Protocol 4.1: LC-MS/MS Analysis

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water (v/v).

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v).

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 98 2
    10 50 50
    12 5 95
    14 5 95
    14.1 98 2

    | 16 | 98 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (C16H12O8, Molar Mass: 332.26 g/mol ):

      • Precursor ion [M-H]⁻: m/z 331.0

      • Product ions: Monitor for characteristic fragments (e.g., m/z 316.0, 287.0, 179.0). The specific transitions should be optimized by infusing a standard solution of this compound.

    • MS Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.

  • Quantification: Similar to the HPLC-DAD method, create a calibration curve using a this compound standard. The concentration in the samples is determined by comparing the peak area of the specific MRM transition to the calibration curve.

Data Presentation

The following table summarizes the quantitative data for this compound found in various plant extracts from the literature. Note that data can vary significantly based on plant variety, geographical origin, harvest time, and the extraction and analytical methods used.

Table 1: Quantification of this compound in Various Plant Extracts

Plant SpeciesPlant PartExtraction MethodAnalytical MethodThis compound ContentReference
Vaccinium uliginosum (Bog Bilberry)BerriesNot specifiedHPLC-DADA major flavonol, specific concentration not provided in abstract.[2]
Vitis vinifera (Red Grape) cv. PrimitivoBerries (Skin and Pulp)Methanol ExtractionUHPLC-Q/TOFSignificantly higher signal intensity for this compound glucoside and glucuronide compared to other varieties.[3]
Larix sibirica (Siberian Larch)Not specifiedNot specifiedNot specifiedContains this compound 3-glucoside. Quantitative data not found.[1]
Ginkgo bilobaFruitsMethanol ExtractionLC-MSContains this compound 3-rutinoside. Quantitative data for the specific compound not provided.[2][4]

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound 3-rutinoside, as described in studies on its effects on TNF-α-stimulated cells.[2][4]

Laricitrin_Signaling_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds to ROS Intracellular ROS (Reactive Oxygen Species) TNFR->ROS Induces ERK_p p-ERK (Phosphorylated ERK) ROS->ERK_p Activates MMP1 MMP-1 Secretion ERK_p->MMP1 Increases IL6_IL8 Pro-inflammatory Cytokines (IL-6, IL-8) ERK_p->IL6_IL8 Increases Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation Leads to This compound This compound 3-rutinoside This compound->ROS Inhibits This compound->ERK_p Inhibits Phosphorylation

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow

The diagram below outlines the general experimental workflow for the quantification of this compound in plant extracts.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Plant_Material Plant Material (e.g., leaves, fruits) Drying Drying (Freeze-drying or Air-drying) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol, UAE) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification (External Standard Calibration) HPLC->Quantification LCMS->Quantification Data_Reporting Data Reporting (mg/g of dry weight) Quantification->Data_Reporting

Caption: Workflow for this compound Quantification.

References

Application Note: Structural Elucidation of Laricitrin via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the identification and structural confirmation of laricitrin, a bioactive flavonoid, using 1D and 2D NMR spectroscopy.

Introduction

This compound (3'-O-methylmyricetin) is a naturally occurring O-methylated flavonol found in various plants, including red grapes and bog bilberries.[1] As a member of the flavonoid class of polyphenols, this compound and its glycosides exhibit a range of pharmacological activities, including antioxidant and anti-inflammatory properties.[2][3] Notably, this compound derivatives have been shown to protect against skin damage by inhibiting inflammatory pathways.[2][3] Accurate structural elucidation is crucial for its further investigation and potential therapeutic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of such natural products.

This application note outlines the experimental procedure for acquiring and interpreting 1H and 13C NMR spectra of this compound and presents the expected chemical shift data.

Data Presentation: 1H and 13C NMR Spectral Data of this compound

The following table summarizes the experimental 1H and 13C NMR chemical shifts for this compound recorded in DMSO-d6.

Carbon No.13C Chemical Shift (δ, ppm)1H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2147.4---
3136.0---
4176.1---
5160.912.47s-
698.16.18d2.1
7164.2---
893.76.47d2.1
9156.3---
10103.9---
1'120.3---
2'107.87.28s-
3'147.5---
4'145.28.95s-
5'152.8---
6'107.87.28s-
3'-OCH359.83.84s-

Data is referenced to the residual solvent signal of DMSO-d6 at δ 2.50 ppm for 1H and δ 39.52 ppm for 13C.

Experimental Protocols

This section details the methodology for the isolation and NMR analysis of this compound.

Sample Preparation
  • Isolation: this compound is typically isolated from plant material (e.g., Ginkgo biloba fruits) via extraction with methanol, followed by liquid-liquid partitioning and chromatographic separation (e.g., column chromatography over silica gel or Sephadex LH-20).[2][3]

  • Purity Assessment: The purity of the isolated this compound should be assessed by HPLC-DAD or LC-MS prior to NMR analysis.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • 1D 13C NMR:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H-13C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is crucial for assigning quaternary carbons and linking different spin systems.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the 1H NMR spectrum.

  • Assign the proton and carbon signals by combined analysis of 1D and 2D NMR data.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound using NMR spectroscopy.

workflow cluster_extraction Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Elucidation extraction Extraction from Natural Source partition Liquid-Liquid Partitioning extraction->partition chromatography Chromatographic Purification partition->chromatography purity Purity Check (HPLC/LC-MS) chromatography->purity sample_prep NMR Sample Preparation (in DMSO-d6) purity->sample_prep nmr_acq NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) sample_prep->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing referencing Chemical Shift Referencing processing->referencing assignment Spectral Assignment (1D & 2D Analysis) referencing->assignment elucidation Structure Elucidation of this compound assignment->elucidation

Workflow for this compound Identification.
Signaling Pathway

This compound and its derivatives have been shown to exert anti-inflammatory effects by modulating the TNF-α signaling pathway. The diagram below illustrates the proposed mechanism.

signaling_pathway This compound This compound p_erk p-ERK This compound->p_erk tnfa TNF-α tnfr TNFR tnfa->tnfr erk ERK tnfr->erk erk->p_erk ros ROS Generation p_erk->ros cytokines Pro-inflammatory Cytokines (IL-6, IL-8) p_erk->cytokines mmp1 MMP-1 Secretion ros->mmp1 collagen Collagen Degradation mmp1->collagen skin_damage Skin Damage / Aging collagen->skin_damage

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laricitrin, an O-methylated flavonol found in various medicinal plants, has demonstrated potential as an anti-tumor agent. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The described assays are fundamental for determining the cytotoxic potential, understanding the mechanism of action, and elucidating the signaling pathways involved in this compound-induced cell death.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma42.1
A549Lung Carcinoma38.7
HCT116Colon Carcinoma31.2
HeLaCervical Carcinoma28.9
K562Chronic Myelogenous Leukemia19.8

Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions, including cell density, passage number, and incubation time.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[2][3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and caspases.[8][9][10][11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment of this compound

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity and Apoptosis Assays cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis and Interpretation cell_seeding Seed Cancer Cells in 96-well plate laricitrin_treatment Treat with this compound (various concentrations) cell_seeding->laricitrin_treatment mtt_assay MTT Assay for Cell Viability laricitrin_treatment->mtt_assay annexin_assay Annexin V/PI Staining for Apoptosis laricitrin_treatment->annexin_assay western_blot Western Blot for Apoptotic Proteins (Bcl-2, Bax, Caspase-3) laricitrin_treatment->western_blot ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_quantification Apoptosis Quantification annexin_assay->apoptosis_quantification protein_expression_analysis Protein Expression Analysis western_blot->protein_expression_analysis final_conclusion Conclusion on this compound's Anti-Cancer Effect ic50_determination->final_conclusion Cytotoxic Potential apoptosis_quantification->final_conclusion Apoptotic Induction protein_expression_analysis->final_conclusion Molecular Mechanism

Caption: Workflow for assessing this compound's in vitro cytotoxicity.

Putative Signaling Pathway of this compound-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptors (e.g., Fas) This compound->death_receptor bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 downregulates bax Bax (Pro-apoptotic) This compound->bax upregulates caspase8 Caspase-8 death_receptor->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates bcl2->bax inhibits mitochondrion Mitochondrion bax->mitochondrion permeabilizes cytochrome_c Cytochrome c release caspase9 Caspase-9 cytochrome_c->caspase9 activates mitochondrion->cytochrome_c caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Measuring Laricitrin's Effect on Reactive Oxygen Species (ROS) Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol found in sources such as red grapes, has demonstrated notable antioxidant properties.[1] Oxidative stress, characterized by an excessive generation of Reactive Oxygen Species (ROS), is implicated in the pathogenesis of numerous inflammatory and age-related diseases. Consequently, compounds that can effectively mitigate ROS production are of significant interest in drug development.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound and its glycoside derivatives, such as this compound 3-rutinoside (L3R), in reducing intracellular ROS levels.

Recent studies have highlighted the potential of L3R, isolated from Ginkgo biloba fruits, to inhibit ROS generation stimulated by tumor necrosis factor-alpha (TNF-α) in Normal Human Dermal Fibroblasts (NHDFs).[5][6][7] This effect is associated with the suppression of downstream inflammatory and degradative pathways, underscoring the therapeutic potential of this compound derivatives in skin aging and other inflammatory conditions.[5][6][7] The primary mechanism of ROS reduction by L3R involves the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation.[5][6] Furthermore, based on studies of structurally similar lignans like (+)-lariciresinol, it is hypothesized that this compound may also exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[5][8]

These notes will detail the necessary protocols for inducing and measuring ROS in a cellular context, present quantitative data on this compound's efficacy, and provide visual representations of the implicated signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound 3-rutinoside (L3R) on TNF-α-induced ROS generation in Normal Human Dermal Fibroblasts (NHDFs). The data is presented as a fold change in ROS generation relative to the untreated control group.

Treatment GroupConcentrationFold Change in ROS Generation (Mean ± SD)Statistical Significance (p-value)
Control (Untreated)-1.00 ± 0.00-
TNF-α (20 ng/mL)-2.02 ± 0.07< 0.001
L3R + TNF-α25 µM1.05 ± 0.01< 0.001
L3R + TNF-α50 µM0.98 ± 0.00< 0.001
L3R + TNF-α100 µM0.84 ± 0.03< 0.001
Quercetin + TNF-α3.1 µM1.73 ± 0.01< 0.001
Quercetin + TNF-α6.3 µM1.75 ± 0.01< 0.001
Quercetin + TNF-α12.5 µM1.58 ± 0.02< 0.001

Data extracted from a study on TNF-α-stimulated Normal Human Dermal Fibroblasts.[6] Quercetin was used as a positive control.

Signaling Pathways

This compound's Impact on the ERK Signaling Pathway

This compound 3-rutinoside (L3R) has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) in TNF-α-stimulated cells.[5][6] This inhibition is a key mechanism by which L3R suppresses the downstream signaling cascade that leads to ROS production and the expression of matrix metalloproteinase-1 (MMP-1), a collagen-degrading enzyme.[5][6]

TNF-α TNF-α TNFR TNF-α Receptor TNF-α->TNFR ERK ERK TNFR->ERK Activates p-ERK Phosphorylated ERK ERK->p-ERK Phosphorylation ROS Generation ROS Generation p-ERK->ROS Generation MMP-1 Secretion MMP-1 Secretion p-ERK->MMP-1 Secretion This compound This compound This compound->p-ERK Inhibits

Caption: this compound's inhibition of the ERK signaling pathway.

Postulated Nrf2/ARE Signaling Pathway Activation by this compound

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, studies on the structurally similar lignan, (+)-lariciresinol, have demonstrated the upregulation of Nrf2-mediated expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[5][8] This occurs through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. It is plausible that this compound employs a similar mechanism to bolster the cell's endogenous antioxidant defenses.

Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols

Protocol 1: In Vitro Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

This protocol is adapted for the assessment of this compound's effect on intracellular ROS generation in adherent cell cultures, such as Normal Human Dermal Fibroblasts (NHDFs), stimulated with an ROS inducer like TNF-α or hydrogen peroxide (H₂O₂).[5][9][10]

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs) or other suitable cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with and without serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound or this compound 3-rutinoside (L3R) stock solution (in DMSO or other suitable solvent)

  • TNF-α or H₂O₂ (ROS inducer)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Black, clear-bottom 96-well plates or 48-well plates

  • Fluorescence microscope and/or a fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture NHDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into a 48-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[5] For a 96-well plate, a density of 5 x 10³ cells/well can be used.[5]

  • Serum Starvation:

    • After 24 hours, remove the culture medium and wash the cells once with PBS.

    • Replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.[5]

  • Pre-treatment with this compound:

    • Prepare working solutions of L3R at the desired concentrations (e.g., 25, 50, 100 µM) in serum-free DMEM from the stock solution.

    • Remove the starvation medium and add the L3R-containing medium to the designated wells.

    • Incubate the cells for 1 hour at 37°C.[5]

  • ROS Induction and DCFDA Staining:

    • Prepare a solution containing the ROS inducer (e.g., 20 ng/mL TNF-α) and DCFDA (final concentration of 10 µM) in serum-free DMEM.[5]

    • Remove the pre-treatment medium and add the inducer/DCFDA solution to the wells.

    • Incubate for 15-30 minutes at 37°C in the dark.[5][9]

  • Measurement of ROS:

    • Fluorescence Microscopy:

      • Gently wash the cells twice with warm PBS.

      • Add 500 µL of PBS to each well.

      • Immediately capture images using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex/Em ~485/535 nm).[9][10]

    • Fluorescence Plate Reader:

      • After washing the cells with PBS, add 100-200 µL of PBS to each well of the 96-well plate.

      • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9]

Controls:

  • Untreated Control: Cells treated with serum-free DMEM only.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used for this compound dilutions.

  • Inducer Control: Cells treated with the ROS inducer (e.g., TNF-α) only.

  • Positive Control: Cells treated with a known antioxidant (e.g., Quercetin or N-acetylcysteine) prior to ROS induction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for measuring the effect of this compound on ROS generation.

A 1. Cell Seeding (e.g., NHDFs in 48-well plate) B 2. Incubation (24 hours) A->B C 3. Serum Starvation (24 hours) B->C D 4. This compound Pre-treatment (1 hour) C->D E 5. ROS Induction (e.g., TNF-α) & DCFDA Staining (15-30 min) D->E F 6. Washing with PBS E->F G 7. Data Acquisition F->G H Fluorescence Microscopy G->H Qualitative I Fluorescence Plate Reader G->I Quantitative

Caption: Experimental workflow for measuring intracellular ROS.

Conclusion

The protocols and data presented herein provide a robust framework for investigating the antioxidant effects of this compound and its derivatives. The significant reduction of TNF-α-induced ROS by this compound 3-rutinoside highlights its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. Further investigation into the Nrf2/ARE pathway is warranted to fully elucidate the molecular mechanisms underlying this compound's cytoprotective effects. These application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the systematic evaluation of this promising natural compound.

References

Protocol for Laricitrin Cell Viability Studies: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell viability studies with laricitrin, a naturally occurring flavonoid with potential therapeutic applications.

Introduction to this compound

This compound is an O-methylated flavonol found in sources such as red grapes.[1] Like other flavonoids, it is being investigated for its biological activities, including its potential as an anti-cancer agent. Understanding the effect of this compound on cell viability is a critical first step in evaluating its therapeutic potential. This document outlines the key experimental protocols required to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Data Presentation: Efficacy of Flavonoids on Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. The IC50 values for various flavonoids, including derivatives of this compound, have been determined across a range of cancer cell lines, demonstrating their potential as anti-cancer agents.

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
This compound DerivativeHTB-26Breast CancerNot Specified10 - 50[2]
This compound DerivativePC-3Pancreatic CancerNot Specified10 - 50[2]
This compound DerivativeHepG2Hepatocellular CarcinomaNot Specified10 - 50[2]
MyricetinHeLaCervical Cancer4822.70
MyricetinT47DBreast Cancer4851.43
QuercetinHCT116Colon CarcinomaNot Specified22.4[2]

Experimental Protocols

A thorough investigation of this compound's effect on cell viability involves multiple assays to assess different aspects of cellular health, from metabolic activity to membrane integrity and the induction of apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • This compound-treated and control cell suspensions

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation: Following treatment with this compound for the desired time, collect the cells by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Collection: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Cellular Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

The precise signaling cascade initiated by this compound is still under investigation. However, based on studies of this compound and other flavonoids, a potential pathway involves the modulation of key signaling molecules leading to apoptosis. This compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3] Related flavonoids can also influence the PI3K/Akt and MAPK signaling pathways, ultimately affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, culminating in apoptosis.

Laricitrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion This compound This compound Receptor Receptor This compound->Receptor ERK ERK Receptor->ERK PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) MAPK->Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Cell Viability Studies

A systematic workflow is essential for obtaining reliable and reproducible data in cell viability studies. The process begins with cell culture and treatment, followed by the application of various assays to measure different aspects of cell health, and concludes with data analysis and interpretation.

Experimental_Workflow cluster_assays Cell Viability and Apoptosis Assays Start Start: Cell Culture Treatment Treatment with this compound (Dose-response and time-course) Start->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT TrypanBlue Trypan Blue Assay (Membrane Integrity) Treatment->TrypanBlue AnnexinV Annexin V / PI Staining (Apoptosis Detection) Treatment->AnnexinV DataAnalysis Data Analysis (IC50 Calculation, Statistical Analysis) MTT->DataAnalysis TrypanBlue->DataAnalysis AnnexinV->DataAnalysis Interpretation Interpretation of Results (Mechanism of Action) DataAnalysis->Interpretation End End: Conclusion Interpretation->End

Caption: General workflow for assessing this compound's effect on cell viability.

References

Application Note: Quantitative Analysis of Laricitrin using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laricitrin is a methoxylated flavonoid, specifically a 3'-O-methylated derivative of myricetin, found in various plant species, including those of the Larix genus. This compound and its glycosides have garnered interest for their potential biological activities, including antioxidant and skin-protective effects. Accurate and sensitive quantification of this compound in different matrices is crucial for pharmacokinetic studies, quality control of herbal products, and research into its pharmacological effects. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.

Analytical Method

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for analyzing the phytochemical composition of natural products, offering precision in the detection, quantification, and characterization of various bioactive compounds like flavonoids. For the analysis of flavonoids, reversed-phase liquid chromatography is a common approach, typically utilizing C18 columns with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol.

Liquid Chromatography Parameters

The chromatographic separation can be performed using a UPLC/HPLC system. The parameters provided below are a robust starting point for the separation of this compound.

ParameterValue
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.04060
9.0595
10.0595
10.1955
12.0955

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM). Electrospray ionization (ESI) is a suitable ionization technique for flavonoids.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Precursor Ion ([M+H]⁺) m/z 333.06
Precursor Ion ([M-H]⁻) m/z 331.04
Product Ion (Positive) To be optimized, e.g., m/z 318.0 (loss of CH₃)
Product Ion (Negative) To be optimized, e.g., m/z 151.0 (Retro-Diels-Alder fragment)
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi

Method Validation

A comprehensive validation should be performed to ensure the reliability of the method. The following tables summarize the expected performance characteristics, based on validated methods for structurally similar flavonoids.

Table 3: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 1000> 0.9950.51.0

Table 4: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
This compound598.5< 5%< 8%
50101.2< 4%< 6%
50099.8< 3%< 5%

Table 5: Recovery and Matrix Effect

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound588.292.1
5091.594.5
50090.893.7

Protocols

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1.0 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation from Plant Material (e.g., Larix Bark)

This protocol is based on methods for extracting polyphenols from larch bark.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of 70% ethanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration and Dilution:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

    • Dilute the sample with the initial mobile phase (95% A, 5% B) if necessary to fall within the calibration range.

Protocol 3: LC-MS/MS Analysis Workflow

  • Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Set up the injection sequence in the instrument software, including blanks, calibration standards, quality control samples, and the prepared unknown samples.

  • Inject the samples and acquire data using the parameters outlined in the "Analytical Method" section.

  • Process the data using the appropriate software. Generate a calibration curve by plotting the peak area of the analyte against the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

This compound Analysis Workflow

Figure 1: LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Material (e.g., Larix Bark) grind Grinding sample->grind extract Solvent Extraction (70% Ethanol, Sonication) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc_separation UPLC/HPLC Separation (C18 Reversed-Phase) filter->lc_separation Inject ms_detection Mass Spectrometry (ESI, MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification report Result Reporting quantification->report

Caption: LC-MS/MS Workflow for this compound Quantification.

This compound in Skin Protection Signaling Pathway

Figure 2: this compound's Role in Skin Protection tnfa TNF-α ros Intracellular ROS Generation tnfa->ros stimulates erk ERK Phosphorylation ros->erk activates mmp1 MMP-1 Secretion erk->mmp1 increases collagen_degradation Collagen Degradation (Skin Aging) mmp1->collagen_degradation leads to This compound This compound This compound->ros inhibits This compound->erk inhibits

Caption: this compound's Role in Skin Protection.

Application of Laricitrin in Skin Aging Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin aging is a complex biological process characterized by the progressive deterioration of skin structure and function, leading to wrinkles, sagging, and loss of elasticity. This process is driven by both intrinsic factors (e.g., genetics, cellular metabolism) and extrinsic factors (e.g., UV radiation, pollution). A key contributor to skin aging is the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin, by matrix metalloproteinases (MMPs). Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), and pro-inflammatory cytokines further accelerate this process.

Laricitrin, a flavonoid found in various plants, and its derivatives have emerged as promising candidates for anti-aging interventions due to their antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols based on a study of this compound 3-Rutinoside (L3R), a derivative isolated from Ginkgo biloba fruits, and its effects on mitigating the signs of skin aging in vitro.

Mechanism of Action

This compound 3-Rutinoside has been shown to exert its anti-aging effects on skin cells, specifically Normal Human Dermal Fibroblasts (NHDFs), through a multi-faceted approach. When skin cells are exposed to inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α), a cascade of events leading to skin aging is initiated. TNF-α stimulates the production of intracellular ROS, which in turn activates signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The activation of specific kinases within this pathway, such as extracellular signal-regulated kinase (ERK), leads to the upregulation of MMP-1, an enzyme responsible for collagen degradation.[1][3][4] Furthermore, this inflammatory stimulus promotes the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), creating a chronic inflammatory state that exacerbates skin aging.

This compound 3-Rutinoside intervenes in this process by significantly reducing intracellular ROS generation.[1][3][4] This reduction in oxidative stress leads to the downstream inhibition of ERK phosphorylation, a critical step in the MAPK signaling cascade.[1][3] By suppressing ERK activation, L3R effectively downregulates the secretion of MMP-1, thereby protecting collagen from degradation.[1][3][4] Additionally, L3R diminishes the secretion of the pro-inflammatory cytokines IL-6 and IL-8, further mitigating the inflammatory response in skin cells.[1][3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound 3-Rutinoside (L3R) on key biomarkers of skin aging in TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs).

Table 1: Effect of this compound 3-Rutinoside (L3R) on Intracellular Reactive Oxygen Species (ROS) Generation

Treatment GroupConcentrationFold Change in ROS Generation (Mean ± SD)P-value
Control-1.00 ± 0.00-
TNF-α (20 ng/mL)-2.02 ± 0.07< 0.001
L3R + TNF-α25 µM1.05 ± 0.01< 0.001
L3R + TNF-α50 µM0.98 ± 0.00< 0.001
L3R + TNF-α100 µM0.84 ± 0.03< 0.001
Quercetin (Positive Control) + TNF-α3.1 µM1.73 ± 0.01< 0.001
Quercetin (Positive Control) + TNF-α6.3 µM1.75 ± 0.01< 0.001
Quercetin (Positive Control) + TNF-α12.5 µM1.58 ± 0.02< 0.001

Data is presented as fold change relative to the untreated control group. P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).[1]

Table 2: Effect of this compound 3-Rutinoside (L3R) on MMP-1 Secretion

Treatment GroupConcentrationMMP-1 Secretion (ng/mL, Mean ± SD)P-value
Control-10.61 ± 0.28-
TNF-α (20 ng/mL)-134.19 ± 1.11< 0.001
L3R + TNF-α50 µM118.89 ± 2.45< 0.001
L3R + TNF-α100 µM100.22 ± 1.01< 0.001

P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).[1]

Table 3: Effect of this compound 3-Rutinoside (L3R) on Pro-inflammatory Cytokine Secretion

CytokineTreatment GroupConcentrationSecretion (ng/mL, Mean ± SD)P-value
IL-6 Control-Not specified-
TNF-α (20 ng/mL)-7.57 ± 0.14< 0.001
L3R + TNF-α50 µM5.88 ± 0.47< 0.05
L3R + TNF-α100 µM4.32 ± 0.00< 0.001
IL-8 Control-Not specified-
TNF-α (20 ng/mL)-12.04 ± 0.19< 0.001
L3R + TNF-α25 µM4.03 ± 0.03< 0.001
L3R + TNF-α50 µM3.38 ± 0.06< 0.001
L3R + TNF-α100 µM6.23 ± 0.49< 0.001

P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).[1]

Signaling Pathway and Experimental Workflow

Laricitrin_Signaling_Pathway TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds to ROS Intracellular ROS (Reactive Oxygen Species) TNFR->ROS Induces ERK ERK (Extracellular signal-regulated kinase) ROS->ERK Activates pERK p-ERK (Phosphorylated ERK) ERK->pERK Phosphorylation AP1_NFkB AP-1 / NF-κB (Transcription Factors) pERK->AP1_NFkB Activates MMP1 MMP-1 Secretion AP1_NFkB->MMP1 Upregulates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) AP1_NFkB->Cytokines Upregulates Collagen_Degradation Collagen Degradation (Skin Aging) MMP1->Collagen_Degradation Causes This compound This compound 3-Rutinoside This compound->ROS Inhibits This compound->pERK Inhibits

Caption: Signaling pathway of TNF-α-induced skin aging and the inhibitory effects of this compound 3-Rutinoside.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis Culture 1. Culture Normal Human Dermal Fibroblasts (NHDFs) Pretreat 2. Pretreat with this compound (or vehicle control) Culture->Pretreat Stimulate 3. Stimulate with TNF-α Pretreat->Stimulate ROS_Assay 4a. Intracellular ROS Assay (DCFH-DA) Stimulate->ROS_Assay MMP1_Assay 4b. MMP-1 Secretion Assay (ELISA) Stimulate->MMP1_Assay Cytokine_Assay 4c. Cytokine Assay (IL-6, IL-8) (ELISA) Stimulate->Cytokine_Assay Western_Blot 4d. Western Blot for p-ERK Stimulate->Western_Blot Analysis 5. Quantify and Analyze Data ROS_Assay->Analysis MMP1_Assay->Analysis Cytokine_Assay->Analysis Western_Blot->Analysis Conclusion 6. Draw Conclusions on Anti-Aging Efficacy Analysis->Conclusion

Caption: Experimental workflow for evaluating the anti-skin aging effects of this compound.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture Normal Human Dermal Fibroblasts (NHDFs) and prepare them for treatment with this compound and/or TNF-α.

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound 3-Rutinoside (stock solution in DMSO)

  • Recombinant Human TNF-α (stock solution in sterile water)

  • Cell culture flasks, plates (6-well, 24-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture: Culture NHDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks or plates for experiments.

  • Seeding for Experiments: Seed NHDFs into appropriate culture plates (e.g., 24-well or 6-well plates) at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: Before treatment, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Pre-treatment: Treat the cells with various concentrations of this compound 3-Rutinoside (dissolved in serum-free DMEM) for 1 hour. Include a vehicle control (DMSO in serum-free DMEM).

  • Stimulation: After pre-treatment, add TNF-α to a final concentration of 20 ng/mL to the designated wells and incubate for the time specified in the subsequent protocols (e.g., 24 hours).

Intracellular ROS Measurement (DCFH-DA Assay)

Objective: To quantify the levels of intracellular ROS in NHDFs after treatment.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free DMEM

  • PBS

  • Fluorescence microscope or plate reader

Protocol:

  • Follow the cell culture and treatment protocol (Section 1), seeding cells in a 24-well plate.

  • After the TNF-α stimulation period, wash the cells twice with PBS.

  • Add 10 µM DCFH-DA in serum-free DMEM to each well.

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Alternatively, capture images using a fluorescence microscope.

  • Normalize the fluorescence intensity to the protein concentration of each well to account for any differences in cell number.

MMP-1 Quantification (ELISA)

Objective: To measure the concentration of secreted MMP-1 in the cell culture supernatant.

Materials:

  • Human MMP-1 ELISA Kit

  • Cell culture supernatants from treated cells (from Section 1)

  • Microplate reader

Protocol:

  • Follow the cell culture and treatment protocol (Section 1) for 24 hours.

  • Collect the cell culture supernatant from each well.

  • Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cellular debris.

  • Perform the MMP-1 ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-pre-coated microplate. b. Incubating the plate. c. Washing the plate to remove unbound substances. d. Adding a biotin-conjugated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a substrate solution to develop color. i. Stopping the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of MMP-1 in each sample by comparing the absorbance to the standard curve.

Western Blot for ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of ERK in response to TNF-α.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Follow the cell culture and treatment protocol (Section 1), stimulating with TNF-α for 30 minutes.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

IL-6 and IL-8 Quantification (ELISA)

Objective: To measure the concentration of secreted pro-inflammatory cytokines IL-6 and IL-8 in the cell culture supernatant.

Materials:

  • Human IL-6 ELISA Kit

  • Human IL-8 ELISA Kit

  • Cell culture supernatants from treated cells (from Section 1)

  • Microplate reader

Protocol:

  • Follow the cell culture and treatment protocol (Section 1) for 24 hours.

  • Collect the cell culture supernatant from each well and centrifuge to remove debris.

  • Perform the IL-6 and IL-8 ELISAs on separate plates according to the manufacturer's instructions, following a similar procedure as described for the MMP-1 ELISA (Section 3).

  • Measure the absorbance at 450 nm and calculate the concentrations of IL-6 and IL-8 from their respective standard curves.

Conclusion

The provided data and protocols demonstrate that this compound 3-Rutinoside is a potent inhibitor of key pathways involved in TNF-α-induced skin aging in dermal fibroblasts. Its ability to reduce oxidative stress, inhibit the ERK/MMP-1 axis, and suppress pro-inflammatory cytokine secretion makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology. These application notes serve as a comprehensive guide for researchers aiming to investigate the anti-aging properties of this compound and its derivatives.

References

Laricitrin: A Promising Flavonoid for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Laricitrin, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Present in various plants, including grape seed extract, it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. These properties position this compound as a potential therapeutic agent for a variety of diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Therapeutic Potential of this compound

This compound's therapeutic effects are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation. While specific quantitative data for this compound is still emerging, studies on its glycoside derivative, this compound 3-rutinoside, provide valuable insights into its potential potency.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. A study on this compound 3-rutinoside demonstrated significant inhibition of TNF-α-stimulated reactive oxygen species (ROS) generation in normal human dermal fibroblasts, with a statistically significant effect observed at a concentration of 100 μM (p < 0.001)[1][2].

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In TNF-α-stimulated human dermal fibroblasts, this compound 3-rutinoside was found to diminish the secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8)[1][2]. This suggests that this compound may be beneficial in managing inflammatory conditions.

Anticancer Properties

Preliminary evidence suggests that this compound possesses anti-tumor effects, although specific IC50 values against various cancer cell lines are not yet widely reported in the literature[3]. Flavonoids, in general, are known to interfere with cancer cell proliferation, angiogenesis, and metastasis. Further investigation into this compound's anticancer activity is warranted.

Neuroprotective Potential

The antioxidant and anti-inflammatory properties of flavonoids like this compound suggest a potential role in neuroprotection. By mitigating oxidative stress and inflammation in the brain, this compound could be explored for its therapeutic benefits in neurodegenerative diseases.

Quantitative Data Summary

While specific IC50 and EC50 values for this compound are limited in publicly available literature, the following table summarizes the available quantitative data for its glycoside derivative, this compound 3-rutinoside, which serves as a valuable reference point for its potential bioactivity.

CompoundAssayCell Line/SystemEndpointResultCitation
This compound 3-rutinoside ROS GenerationTNF-α-stimulated Normal Human Dermal FibroblastsInhibition of ROSp < 0.001 at 100 μM[1][2]
This compound 3-rutinoside Cytokine SecretionTNF-α-stimulated Normal Human Dermal FibroblastsInhibition of IL-6Diminished secretion[1][2]
This compound 3-rutinoside Cytokine SecretionTNF-α-stimulated Normal Human Dermal FibroblastsInhibition of IL-8Diminished secretion[1][2]

Signaling Pathways Modulated by this compound

This compound is known to modulate several key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to external stimuli.

Laricitrin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR ROS ROS TNFR->ROS Activates MEK1/2 MEK1/2 TNFR->MEK1/2 Activates This compound This compound This compound->ROS Inhibits ERK1/2 ERK1/2 This compound->ERK1/2 Inhibits Phosphorylation ASK1 ASK1 ROS->ASK1 Activates MKK4/7 MKK4/7 ASK1->MKK4/7 Activates MKK3/6 MKK3/6 ASK1->MKK3/6 Activates JNK JNK MKK4/7->JNK Activates AP-1 AP-1 JNK->AP-1 Activates p38 p38 MKK3/6->p38 Activates NF-kB NF-kB p38->NF-kB Activates MEK1/2->ERK1/2 Activates ERK1/2->AP-1 Activates Inflammatory_Genes Inflammatory Genes (IL-6, IL-8) AP-1->Inflammatory_Genes Upregulates NF-kB->Inflammatory_Genes Upregulates

This compound's modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • For the positive control, use ascorbic acid at the same concentrations as this compound.

  • For the blank, use 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow Start Start Prepare_Laricitrin_Dilutions Prepare this compound serial dilutions (e.g., 1-100 µg/mL) Start->Prepare_Laricitrin_Dilutions Prepare_DPPH Prepare 0.1 mM DPPH solution Start->Prepare_DPPH Mix_Reactants Mix 100 µL this compound dilution with 100 µL DPPH in 96-well plate Prepare_Laricitrin_Dilutions->Mix_Reactants Prepare_DPPH->Mix_Reactants Incubate Incubate in dark (30 min, RT) Mix_Reactants->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_EC50 Determine EC50 value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Workflow for the DPPH radical scavenging assay.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

  • Determine the IC50 value for NO inhibition.

Western Blot Analysis of MAPK Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the MAPK signaling pathway (ERK, JNK, p38) in response to this compound treatment.

Materials:

  • This compound

  • Appropriate cell line (e.g., RAW 264.7, HeLa)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with this compound and/or a stimulant (e.g., LPS, TNF-α) for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start Cell_Treatment Cell Culture and Treatment (this compound +/- Stimulant) Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-ERK, total-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Data Analysis Detection->Analysis End End Analysis->End

General workflow for Western blot analysis.

Conclusion

This compound holds considerable promise as a therapeutic agent due to its multifaceted biological activities. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers investigating its potential. Further studies are crucial to elucidate its precise mechanisms of action and to establish its efficacy and safety in various disease models, which will pave the way for its potential clinical applications.

References

Developing a Stable Formulation of Laricitrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin is an O-methylated flavonol, a type of flavonoid found in sources such as red grapes. Like many flavonoids, this compound exhibits promising biological activities, including antioxidant and anti-inflammatory effects, which are often associated with the modulation of key cellular signaling pathways. However, its therapeutic potential is often hindered by poor aqueous solubility and potential instability, which can limit its bioavailability and shelf-life.

These application notes provide a comprehensive guide to developing a stable formulation of this compound. The following sections detail this compound's physicochemical properties, outline strategies to enhance its solubility and stability, and provide detailed protocols for formulation preparation, stability testing, and analytical quantification. The information presented is intended to serve as a foundational resource for researchers and formulation scientists working with this promising natural compound.

Physicochemical Properties of this compound and Structurally Similar Flavonoids

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the structurally similar O-methylated flavonol, isorhamnetin, to provide a basis for formulation development. These values should be considered as a starting point, and empirical determination for this compound is essential.

PropertyThis compoundIsorhamnetin (Analogue)Source
Molecular Formula C₁₆H₁₂O₈C₁₆H₁₂O₇
Molar Mass 332.26 g/mol 316.3 g/mol
Solubility Data not available~20 mg/mL in DMSO~10 mg/mL in dimethylformamide~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2)
LogP (predicted) 1.51.8

Formulation Strategies to Enhance Solubility and Stability

The inherent hydrophobicity of this compound necessitates formulation strategies to improve its dissolution and stability in aqueous environments. The following approaches are recommended:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Nanoemulsions: Encapsulating this compound within the oil droplets of a nanoemulsion can significantly increase its solubility and provide a stable aqueous formulation. These systems are typically composed of an oil phase, a surfactant, and an aqueous phase.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can be encapsulated within this cavity to form an inclusion complex with improved aqueous solubility and stability.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound formulations.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Accurately weigh this compound and the chosen polymer carrier (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of a common solvent, such as ethanol, in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Milling and Sieving: Gently scrape the solid dispersion from the flask. Pulverize the material using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques such as DSC, XRD, and FTIR).

Protocol 2: Preparation of this compound Nanoemulsion by Spontaneous Emulsification

Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound for improved solubility.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, ethyl oleate)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol P, propylene glycol)

  • Purified water

  • Magnetic stirrer

Methodology:

  • Phase Preparation:

    • Oil Phase: Accurately weigh the oil, surfactant, and co-surfactant. Dissolve the desired amount of this compound in this mixture with gentle stirring and warming if necessary. This forms the organic phase.

    • Aqueous Phase: Prepare the required volume of purified water.

  • Spontaneous Emulsification: Place the aqueous phase on a magnetic stirrer. Slowly add the organic phase dropwise to the aqueous phase under continuous stirring.

  • Equilibration: Continue stirring the mixture for a specified period (e.g., 30 minutes) to allow the nanoemulsion to self-assemble and equilibrate.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Ethanol

  • Purified water

  • Magnetic stirrer

  • Freeze-dryer or spray-dryer

Methodology:

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in a molar ratio of 1:1 with this compound.

  • This compound Solution: Dissolve the this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.

  • Solidification:

    • Freeze-Drying: Freeze the solution and then lyophilize it to obtain a solid powder.

    • Spray-Drying: Alternatively, the solution can be spray-dried to produce a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, FTIR, and NMR. Evaluate the complex for its solubility enhancement and dissolution rate.

Protocol 4: Forced Degradation and Stability-Indicating HPLC Method Development

Objective: To assess the stability of this compound under stress conditions and develop a stability-indicating HPLC method for its quantification.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 column

  • Acetonitrile (ACN)

  • Formic acid or phosphoric acid

  • Purified water

Methodology:

Part A: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions: Expose the this compound solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Sample Collection: Withdraw aliquots at various time points, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Part B: Stability-Indicating HPLC Method

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 280-370 nm).

    • Injection Volume: 20 µL

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The specificity of the method is confirmed by its ability to separate the intact this compound peak from any degradation products formed during the forced degradation study.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

G cluster_0 Formulation Preparation cluster_1 Characterization cluster_2 Stability Assessment prep_sd Solid Dispersion (Solvent Evaporation) char_sol Solubility & Dissolution prep_sd->char_sol char_phys Physical Characterization (DSC, XRD, FTIR) prep_sd->char_phys prep_ne Nanoemulsion (Spontaneous Emulsification) prep_ne->char_sol char_nano Particle Size & Zeta Potential prep_ne->char_nano prep_cd Cyclodextrin Complex (Freeze-Drying) prep_cd->char_sol prep_cd->char_phys stab_force Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) char_sol->stab_force char_phys->stab_force char_nano->stab_force stab_hplc Stability-Indicating HPLC Method stab_force->stab_hplc final_form final_form stab_hplc->final_form Optimized Stable Formulation This compound This compound API This compound->prep_sd This compound->prep_ne This compound->prep_cd

Caption: Workflow for this compound Formulation Development.

Antioxidant and Anti-inflammatory Signaling Pathway of Flavonols

G cluster_0 Upstream Stimuli cluster_1 Signaling Cascades cluster_2 Downstream Effects stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapk MAPK Pathway (ERK, JNK, p38) stimuli->mapk ikk IKK stimuli->ikk pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) mapk->pro_inflammatory activates transcription factors nfkb_path NF-κB Pathway nfkb NF-κB (p65/p50) ikb IκBα ikk->ikb phosphorylates & degrades nfkb->pro_inflammatory translocates to nucleus & induces transcription inflammation Inflammation pro_inflammatory->inflammation This compound This compound This compound->mapk inhibits phosphorylation This compound->ikb prevents degradation

Caption: this compound's Modulation of Inflammatory Pathways.

Summary of Quantitative Data for Formulation and Stability

The following tables summarize the key parameters to be evaluated during the development of a stable this compound formulation. Representative data for other flavonoids are provided as a reference where specific data for this compound is unavailable.

Table 1: Solubility Enhancement of Flavonoids

Formulation ApproachFlavonoidCarrier/SystemSolubility Enhancement (fold increase)Source
Solid DispersionQuercetinPVP>10
Inclusion ComplexQuercetinHP-β-CD~254
Inclusion ComplexNaringeninβ-CDSignificant increase

Table 2: Stability Testing Parameters and Conditions

Stress ConditionReagent/ConditionTypical DurationExpected Degradation
Acid Hydrolysis 0.1 M HCl, 60-80°C2-24 hoursDegradation of glycosidic bonds (if applicable), potential ring opening
Base Hydrolysis 0.1 M NaOH, RT-60°C1-12 hoursRapid degradation, potential for rearrangement
Oxidation 3% H₂O₂, RT24-48 hoursFormation of oxidized byproducts
Thermal Degradation 80-100°C (dry heat or solution)24-72 hoursGeneral decomposition
Photodegradation UV (254 nm) and Visible Light24-72 hoursPhotodegradation products

Table 3: Example HPLC Method Validation Parameters for a Flavonoid

ParameterAcceptance CriteriaExample Result (for a flavonoid)
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98-102%99.5 - 101.2%
Precision (% RSD) ≤ 2%< 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL

Conclusion

The development of a stable formulation of this compound is crucial for realizing its therapeutic potential. The protocols and data presented in these application notes provide a systematic approach to addressing the challenges of its poor solubility and potential instability. By employing formulation strategies such as solid dispersions, nanoemulsions, and cyclodextrin complexation, it is possible to significantly enhance the dissolution and stability of this compound. The successful development of a stable and bioavailable formulation will pave the way for further preclinical and clinical investigations into the pharmacological benefits of this promising flavonoid. It is imperative that the specific physicochemical properties of this compound are empirically determined to optimize the formulation and ensure the quality, safety, and efficacy of the final product.

Application Notes and Protocols for High-Content Screening with Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin is an O-methylated flavonol, a type of flavonoid found in sources such as red grapes.[1] As a member of the flavonoid family, it exhibits a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects.[2] These properties make this compound and its derivatives interesting candidates for drug discovery and development, particularly in the areas of oncology and inflammatory diseases. High-content screening (HCS) provides a powerful platform for investigating the cellular effects of compounds like this compound in a multiparametric and higher-throughput manner.

These application notes provide an overview of how to design and implement HCS assays to investigate the bioactivity of this compound, focusing on its known mechanisms of action, including the modulation of key signaling pathways and the reduction of oxidative stress.

Biological Activities and Cellular Targets of this compound

This compound has been shown to exert its effects through several cellular mechanisms:

  • Anti-inflammatory Activity: this compound and its glycosides have been demonstrated to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). This anti-inflammatory effect is mediated, in part, through the inhibition of the NF-κB and MAPK/ERK signaling pathways.

  • Antioxidant Activity: A key feature of this compound is its ability to inhibit the generation of intracellular reactive oxygen species (ROS). By scavenging free radicals, this compound helps to protect cells from oxidative damage.

  • Signaling Pathway Modulation: this compound has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. The MAPK and NF-κB pathways are crucial regulators of cellular processes such as inflammation, proliferation, and survival.

High-Content Screening Applications for this compound

The known biological activities of this compound are well-suited for investigation using HCS. The following are examples of HCS assays that can be developed to screen for compounds with this compound-like activity or to further elucidate the mechanism of action of this compound itself.

NF-κB Nuclear Translocation Assay

Objective: To quantify the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent like TNF-α, the p65 subunit translocates to the nucleus to activate gene transcription. HCS can be used to image and quantify this translocation event on a per-cell basis.

ERK Phosphorylation Assay

Objective: To measure the effect of this compound on the phosphorylation of ERK in response to a growth factor or other stimuli.

Principle: The phosphorylation of ERK (p-ERK) is a key step in the MAPK signaling cascade. Using immunofluorescence, an HCS system can detect and quantify the levels of p-ERK within cells, providing a readout of pathway activation.

Intracellular ROS Production Assay

Objective: To quantify the antioxidant potential of this compound by measuring its ability to reduce intracellular ROS levels.

Principle: Cell-permeable dyes that fluoresce upon oxidation by ROS can be used to measure the levels of oxidative stress within cells. HCS allows for the automated imaging and analysis of fluorescence intensity in a large population of cells.

Quantitative Data for this compound Derivatives

The following table summarizes the available quantitative data for the biological activity of a this compound derivative.

CompoundAssayCell LineConcentrationResultReference
This compound 3-rutinosideTNF-α-stimulated ROS generationNormal Human Dermal Fibroblasts (NHDF)100 µMInhibition of ROS generation (p < 0.001)[3]

Experimental Protocols

Protocol 1: NF-κB p65 Nuclear Translocation HCS Assay

1. Materials:

  • Cell line (e.g., HeLa, A549)
  • 384-well, black-walled, clear-bottom imaging plates
  • Complete cell culture medium
  • This compound stock solution (in DMSO)
  • TNF-α (or other inflammatory stimulus)
  • Phosphate-buffered saline (PBS)
  • 4% Paraformaldehyde (PFA) in PBS
  • 0.1% Triton X-100 in PBS
  • Blocking buffer (e.g., 5% BSA in PBS)
  • Primary antibody: Rabbit anti-NF-κB p65
  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
  • Nuclear stain: Hoechst 33342
  • High-content imaging system and analysis software

2. Procedure:

  • Cell Seeding: Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours. Incubate at 37°C, 5% CO2.
  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compounds to the cells and incubate for 1 hour. Include vehicle control (DMSO) wells.
  • Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 20 ng/mL. Incubate for 30 minutes at 37°C.
  • Fixation and Permeabilization: Aspirate the medium and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Immunostaining:
  • Wash the cells with PBS and add blocking buffer for 1 hour.
  • Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature in the dark.
  • Wash three times with PBS.
  • Imaging: Acquire images using a high-content imaging system. Use channels for Hoechst 33342 (nucleus) and Alexa Fluor 488 (NF-κB p65).
  • Image Analysis:
  • Use the nuclear stain to identify individual cells and define the nuclear and cytoplasmic compartments.
  • Measure the mean fluorescence intensity of NF-κB p65 in both the nucleus and the cytoplasm for each cell.
  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

Protocol 2: Phospho-ERK (p-ERK) HCS Assay

1. Materials:

  • Cell line (e.g., A431, HeLa)
  • 384-well, black-walled, clear-bottom imaging plates
  • Serum-free cell culture medium
  • This compound stock solution (in DMSO)
  • Epidermal Growth Factor (EGF) (or other stimulus)
  • Materials for fixation, permeabilization, and blocking as in Protocol 1.
  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
  • Secondary antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG
  • Nuclear stain: Hoechst 33342
  • High-content imaging system and analysis software

2. Procedure:

  • Cell Seeding and Serum Starvation: Seed cells as in Protocol 1. After 24 hours, replace the medium with serum-free medium and incubate for another 12-24 hours.
  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.
  • Stimulation: Add EGF to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C.
  • Fixation, Permeabilization, and Immunostaining: Follow the steps for fixation, permeabilization, and immunostaining as in Protocol 1, using the primary antibody against p-ERK and an appropriate secondary antibody.
  • Imaging: Acquire images for Hoechst 33342 (nucleus) and Alexa Fluor 568 (p-ERK).
  • Image Analysis:
  • Identify nuclei using the Hoechst stain.
  • Define a whole-cell mask based on the p-ERK staining.
  • Measure the mean fluorescence intensity of p-ERK within the whole-cell mask.

Protocol 3: Intracellular ROS HCS Assay

1. Materials:

  • Cell line (e.g., RAW 264.7 macrophages, HepG2)
  • 384-well, black-walled, clear-bottom imaging plates
  • Complete cell culture medium
  • This compound stock solution (in DMSO)
  • ROS-inducing agent (e.g., Tert-butyl hydroperoxide (TBHP) or Lipopolysaccharide (LPS))
  • Cell-permeable ROS-sensitive dye (e.g., CellROX™ Deep Red or CM-H2DCFDA)
  • Nuclear stain: Hoechst 33342
  • Live-cell imaging compatible buffer (e.g., Hank's Balanced Salt Solution - HBSS)
  • High-content imaging system with environmental control (37°C, 5% CO2)

2. Procedure:

  • Cell Seeding: Seed cells as in Protocol 1.
  • Compound Treatment: Add serial dilutions of this compound and incubate for 1 hour.
  • ROS Induction: Add the ROS-inducing agent (e.g., 100 µM TBHP) and incubate for 30-60 minutes.
  • Staining: Remove the medium and wash with pre-warmed HBSS. Add the ROS-sensitive dye and Hoechst 33342, diluted in HBSS, and incubate for 30 minutes at 37°C in the dark.
  • Imaging: Wash the cells with HBSS and acquire images immediately on a high-content imager equipped with environmental control.
  • Image Analysis:
  • Identify nuclei using the Hoechst stain.
  • Create a cytoplasmic or whole-cell mask.
  • Measure the mean fluorescence intensity of the ROS-sensitive dye within the defined cellular region.

Visualizations

Signaling Pathways

Laricitrin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8) NFkB_active->Gene_Expression Activates Nucleus Nucleus

Caption: this compound's inhibition of the NF-κB signaling pathway.

Laricitrin_MAPK_Pathway Stimulus Growth Factor or Stress RAS RAS Stimulus->RAS This compound This compound ERK ERK This compound->ERK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., AP-1) pERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response

Caption: this compound's modulation of the MAPK/ERK signaling pathway.

Experimental Workflow

HCS_Workflow Start Start Cell_Seeding 1. Seed Cells in Microplate Start->Cell_Seeding Compound_Treatment 2. Treat with this compound and Controls Cell_Seeding->Compound_Treatment Stimulation 3. Add Stimulus (e.g., TNF-α, EGF, TBHP) Compound_Treatment->Stimulation Staining 4. Fix, Permeabilize, and Stain Stimulation->Staining Image_Acquisition 5. Automated Image Acquisition (HCS) Staining->Image_Acquisition Image_Analysis 6. Image Analysis (Segmentation & Feature Extraction) Image_Acquisition->Image_Analysis Data_Analysis 7. Data Analysis (Dose-Response, etc.) Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a high-content screening experiment.

References

Troubleshooting & Optimization

Technical Support Center: Improving Laricitrin Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with the flavonoid laricitrin in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is an O-methylated flavonol, a type of flavonoid with potential anti-tumor effects. Like many flavonoids, this compound is a hydrophobic molecule, making it practically insoluble in aqueous solutions such as cell culture media. This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments.

Q2: What are the primary causes of this compound precipitation in my cell culture medium?

Precipitation of this compound in cell culture is a common issue and can stem from several factors:

  • Low Aqueous Solubility: this compound's hydrophobic nature is the primary reason for its limited solubility in water-based media.

  • Improper Dissolution: Incomplete initial dissolution in a stock solvent can lead to the presence of microcrystals that act as seeds for further precipitation.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.[1]

  • High Final Concentration: The desired experimental concentration of this compound in the media may exceed its solubility limit.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes reduce solubility.

  • Temperature and pH Fluctuations: Changes in temperature or the pH of the media can alter the solubility of this compound.[1]

Q3: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) in the final culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.

SolventRecommended Maximum Final ConcentrationNotes
DMSO ≤ 0.5% (v/v) Ideally, keep the concentration at or below 0.1% to minimize off-target effects.
Ethanol ≤ 0.5% (v/v) Can be an alternative to DMSO, but cytotoxicity should be assessed for the specific cell line.

Q4: I observed a cloudy or hazy appearance in my media after adding this compound, but I don't see distinct particles. Is this precipitation?

Yes, this is likely a form of precipitation. Fine, dispersed microcrystals of a hydrophobic compound can result in a cloudy or hazy appearance without the presence of large, visible particles, especially at lower magnifications.[2] The troubleshooting steps outlined below should help resolve this issue. Additionally, it is important to ensure that the cell culture medium itself has not precipitated due to improper storage or handling (e.g., freeze-thaw cycles).[2][3]

Troubleshooting Guide: Preventing this compound Precipitation

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Step 1: Review Your Stock Solution Preparation

The quality and concentration of your stock solution are critical.

ParameterRecommendationTroubleshooting Tips
Solvent Choice Use high-purity, anhydrous DMSO for the initial stock solution.Ensure your DMSO is not old and has not absorbed water, which can decrease its solubilizing capacity.[2]
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.An overly concentrated stock may be more prone to precipitation upon dilution. If problems persist, try preparing a slightly lower concentration stock (e.g., 1-10 mM).[2]
Dissolution Ensure this compound is completely dissolved in DMSO.Gentle warming (up to 37°C) and vortexing or sonication can aid in complete dissolution.[2] Visually inspect the solution against a light source to ensure no undissolved particles remain.
Storage Store the stock solution in small, single-use aliquots at -20°C or -80°C.Avoid repeated freeze-thaw cycles, which can lead to compound degradation and affect solubility.[2]
Step 2: Optimize Your Dilution Method

The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.

ParameterRecommendationTroubleshooting Tips
Final DMSO Concentration Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.Higher DMSO concentrations can be toxic to cells and can also cause the hydrophobic compound to precipitate.[2]
Dilution Technique Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock. [2]
Serial Dilution For achieving a range of concentrations, perform serial dilutions of your stock solution in 100% DMSO first, and then add a small, fixed volume of each DMSO-diluted stock to the media to achieve the final concentrations. This ensures the final DMSO concentration remains constant across all conditions.A step-wise dilution can prevent the rapid change in solvent polarity that causes precipitation.[2]
Sonication If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.Use with caution, as excessive sonication can potentially damage media components.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 332.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 332.26 g/mol * 1000 mg/g = 3.32 mg/mL

    • Therefore, weigh out 3.32 mg of this compound.

  • Dissolution:

    • In a sterile microcentrifuge tube or amber vial, add the weighed this compound.

    • Add 1 mL of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath or warm to 37°C to aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile. No filtration is necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol describes the preparation of a 10 µM working solution from a 10 mM stock, resulting in a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): A step-wise dilution is recommended to prevent precipitation.

    • Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium. To do this, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium and mix well.

  • Final Dilution:

    • Add the intermediate stock solution to the final volume of cell culture medium to achieve the desired working concentration.

    • To prepare 10 mL of a 10 µM working solution from the 1 mM intermediate stock, perform a 1:100 dilution. Add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete cell culture medium.

    • Alternatively, to prepare the 10 µM working solution directly from the 10 mM stock, perform a 1:1000 dilution. Add 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. Crucially, add the stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.

  • Mix Thoroughly: Gently mix the final working solution by inverting the tube or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 10 µL of DMSO to 10 mL of medium for a 0.1% concentration).

Data Presentation

Table 1: Estimated Solubility of this compound and Structurally Similar Flavonoids

As specific quantitative solubility data for this compound is limited, data for the structurally related flavonoid, myricetin, is provided as a reasonable estimate.

CompoundSolventEstimated Solubility
This compound DMSO~10 mg/mL
Ethanol~1 mg/mL
Myricetin DMSO~10 mg/mL[4]
Ethanol~1 mg/mL[4]
WaterPractically Insoluble[5][6]
Table 2: Recommended Final Concentrations of Solvents in Cell Culture
SolventRecommended Final ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)
DMSO ≤ 0.1%0.5%
Ethanol ≤ 0.1%0.5%

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Add Stock to Medium (Dropwise with Swirling) thaw->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute treat Treat Cells dilute->treat

Figure 1: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_nucleus Nuclear Events This compound This compound erk ERK1/2 This compound->erk Inhibition rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras Activation raf Raf ras->raf Activation mek MEK1/2 raf->mek Phosphorylation mek->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylation response Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription->response Gene Expression

Figure 2: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

References

Overcoming Laricitrin precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges with laricitrin precipitation in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for maintaining this compound solubility in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound, a type of flavonoid, is a hydrophobic molecule with low intrinsic water solubility. Precipitation commonly occurs in aqueous buffers due to its tendency to self-aggregate and resist dissolution. Factors such as buffer pH, temperature, concentration of this compound, and the presence of other solutes can all influence its solubility.

Q2: What is the expected solubility of this compound in water?

A2: There are varying reports on the precise water solubility of this compound. Some estimations suggest a solubility of up to 2.319 mg/mL at 25°C, while other sources classify it as practically insoluble in water[1][2]. This variability underscores the challenges in working with this compound in aqueous solutions and the need for solubility enhancement techniques.

Q3: Can adjusting the pH of my buffer help?

A3: Yes, pH can significantly impact the solubility of flavonoids like this compound. Generally, the solubility of flavonoids containing hydroxyl groups increases in alkaline conditions (higher pH) due to the deprotonation of these groups, which increases the molecule's polarity. Conversely, in acidic to neutral pH, they tend to be less soluble.

Q4: Are there any recommended additives to improve this compound solubility?

A4: Several excipients can be used to improve the solubility of poorly soluble compounds like this compound. These include co-solvents (e.g., ethanol, DMSO, PEG 400), surfactants, and complexing agents like cyclodextrins. More advanced methods involve the use of nanosuspensions or Natural Deep Eutectic Solvents (NaDES)[3][4].

Q5: How can I prepare a stock solution of this compound?

A5: It is recommended to first dissolve this compound in a small amount of an organic co-solvent like DMSO or ethanol before making further dilutions into your aqueous buffer. This concentrated stock can then be added dropwise to the buffer with vigorous stirring to prevent immediate precipitation. See the Troubleshooting Guides for a detailed protocol.

Troubleshooting Guides

Guide 1: Optimizing Buffer Conditions

This guide will help you address this compound precipitation by modifying your buffer composition.

Problem: this compound precipitates immediately upon addition to the aqueous buffer or over a short period.

Possible Causes:

  • Buffer pH is not optimal for this compound solubility.

  • The concentration of this compound exceeds its solubility limit under the current conditions.

  • The buffer components are interacting with this compound, reducing its solubility.

Solutions:

  • pH Adjustment:

    • Protocol: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 9.0). Attempt to dissolve a fixed amount of this compound in each buffer.

    • Expected Outcome: You should observe increased solubility at a more alkaline pH. Note that the stability of this compound may be compromised at very high pH values. Myricetin, a related compound, shows rapid degradation under basic conditions[5].

  • Use of Co-solvents:

    • Protocol: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. The final concentration of the co-solvent should be kept as low as possible to avoid interfering with your experiment (typically <1% v/v).

    • Expected Outcome: The co-solvent will help to keep this compound in solution. The table below provides a summary of potential co-solvents.

Table 1: Co-solvents for Enhancing Flavonoid Solubility

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 1%A powerful solvent, but can have biological effects.
Ethanol1 - 5%Generally well-tolerated in many biological assays.
Polyethylene Glycol 400 (PEG 400)1 - 10%A non-toxic and effective solubilizing agent.
Glycerol5 - 20%Can increase viscosity but is a good solubilizer.
Guide 2: Advanced Solubilization Techniques

For experiments requiring higher concentrations of this compound, more advanced techniques may be necessary.

Problem: Standard buffer optimization and co-solvents are insufficient to achieve the desired this compound concentration without precipitation.

Solutions:

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their apparent water solubility[6][7].

    • Protocol:

      • Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.

      • Add this compound powder directly to the cyclodextrin solution.

      • Stir the mixture vigorously at room temperature or with gentle heating for several hours to facilitate complex formation.

    • Expected Outcome: A significant increase in this compound solubility. For example, dimeric β-cyclodextrin has been shown to increase the solubility of similar flavonols like myricetin and quercetin by over 10-fold[7].

  • Use of Natural Deep Eutectic Solvents (NaDES):

    • Mechanism: NaDES are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic with a melting point much lower than the individual components. They are effective at dissolving poorly soluble compounds[4][8].

    • Protocol: A common NaDES is a mixture of betaine and glycerol. This compound can be dissolved in the NaDES, and this mixture can then be diluted in the aqueous buffer.

    • Expected Outcome: A dramatic increase in solubility. For instance, a betaine:glycerol NaDES increased the solubility of quercetin by over 23,000-fold compared to water[4].

Table 2: Solubility Enhancement with Advanced Techniques (Illustrative Data for Similar Flavonoids)

TechniqueExample AgentFold Increase in Solubility (Approx.)Reference
Cyclodextrin ComplexationDimeric β-cyclodextrin10-30x for myricetin/quercetin[7]
Natural Deep Eutectic SolventsBetaine:Glycerol (1:2)>20,000x for quercetin[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Weigh out the required amount of this compound powder.

  • Add a minimal volume of the chosen co-solvent (e.g., DMSO) to completely dissolve the powder. Aim for a high concentration stock (e.g., 10-50 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • While vigorously stirring your aqueous buffer, add the this compound stock solution drop by drop.

  • Visually inspect the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in minimal co-solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to ensure dissolution dissolve->vortex add Add stock solution dropwise vortex->add buffer Prepare aqueous buffer stir Vigorous stirring of buffer buffer->stir stir->add inspect Inspect for precipitation add->inspect

Caption: Workflow for preparing a this compound working solution.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting this compound precipitation.

G start This compound Precipitation Observed check_conc Is the concentration essential? start->check_conc lower_conc Lower this compound Concentration check_conc->lower_conc No use_cosolvent Prepare stock in co-solvent (e.g., DMSO, Ethanol) check_conc->use_cosolvent Yes success Solubility Achieved lower_conc->success precip_after_cosolvent Precipitation persists? use_cosolvent->precip_after_cosolvent check_ph Adjust Buffer pH (Increase to >7.5) check_ph->precip_after_cosolvent precip_after_cosolvent->check_ph Yes use_cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) precip_after_cosolvent->use_cyclodextrin Yes, after pH adjust precip_after_cosolvent->success No use_nades Consider Advanced Methods (e.g., NaDES) use_cyclodextrin->use_nades If still insufficient use_cyclodextrin->success use_nades->success

Caption: A step-by-step guide to troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Laricitrin Extraction from Fruit Peels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of laricitrin from fruit peels. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound and in which fruit peels is it most commonly found?

This compound is an O-methylated flavonol, a type of flavonoid, known for its potential health benefits. It is primarily found in the skins of red grapes (Vitis vinifera). While other fruits may contain flavonoids, red grape peels are the most cited source for this compound.

2. What are the most effective methods for extracting this compound from fruit peels?

Modern extraction techniques are generally more efficient than traditional methods like maceration. The most effective methods include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Employs supercritical fluids, most commonly CO2, as a solvent. This method is highly selective and provides pure extracts but requires specialized equipment.

3. Which solvents are most suitable for this compound extraction?

The choice of solvent is critical for efficient extraction. Polar solvents are generally used for flavonoids. The most common and effective solvents are:

  • Ethanol and Methanol: Often used as aqueous solutions (e.g., 50-80% in water). An ethanol-water mixture is a common choice due to its efficiency and lower toxicity compared to methanol.[1][2]

  • Acetone: Another effective solvent, often used in an aqueous mixture.

  • Deep Eutectic Solvents (DES): Considered "green" solvents, these are mixtures of hydrogen bond donors and acceptors and have shown promise in flavonoid extraction.

4. What are the key parameters to optimize for maximizing this compound yield?

Several factors influence the extraction efficiency of this compound. These should be optimized for each specific experimental setup:

  • Solvent Concentration: The ratio of solvent to water can significantly impact yield.

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to degradation of the target compound.[1][2]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times can increase the risk of degradation.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may lead to a more dilute extract requiring further concentration.

  • Particle Size: Grinding the fruit peels to a smaller particle size increases the surface area available for extraction.

5. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[2][3][4][5] A pure standard of this compound is required for calibration and accurate quantification.

Troubleshooting Guide

Q1: My extraction yield of total flavonoids is low. What could be the problem?

  • A1: Inefficient Cell Lysis: Ensure the fruit peel material is adequately ground to a fine powder to maximize surface area for solvent contact. Consider pre-treatment methods like enzymatic hydrolysis to break down cell walls.

  • A2: Suboptimal Extraction Parameters: Re-evaluate your extraction solvent, temperature, time, and solid-to-liquid ratio. These parameters are interconnected and should be optimized systematically, for instance, using a Response Surface Methodology (RSM).[1][6][7][8]

  • A3: Improper Solvent Choice: The polarity of the solvent is crucial. For this compound, which is a slightly less polar flavonoid due to its methyl group, a solvent system like 70% ethanol may be more effective than highly polar or non-polar solvents.[2]

Q2: I am seeing degradation of my target compound in the final extract. How can I prevent this?

  • A1: Excessive Heat: Flavonoids can be thermolabile. If using heat-assisted extraction methods like MAE or high-temperature UAE, try reducing the temperature or the exposure time.[9] For heat-sensitive compounds, consider non-thermal methods or extraction at lower temperatures for a longer duration.

  • A2: Light Exposure: Flavonoids can be degraded by light. Protect your samples from direct light during extraction and storage by using amber glassware or covering your apparatus with aluminum foil.

  • A3: pH Instability: The pH of the extraction medium can affect the stability of flavonoids. While acidic conditions are often used to improve extraction, extreme pH levels should be avoided. It is advisable to conduct a stability study of this compound at different pH values if this is a concern.

Q3: My HPLC chromatogram shows many overlapping peaks, making it difficult to quantify this compound. What should I do?

  • A1: Optimize HPLC Method: Adjust the mobile phase gradient, column type (e.g., C18), and temperature to improve the separation of this compound from other co-extracted compounds.

  • A2: Sample Clean-up: Before HPLC analysis, consider a solid-phase extraction (SPE) step to clean up your crude extract. This can help remove interfering compounds and enrich your sample for this compound.

  • A3: Co-extraction of Similar Flavonoids: Red grape peels contain other flavonols like myricetin and syringetin, which are structurally similar to this compound and may co-elute. Using a high-resolution mass spectrometer (MS) detector can help to differentiate these compounds based on their mass-to-charge ratio, even if they are not perfectly separated chromatographically.

Data Presentation

While specific quantitative data for this compound extraction from fruit peels is limited in the literature, the following tables summarize the effects of different extraction parameters on the yield of total phenolics and other major flavonoids from red grape pomace/skins. The trends observed for these compounds are generally applicable to this compound.

Table 1: Effect of Solvent and Temperature on Total Phenolic Content (TPC) from Red Grape Pomace

Solvent SystemTemperature (°C)TPC (mg GAE/g dw)Reference
70% Ethanol20~35[2]
70% Ethanol40~40[2]
70% Ethanol60~45[2]
50% Ethanol60~38[2]
90% Ethanol60~30[2]

GAE: Gallic Acid Equivalents; dw: dry weight. Data is estimated from graphical representations in the cited literature.

Table 2: Effect of Ultrasound-Assisted Extraction (UAE) Parameters on Total Monomeric Anthocyanins (TMA) and Total Phenolic Content (TPC) from Red Grape Pomace

UAE Time (min)UAE Temperature (°C)TMA (mg/g)TPC (mg GAE/g)Reference
1060~4.5~45[10]
2060~5.0~50[10]
3060~5.2~55[10]
2050~4.8~48[10]
2070~4.2 (degradation observed)~52[10]

GAE: Gallic Acid Equivalents. Data is estimated from graphical representations in the cited literature.

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound from Red Grape Peels

This protocol is a general guideline and should be optimized for your specific laboratory conditions and research goals.

1. Sample Preparation:

  • Obtain fresh red grape peels and wash them thoroughly with distilled water to remove any surface contaminants.

  • Freeze-dry the peels to preserve the phytochemicals.

  • Grind the dried peels into a fine powder (e.g., <0.5 mm particle size) using a laboratory mill.

2. Extraction:

  • Weigh 5 g of the powdered grape peel into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).

  • Place the flask in an ultrasonic bath.

  • Set the sonication parameters:

    • Frequency: 35 kHz

    • Power: 300 W

    • Temperature: 50°C

    • Time: 30 minutes

  • Ensure the flask is securely placed in the bath and that the water level is adequate.

3. Post-Extraction Processing:

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

  • Combine the filtrates.

  • Concentrate the extract using a rotary evaporator at a reduced pressure and a temperature below 45°C to avoid degradation of this compound.

  • Dry the concentrated extract completely, for example, by freeze-drying, to obtain a solid residue.

4. Storage and Analysis:

  • Store the dried extract in an airtight, amber-colored container at -20°C until further analysis.

  • For quantification, dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC-DAD or HPLC-MS.

Mandatory Visualization

Experimental Workflow for this compound Extraction

experimental_workflow start Sample Preparation: Red Grape Peels drying Freeze-Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasound-Assisted Extraction (UAE) - Solvent: 70% Ethanol - Temperature: 50°C - Time: 30 min grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration drying_extract Freeze-Drying of Extract concentration->drying_extract analysis HPLC-DAD/MS Analysis (Quantification of this compound) drying_extract->analysis end Final Data analysis->end

Caption: Workflow for the extraction and quantification of this compound from red grape peels.

Signaling Pathway of this compound 3-rutinoside in TNF-α-Stimulated Skin Cells

signaling_pathway tnfa TNF-α ros Intracellular ROS Generation tnfa->ros stimulates erk ERK Phosphorylation ros->erk activates mmp1 MMP-1 Secretion erk->mmp1 upregulates collagen Collagen Degradation mmp1->collagen leads to This compound This compound 3-rutinoside This compound->ros inhibits This compound->erk inhibits

Caption: this compound 3-rutinoside inhibits TNF-α-induced collagen degradation.

References

Laricitrin Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of laricitrin in solution. This compound, an O-methylated flavonol, exhibits potential in various research fields, but its efficacy in in vitro and in vivo studies is highly dependent on its stability. This guide offers practical advice to mitigate common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound, like many flavonoids, is influenced by several factors including pH, temperature, light exposure, and the solvent used.[1][2] Flavonoids are known to degrade at physiological pH (around 7.4).[3] For instance, the structurally similar flavonoid myricetin is most stable at an acidic pH of 2.0, with its degradation being both temperature and pH-dependent.[4][5] Exposure to light, especially UV radiation, can also lead to the degradation of flavonols, particularly those with a hydroxyl group at the C3 position, which this compound possesses.[6]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is practically insoluble in water but soluble in organic solvents like DMSO, ethanol, acetone, and ethyl acetate.[1] For biological experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO. It is recommended to prepare and use the solution on the same day. However, if storage is necessary, the stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for several months.[1][7] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[1]

Q3: I'm observing inconsistent results in my cell culture experiments with this compound. What could be the cause?

A3: Inconsistent results in cell culture can often be attributed to the degradation of this compound in the culture medium. Flavonoids can be unstable in typical cell culture conditions (pH ~7.4, 37°C).[8] It is advisable to minimize the time between the addition of this compound to the medium and the start of the experiment. Consider preparing fresh this compound-containing medium for each experiment. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]

Q4: Can this compound interfere with antioxidant activity assays?

A4: Yes, like other phenolic compounds, this compound can interfere with certain antioxidant assays.[9] For example, in assays that rely on colorimetric measurements, the inherent color of this compound or its degradation products might affect the absorbance readings. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO in media) and a this compound-only control (without the analyte of interest), to account for any potential interference.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility after dilution from the stock solution.- Increase the final concentration of the co-solvent (e.g., DMSO) if permissible for your experimental system (typically not exceeding 0.5% in cell culture).- Consider using a solubilizing agent like cyclodextrin.- Prepare fresh dilutions immediately before use and ensure thorough mixing.
Loss of biological activity over time in prepared solutions. Degradation of this compound due to pH, temperature, or light exposure.[4][5][6]- Prepare fresh solutions for each experiment.- If storage is unavoidable, store aliquots of the stock solution at -80°C and protect from light.- For working solutions in aqueous buffers, consider using a buffer with a slightly acidic pH if your experimental design allows.
High background or inconsistent readings in colorimetric or fluorometric assays. Interference from this compound or its degradation products.[9]- Run appropriate controls, including a vehicle control and a compound-only control, to subtract background signals.- If possible, use an alternative assay method that is less susceptible to interference from colored compounds.
Variability in results between different batches of this compound. Differences in purity or the presence of impurities in the this compound powder.- Source this compound from a reputable supplier and obtain a certificate of analysis to confirm purity.- Whenever possible, use the same batch of this compound for a complete set of experiments.

Data Presentation

Table 1: Solubility of this compound and a Structurally Similar Flavonoid (Myricetin)

CompoundSolventSolubilityReference
This compound WaterPractically insoluble
DMSOSoluble[1]
AcetoneSoluble[1]
Ethyl AcetateSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Myricetin Water< 5 µg/mL[6]
Ethyl Acetate4249 ± 149 µg/mL[4]

Table 2: Degradation Kinetics of Myricetin (a proxy for this compound) under Different Conditions

ConditionDegradation Rate Constant (k)Half-life (T50)Reference
pH 3 (Citrate buffer) -1155 hours[6]
pH 8 (Phosphate buffer) -0.1 hours[6]
PBS buffer (pH 7.4) Follows a two-step first-order kinetic model (fastest degradation among tested flavonoids)Not specified[3]
Boiling Water (100°C) 500T10 = 7.75 min*Not specified[10]

*500T10 represents the time in minutes for 10% degradation at a concentration of 500 µM.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber vials

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

    • If the compound does not fully dissolve, briefly warm the tube at 37°C and sonicate in an ultrasonic bath for a few minutes.[1]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C and protect from light.[1][7]

Protocol 2: Application of this compound in Cell Culture

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium appropriate for the cell line

    • Cultured cells in multi-well plates, flasks, or dishes

    • Sterile micropipettes and tips

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

    • Prepare the working solution by diluting the this compound stock solution directly into pre-warmed complete cell culture medium. Mix well by gentle inversion or pipetting.

    • Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.

    • For the control group, prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.

    • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex & Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Experimental Workflow for this compound Usage.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras This compound This compound erk ERK This compound->erk Inhibition raf Raf ras->raf mek MEK raf->mek mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

This compound's Potential Role in the ERK Signaling Pathway.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor (e.g., IL-6R) jak JAK cytokine_receptor->jak This compound This compound stat3 STAT3 This compound->stat3 Inhibits Phosphorylation jak->stat3 p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 target_genes Target Gene Transcription p_stat3->target_genes

This compound's Potential Role in the STAT3 Signaling Pathway.

References

Preventing Laricitrin degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with laricitrin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of this compound during your analytical experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is an O-methylated flavonol, a type of flavonoid found in sources such as red grapes.[1] Like other flavonoids, this compound is susceptible to degradation under various experimental conditions, which can lead to inaccurate quantification and misinterpretation of its biological activity. Factors such as pH, temperature, light, and the presence of oxidizing agents can all contribute to its degradation.[2][3]

Q2: What are the primary factors that can cause this compound degradation during analysis?

The primary factors that can lead to the degradation of this compound and other flavonoids during analysis include:

  • pH: Flavonoids are often unstable in neutral to alkaline solutions. Acidic conditions can also cause hydrolysis of glycosidic bonds if this compound is present in its glycosylated form.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2][3][4]

  • Light: Exposure to UV or even visible light can induce photodegradation.[5]

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, or even dissolved oxygen can lead to the oxidative degradation of flavonoids.

  • Enzymatic Degradation: If working with biological matrices, enzymes present in the sample can metabolize or degrade this compound.

Q3: What are the expected degradation products of this compound?

While specific degradation products of this compound are not extensively documented, based on the general degradation pathways of flavonoids, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the C-ring of the flavonol structure, leading to the formation of phenolic acid derivatives.

  • Oxidation: Formation of quinone-type structures and further degradation to smaller phenolic compounds.

  • Demethylation: Loss of the methyl group to form its precursor, myricetin.

Q4: How can I minimize this compound degradation during sample preparation?

To minimize degradation during sample preparation:

  • Work quickly and at low temperatures: Perform extraction and other sample handling steps on ice or in a cold room to reduce the rate of temperature-dependent degradation.

  • Protect from light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photodegradation.

  • Use appropriate solvents: Acidified solvents (e.g., methanol or ethanol with a small amount of formic or acetic acid) are often used for flavonoid extraction to improve stability.

  • De-gas solvents: To minimize oxidation, de-gas solvents used for extraction and in the mobile phase for chromatography.

  • Add antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.

Q5: What are the recommended storage conditions for this compound standards and samples?

This compound standards and prepared samples should be stored at low temperatures, typically -20°C or -80°C, in the dark, and in tightly sealed containers to minimize exposure to light and air. For short-term storage, refrigeration at 4°C may be acceptable, but long-term stability should be assessed under these conditions.

Troubleshooting Guides

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Interaction with active silanol groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run.1. Use high-purity solvents and prepare fresh mobile phase daily. Filter all solvents. 2. Implement a robust needle wash protocol on the autosampler. 3. Increase the run time or incorporate a column flush with a strong solvent at the end of each run.
Baseline Drift 1. Column temperature fluctuations. 2. Incomplete column equilibration. 3. Mobile phase composition changing over time.1. Use a column oven to maintain a constant temperature. 2. Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Loss of Signal/ Decreased Peak Area 1. Degradation of this compound in the sample vial in the autosampler. 2. Adsorption of this compound to vials or tubing. 3. Leak in the HPLC system.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze samples promptly after preparation. 2. Use silanized glass vials or polypropylene vials. 3. Check for leaks at all fittings and connections.

Experimental Workflow Troubleshooting

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Troubleshooting Points Extraction Extraction Filtration Filtration Extraction->Filtration Low Yield? Degradation_Prep Degradation during Preparation Extraction->Degradation_Prep Dilution Dilution Filtration->Dilution Precipitation? Poor_Recovery Poor Recovery Filtration->Poor_Recovery Injection Injection Dilution->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Peak_Issues Peak Shape Issues Separation->Peak_Issues Baseline_Problems Baseline Problems Detection->Baseline_Problems

Troubleshooting workflow for this compound analysis.

Quantitative Data on Flavonoid Stability

Table 1: Estimated Half-life (t½) of Flavonols under Different pH Conditions at 25°C

Flavonol pH 3.0 pH 5.0 pH 7.4 (Physiological) pH 9.0
Myricetin > 24 hours~ 12 hours~ 2 hours< 30 minutes
Quercetin > 24 hours> 24 hours~ 8 hours~ 1 hour
This compound (Estimated) > 24 hours > 24 hours ~ 4-6 hours ~ 1-2 hours

Note: The methylation in this compound may offer some protection against degradation compared to myricetin, hence the slightly longer estimated half-life at neutral and alkaline pH.

Table 2: Estimated Percentage Degradation of Flavonols after 4 Hours under Different Conditions

Condition Myricetin Quercetin This compound (Estimated)
4°C, pH 7.4, in dark < 5%< 2%< 3%
25°C, pH 7.4, in dark ~ 50%~ 25%~ 30-40%
25°C, pH 7.4, exposed to light > 70%> 50%> 60%
60°C, pH 5.0, in dark ~ 40%~ 15%~ 20-30%
25°C, in 0.1% H₂O₂ > 90%> 80%> 85%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1, 2, and 4 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 and 48 hours. Also, heat a solution of this compound (0.5 mg/mL in methanol) at 60°C for 8, 16, and 24 hours.

  • Photodegradation: Expose a solution of this compound (0.5 mg/mL in methanol) to a photostability chamber (with UV and visible light) for 24 and 48 hours. A control sample should be wrapped in foil and kept alongside.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a suitable stability-indicating HPLC-DAD or LC-MS method.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each condition.

  • Examine the chromatograms for the appearance of new peaks, which represent potential degradation products.

  • If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL This compound Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C solid, 60°C solution) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-DAD/LC-MS Dilute->Analyze

Forced degradation study workflow.
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10-30% B

    • 5-15 min: 30-60% B

    • 15-20 min: 60-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (approximately 350-370 nm) and scanning a wider range (e.g., 200-400 nm) to detect degradation products with different chromophores.

Method Validation Parameters to Consider:

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the concentration and the detector response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.

cluster_system HPLC System cluster_conditions Running Conditions cluster_validation Validation Column C18 Column (4.6x150mm, 5µm) Gradient Gradient Elution Column->Gradient MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile MobilePhase->Gradient Detector DAD Detector (λmax ~360nm) Specificity Specificity Detector->Specificity Linearity Linearity Detector->Linearity Accuracy Accuracy & Precision Detector->Accuracy LOD_LOQ LOD/LOQ Detector->LOD_LOQ Robustness Robustness Detector->Robustness FlowRate Flow Rate: 1.0 mL/min Gradient->FlowRate Temp Temperature: 30°C FlowRate->Temp Temp->Detector

Key parameters for a stability-indicating HPLC method.

References

Matrix effects in Laricitrin quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of laricitrin from complex samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of this compound quantification.[2] In complex matrices such as plasma, urine, or plant extracts, endogenous components like salts, lipids, and other organic molecules can cause these effects.[2]

Q2: I am observing low signal intensity for this compound. What are the potential causes and solutions?

A2: Low signal intensity, or ion suppression, is a common manifestation of matrix effects.[1] Potential causes include competition for ionization with co-eluting matrix components in the mass spectrometer source.[3] To troubleshoot this, consider the following:

  • Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[4][5]

  • Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering compounds. Adjusting the mobile phase gradient or using a different column chemistry can improve resolution.[6]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization.[7][8]

  • Optimize MS Parameters: Fine-tune ion source parameters like gas flow rates, temperature, and voltages to maximize the ionization of this compound.[1]

Q3: My results for this compound quantification are inconsistent and not reproducible. Could this be due to matrix effects?

A3: Yes, inconsistent and irreproducible results are hallmark signs of variable matrix effects.[2] If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also change, leading to poor data quality. To address this, you can:

  • Use an Internal Standard: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.[1][9]

  • Standard Addition: This method involves adding known amounts of this compound standard to the actual samples to create a calibration curve within each sample's unique matrix. This can be a powerful tool for correcting matrix effects but is more labor-intensive.[8][9]

Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A4: The presence of matrix effects can be evaluated by comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration.[10] A significant difference in the peak areas indicates the presence of matrix effects. This can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[2]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation
  • Symptom: Low signal intensity of this compound in both the sample and quality control (QC) standards.

  • Possible Cause: The chosen extraction method is not efficient for this compound from the specific sample matrix.

  • Troubleshooting Steps:

    • Evaluate Different Extraction Techniques: Compare the recovery of this compound using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For flavonoids like this compound, SPE often provides the cleanest extracts and highest recoveries.[11][12]

    • Optimize LLE Parameters: If using LLE, experiment with different organic solvents and adjust the pH of the aqueous phase to ensure this compound is in a non-ionized state for optimal partitioning into the organic layer.[5]

    • Optimize SPE Parameters: For SPE, test different sorbent types (e.g., C18, mixed-mode). Systematically optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without losing the analyte, and the elution step should use a solvent strong enough to fully recover this compound.[1]

Issue 2: Analyte Signal Drifts During the Analytical Run
  • Symptom: The peak area of this compound systematically increases or decreases over the course of a long analytical run.

  • Possible Cause: Buildup of matrix components on the analytical column or in the mass spectrometer ion source.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: As a primary solution, enhance the sample preparation method to reduce the amount of matrix being injected.[4]

    • Incorporate a Wash Step: Include a high-organic wash step at the end of each chromatographic gradient to elute strongly retained matrix components from the column.

    • Use a Diverter Valve: Program a diverter valve to send the highly aqueous, early-eluting portion of the chromatogram (which often contains salts and other polar interferences) to waste instead of the mass spectrometer.

    • Regular Instrument Cleaning: Perform regular maintenance and cleaning of the mass spectrometer's ion source.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85.245.7 (Suppression)18.3
Liquid-Liquid Extraction (LLE)72.578.2 (Suppression)9.5
Solid-Phase Extraction (SPE)95.892.1 (Minimal Effect)4.2

This table summarizes hypothetical data to illustrate the typical performance of different sample preparation techniques.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Botanical Extract
  • Sample Preparation: Dilute 100 µL of the botanical extract with 400 µL of water.

  • pH Adjustment: Adjust the pH of the diluted sample to approximately 4.0 with formic acid.

  • Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes at 4000 rpm to separate the layers.

  • Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop start Complex Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., C18) start->spe lcms LC-MS/MS Analysis ppt->lcms High Matrix, Low Recovery lle->lcms Moderate Matrix & Recovery spe->lcms Low Matrix, High Recovery data Data Processing & Quantification lcms->data eval Evaluate Matrix Effect & Recovery data->eval optimize Optimize Sample Prep or Chromatography eval->optimize Unacceptable Results optimize->start Re-process Sample matrix_effect_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Solution inaccurate_results Inaccurate or Irreproducible This compound Quantification post_spike Post-Extraction Spike Experiment (Compare Neat vs. Matrix) inaccurate_results->post_spike matrix_effect Significant Matrix Effect (Ion Suppression/Enhancement) post_spike->matrix_effect Signal Difference no_matrix_effect No Significant Matrix Effect post_spike->no_matrix_effect No Signal Difference improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effect->improve_cleanup optimize_lc Optimize Chromatography matrix_effect->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard matrix_effect->use_is

References

Technical Support Center: Enhancing the Bioavailability of Laricitrin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of Laricitrin, a promising flavonoid with therapeutic potential often limited by its poor aqueous solubility and extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a naturally occurring O-methylated flavonol, a type of flavonoid. Like many flavonoids, this compound exhibits poor water solubility, which significantly hinders its dissolution in the gastrointestinal tract—a critical first step for absorption into the bloodstream. Furthermore, it is susceptible to extensive first-pass metabolism in the intestines and liver, where it can be rapidly converted into metabolites and excreted. This combination of low solubility and rapid metabolism results in low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effects. Enhancing its bioavailability is therefore crucial for obtaining accurate and reproducible results in in vivo efficacy and pharmacokinetic studies.

Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?

A2: The main approaches to improve the oral bioavailability of poorly soluble compounds like this compound focus on increasing its solubility and dissolution rate, and/or protecting it from metabolic degradation. The most common and effective strategies include:

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., PLGA nanoparticles, liposomes, solid lipid nanoparticles) can increase its surface area for dissolution, improve its stability in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can transform its crystalline form into a more soluble amorphous state.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can significantly enhance the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin's hydrophilic cavity.

Q3: How do I choose the most suitable bioavailability enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the specific goals of your study, the required dose, the desired release profile, and available laboratory equipment.

  • For controlled or sustained release studies, nanoformulations like PLGA nanoparticles are often a good choice.

  • For rapid dissolution and absorption, solid dispersions and cyclodextrin complexes are excellent options.

  • Ease of preparation: Cyclodextrin complexation and some solvent evaporation-based solid dispersion methods can be simpler to implement than more complex nanoformulation techniques.

It is often advisable to screen several formulations in vitro for dissolution enhancement before proceeding to in vivo studies.

Q4: What are the key pharmacokinetic parameters I should measure to assess bioavailability enhancement?

A4: To evaluate the success of your formulation strategy, you should measure the following pharmacokinetic parameters in your in vivo studies after oral administration:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma. An increased Cmax suggests a higher rate and extent of absorption.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. A shorter Tmax can indicate faster absorption.

  • AUC (Area Under the Curve): The total drug exposure over time. A significantly larger AUC for the formulated drug compared to the free drug is a primary indicator of enhanced bioavailability.

  • Relative Bioavailability (%F): A comparison of the AUC of the formulated drug to the AUC of a reference formulation (often the free drug in suspension). This percentage quantifies the extent of bioavailability enhancement.

Q5: Which signaling pathways are commonly modulated by this compound and related flavonoids?

A5: this compound, and its structurally similar counterparts like myricetin and quercetin, are known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. These include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth. Flavonoids like quercetin have been shown to inhibit this pathway, which can contribute to their anti-cancer effects.[1][2]

  • MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38, is involved in cellular stress responses, apoptosis, and inflammation. Myricetin has been shown to induce apoptosis through the MAPK pathway.[3]

Understanding how your this compound formulation affects these pathways can provide valuable insights into its mechanism of action.

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoformulations

Possible Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent used for nanoparticle preparation.Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one that provides good solubility for both this compound and the polymer (e.g., PLGA).
Rapid precipitation of this compound upon addition to the aqueous phase.Optimize the stirring speed and the rate of addition of the organic phase to the aqueous phase to ensure rapid and uniform mixing.
Incompatible polymer-drug ratio.Experiment with different ratios of this compound to polymer to find the optimal balance for efficient encapsulation.

Issue 2: Physical Instability of Solid Dispersions (e.g., Recrystallization)

| Possible Cause | Troubleshooting Step | | The chosen polymer does not sufficiently inhibit drug crystallization. | Select a polymer with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with this compound, such as PVP K30 or HPMC. | | High drug loading. | Reduce the drug-to-polymer ratio. Higher polymer content generally leads to better stabilization of the amorphous drug. | | Inappropriate storage conditions. | Store the solid dispersion in a desiccator at a controlled, low temperature to minimize moisture absorption and molecular mobility, which can promote recrystallization. |

Issue 3: High Variability in In Vivo Pharmacokinetic Data

| Possible Cause | Troubleshooting Step | | Inconsistent dosing of the formulation (especially for suspensions). | Ensure the formulation is homogenous before each administration. For suspensions, vortex thoroughly before drawing each dose. | | Physiological variability among animals (e.g., food effects). | Standardize experimental conditions. Fast animals overnight before dosing to minimize the impact of food on absorption. Ensure all animals are of a similar age and weight. | | Inefficient blood sampling or sample processing. | Optimize your blood collection and processing protocol. Ensure rapid centrifugation and proper storage of plasma samples to prevent degradation of this compound. |

Quantitative Data Summary

The following tables summarize pharmacokinetic data from in vivo studies on flavonoids structurally similar to this compound, demonstrating the potential for bioavailability enhancement with different formulation strategies.

Table 1: In Vivo Pharmacokinetic Parameters of Quercetin Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)Reference
Quercetin Suspension10023.5 ± 4.10.58.46 ± 1.38100[4]
Quercetin-P188 CSD100129.3 ± 35.80.2529.73 ± 9.95351[4]
Quercetin-PEG8000 CSD100531.2 ± 67.30.75211.69 ± 22.482502[4]
Quercetin LipoMicel® (500mg)N/A254.9 ± 117.41.0703.1 ± 271.1703[5]

CSD: Crystalline Solid Dispersion

Table 2: In Vivo Pharmacokinetic Parameters of Myricetin Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
Myricetin Suspension5038.6 ± 12.10.42 ± 0.14102.8 ± 31.4100[6]
Myricetin-SNEDDS (F04)50185.7 ± 45.30.58 ± 0.14527.1 ± 132.5513[6]
Myricetin-SNEDDS (F08)50211.3 ± 51.70.50 ± 0.00650.9 ± 158.3633[6]

SNEDDS: Self-Nanoemulsifying Drug Delivery System

Table 3: In Vivo Bioavailability Enhancement of Flavonoid-Cyclodextrin Complexes in Rats

Flavonoid ComplexIncrease in Bioavailability (fold)Reference
Quercetin (from GBE-CD complex)5.4[7]
Kaempferol (from GBE-CD complex)6.1[7]
Isorhamnetin (from GBE-CD complex)10.4[7]

GBE-CD: Ginkgo biloba extract-γ-Cyclodextrin complex

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve a specific amount of this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for long-term storage.

2. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common solvent (e.g., ethanol or a mixture of ethanol and water).[8][9]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum to form a thin film on the wall of the flask.[10]

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

3. Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Freeze-Drying Method)

  • Dissolution: Dissolve HP-β-CD in deionized water with stirring.

  • Complexation: Add an alcoholic solution of this compound dropwise to the HP-β-CD solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Nanoformulation Nanoformulation Solubility_Assay Solubility_Assay Nanoformulation->Solubility_Assay Test Solid_Dispersion Solid_Dispersion Solid_Dispersion->Solubility_Assay Test Cyclodextrin_Complex Cyclodextrin_Complex Cyclodextrin_Complex->Solubility_Assay Test Dissolution_Testing Dissolution_Testing Solubility_Assay->Dissolution_Testing Physical_Characterization Physical_Characterization Dissolution_Testing->Physical_Characterization Pharmacokinetic_Study Pharmacokinetic_Study Physical_Characterization->Pharmacokinetic_Study Select best formulation Efficacy_Study Efficacy_Study Pharmacokinetic_Study->Efficacy_Study Determine dose

Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.

Signaling Pathways

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Proliferation mTOR->CellSurvival MAPK_Pathway This compound This compound JNK_p38 JNK/p38 This compound->JNK_p38 Activates Stress Cellular Stress MAP3K MAP3K Stress->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAP2K->JNK_p38 Phosphorylates ERK ERK MAP2K->ERK Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis Promotes Proliferation Proliferation ERK->Proliferation Promotes

References

Minimizing autofluorescence interference in Laricitrin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize autofluorescence interference in assays involving Laricitrin.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my cell-based this compound assay?

A: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[1][2] In the context of an assay studying the effects of this compound, you are typically measuring the fluorescence of a specific probe (e.g., a ROS indicator, or a fluorescently labeled antibody). Autofluorescence from the cells or tissue can create high background noise, which may obscure the specific signal from your probe. This reduces the signal-to-noise ratio, making it difficult to detect subtle changes or low-abundance targets, and can potentially lead to false positives.[1][3][4]

Common endogenous sources of autofluorescence include metabolic coenzymes (NADH, riboflavin), structural proteins (collagen, elastin), and cellular components like mitochondria and lysosomes, which can accumulate fluorescent pigments like lipofuscin.[1][2][5][6] This intrinsic fluorescence is often strongest in the blue and green regions of the spectrum (350-550 nm emission).[5][6][7][8]

cluster_sources Sources of Autofluorescence Assay_Sample Biological Sample (Cells/Tissue) Endogenous Endogenous Molecules Assay_Sample->Endogenous Exogenous Exogenous Factors Assay_Sample->Exogenous NADH NADH / Flavins Endogenous->NADH Structural Collagen / Elastin Endogenous->Structural Pigments Lipofuscin Endogenous->Pigments Fixatives Aldehyde Fixatives Exogenous->Fixatives Media Culture Media (Phenol Red, FBS) Exogenous->Media

Diagram of common autofluorescence sources in assays.

Q2: How can I determine if autofluorescence is impacting my results?

A: The most straightforward method is to prepare and analyze an unstained control sample.[1] This sample should be treated identically to your experimental samples, including fixation and any other processing steps, but without the addition of your specific fluorescent probe(s). Image this control using the exact same instrument settings (e.g., laser power, gain, filter set) as your stained samples. Any signal detected from this unstained control is attributable to autofluorescence. This provides a crucial baseline for your experiment.

Q3: My assay is showing high background in the green spectrum (e.g., FITC/GFP channel). What is the best strategy to overcome this?

A: Since autofluorescence is most prominent in the blue-to-green spectrum, the most effective strategy is often spectral avoidance.[6][7]

  • Shift to Redder Fluorophores: Select probes that emit in the red (>600 nm) or far-red (>650 nm) regions of the spectrum.[6][8][9][10] Endogenous autofluorescence is significantly lower in these longer wavelength ranges.[4]

  • Use Brighter Dyes: Employing brighter fluorophores, such as those from the phycoerythrin (PE) or allophycocyanin (APC) families, can increase the specific signal, improving the signal-to-autofluorescence ratio.[5][7]

Q4: Could my sample preparation protocol be the cause of high autofluorescence?

A: Yes, several common steps in sample preparation can induce or exacerbate autofluorescence.

  • Fixation: Aldehyde fixatives like paraformaldehyde (PFA) and especially glutaraldehyde are known to cause significant autofluorescence by reacting with proteins and amines.[10][11] Consider reducing fixation time or switching to a non-aldehyde fixative, such as ice-cold methanol or ethanol, particularly for cell-based assays.[7][9]

  • Culture Media & Buffers: Standard cell culture media often contains phenol red and fetal bovine serum (FBS), both of which are fluorescent.[7][8] For the final imaging or measurement step, switch to a phenol red-free medium and consider replacing FBS with a less fluorescent blocking agent like bovine serum albumin (BSA).[5][7]

  • Cell Viability: Dead cells are significantly more autofluorescent than live cells and can bind antibodies non-specifically.[5][7] It is critical to remove dead cells, for example by using a Ficoll gradient, or to use a viability dye to gate them out during analysis in flow cytometry.[5][7]

Q5: Are there any chemical treatments that can quench or reduce autofluorescence?

A: Yes, several chemical reagents can be used to reduce autofluorescence after fixation.

  • Sodium Borohydride: This reducing agent is primarily used to quench autofluorescence induced by aldehyde fixatives.[3][7]

  • Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin, a common pigment that accumulates in aging cells.[9][11]

  • Trypan Blue: This dye can be used as a counterstain to reduce background fluorescence, particularly in microscopy and flow cytometry applications.[7][12]

  • Commercial Reagents: Various commercial kits and reagents are available that are specifically formulated to reduce autofluorescence from multiple sources.[9]

Q6: I cannot change my fluorophore or sample preparation protocol. Is there a way to computationally correct for autofluorescence?

A: Yes, if your imaging system is capable of spectral imaging (i.e., capturing fluorescence emission across a range of wavelengths), you can use a technique called spectral unmixing .[13][14] This computational method treats autofluorescence as a distinct fluorescent signature. By first recording the specific emission spectrum of the autofluorescence from an unstained control sample, an algorithm can then mathematically subtract this "autofluorescence channel" from your experimental images, isolating the true signal from your probe of interest.[15][16]

Troubleshooting Guides & Protocols

Guide 1: Summary of Autofluorescence Reduction Techniques

The table below compares common methods for minimizing autofluorescence, allowing you to choose the most appropriate strategy for your specific experimental needs.

MethodPrincipleAdvantagesDisadvantages
Spectral Avoidance Use fluorophores that excite/emit outside the primary autofluorescence range (350-550 nm).Highly effective, no chemical alteration of the sample.Requires access to red/far-red filters and detectors; suitable probes may not be available for all targets.
Optimized Fixation Avoid or minimize the use of aldehyde fixatives that induce fluorescence.Prevents the introduction of a major source of autofluorescence.Methanol/ethanol fixation may not be suitable for all antigens or cellular structures.
Media/Buffer Exchange Replace fluorescent components (FBS, phenol red) before imaging.Simple, non-invasive, and reduces background from the supernatant.Does not address intrinsic cellular autofluorescence.
Chemical Quenching Treat samples with reagents (e.g., Sodium Borohydride, Sudan Black B) that reduce fluorescence.Can be effective against specific types of autofluorescence (fixative- or lipofuscin-induced).May reduce specific signal; requires protocol optimization; can introduce its own artifacts.
Photobleaching Expose the sample to intense light to destroy autofluorescent molecules before labeling.Can reduce background without chemical treatment.May damage the sample or target epitopes; time-consuming.[17]
Spectral Unmixing Computationally separate the autofluorescence spectrum from the probe spectrum.Very powerful, can salvage data from highly autofluorescent samples.Requires a spectral imaging microscope and appropriate software; adds complexity to data acquisition and analysis.
Guide 2: Experimental Protocol for Autofluorescence Quenching

Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on cells or tissue sections fixed with formaldehyde or glutaraldehyde.

  • Reagent Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in an appropriate buffer (e.g., ice-cold PBS or TBS). Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle in a well-ventilated area.

  • Post-Fixation Rinse: After completing your standard aldehyde fixation protocol, wash the samples thoroughly three times for 5 minutes each with your buffer (PBS or TBS) to remove residual fixative.

  • Quenching Step: Immerse the samples in the freshly prepared NaBH₄ solution. Incubate for 10-15 minutes at room temperature. You may observe small bubbles forming, which is normal.

  • Final Washes: Wash the samples thoroughly three times for 5 minutes each with your buffer to remove all traces of NaBH₄.

  • Proceed with Staining: Your sample is now ready for permeabilization (if required) and immunolabeling or staining with your fluorescent probe.

Guide 3: Workflow for Spectral Unmixing

Spectral unmixing is a powerful method to isolate probe signals from background autofluorescence. The general workflow is outlined below.

cluster_workflow Spectral Unmixing Workflow prep 1. Prepare Control Samples unstained Unstained Sample (Autofluorescence Control) prep->unstained single_stain Single-Stain Samples (Probe Controls) prep->single_stain experimental Fully Stained Sample prep->experimental acquire 2. Acquire Lambda Stacks generate 3. Generate Reference Spectra acquire->generate unmix 4. Apply Unmixing Algorithm generate->unmix result 5. Analyze Separated Signals unmix->result unstained->acquire single_stain->acquire experimental->acquire

Workflow for correcting autofluorescence via spectral unmixing.
  • Prepare Necessary Controls: In addition to your fully stained experimental sample, you MUST prepare:

    • An unstained sample to capture the pure autofluorescence spectrum.

    • Single-color controls for each fluorophore in your experiment to define their individual emission spectra.

  • Acquire Lambda Stacks: Using a spectral confocal microscope, image each sample. Instead of collecting a single image through one filter, the microscope will collect a "stack" of images at discrete wavelength intervals across the emission spectrum.

  • Generate Reference Spectra: Use the microscope's software to define the emission profile (spectrum) for each component:

    • Draw a region of interest (ROI) on the unstained sample to generate the "autofluorescence" reference spectrum.

    • Draw ROIs on each single-color control to generate a reference spectrum for each of your fluorescent probes.

  • Apply Linear Unmixing: The software uses the reference spectra in a linear algorithm to calculate the contribution of each component (autofluorescence and each of your probes) to the total signal in every pixel of your experimental image.

  • Analyze Separated Images: The output will be a set of new images, where the signal from each fluorophore and the autofluorescence have been separated into their own distinct channels, ready for accurate quantification.

References

Challenges in isolating pure Laricitrin from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isolating Pure Laricitrin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of pure this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound isolation?

This compound is an O-methylated flavonol found in several plant species. The most common sources for its isolation include the skins of red grapes (Vitis vinifera) and the bark of Siberian Larch (Larix sibirica)[1][2][3]. It is important to note that this compound is typically absent in white grape varieties[1].

Q2: What are the main challenges in isolating pure this compound?

The primary challenges in obtaining pure this compound from natural sources include:

  • Low Concentration: this compound is often present in low concentrations within the plant matrix, making high-yield extraction difficult[4].

  • Co-extraction of Structurally Similar Flavonoids: Natural extracts contain a complex mixture of flavonoids with similar structures and polarities to this compound, such as Myricetin, Syringetin, and Quercetin. These compounds often co-elute during chromatographic separation, complicating the purification process[1][2].

  • Compound Stability: Flavonoids, including this compound, can be sensitive to factors like pH, temperature, and light, potentially leading to degradation during extraction and purification[5][6][7].

  • Complex Plant Matrix: The presence of other compounds like tannins, sugars, and chlorophylls in the crude extract can interfere with the isolation and purification steps[8].

Q3: Which solvents are most effective for extracting this compound?

The choice of solvent significantly impacts the extraction efficiency of flavonoids like this compound. Generally, polar solvents or aqueous mixtures of organic solvents are used.

  • Ethanol/Water Mixtures: Aqueous ethanol solutions (typically 50-80%) are often effective for extracting flavonoids from plant materials. These mixtures can enhance the extraction of phenolic compounds compared to using pure ethanol or water alone[9][10]. For instance, a 56% (v/v) hydroethanolic solution has been shown to be effective for extracting phenolic compounds from grape skins[9].

  • Methanol/Water Mixtures: While methanol is a highly efficient solvent for flavonoid extraction, its toxicity makes it less suitable for applications in the food and pharmaceutical industries[8][9].

  • Water: Water can be used as a green solvent for flavonoid extraction; however, the yield may be lower compared to alcohol-water mixtures[10].

Q4: How does temperature affect the stability and extraction yield of this compound?

Temperature plays a crucial role in both the extraction efficiency and the stability of this compound.

  • Increased Yield: Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, leading to a higher extraction yield[7][9]. For example, in the extraction of polyphenols from grape skin, increasing the temperature from 40°C to 80°C has been shown to have a positive effect on the concentration of extracted compounds[10].

  • Degradation Risk: Flavonoids are susceptible to thermal degradation. High temperatures, especially for prolonged periods, can lead to the degradation of this compound[6][7]. The stability of flavonoids is also pH-dependent, with degradation often accelerated at neutral to alkaline pH[5]. Structurally similar flavonols show significant degradation in boiling water, with the rate of degradation influenced by the hydroxylation pattern of the B-ring[6].

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of pure this compound.

Problem Potential Causes Recommended Solutions
Low Yield of Crude Extract 1. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant material to release the target compounds[4].2. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound extraction.3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to achieve a good yield.4. Suboptimal Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction[11].1. Improve Grinding: Ensure the plant material is finely ground to increase the surface area for solvent penetration.2. Optimize Solvent: Experiment with different concentrations of aqueous ethanol (e.g., 50%, 70%, 80%) to find the optimal polarity for this compound extraction[9][12].3. Adjust Extraction Parameters: Systematically vary the extraction time and temperature. Be mindful that higher temperatures can lead to degradation[7].4. Optimize Solid-to-Liquid Ratio: Test different ratios to ensure an adequate volume of solvent is used for the amount of plant material[11].
Poor Purity of Isolated this compound 1. Co-elution with Structurally Similar Flavonoids: Syringetin, Myricetin, and Quercetin have similar structures and chromatographic behavior to this compound, making separation difficult[1][2].2. Presence of Other Interfering Compounds: The crude extract may contain other classes of compounds that interfere with purification.3. Inadequate Chromatographic Conditions: The chosen stationary phase, mobile phase, or gradient may not be providing sufficient resolution.1. Optimize HPLC Conditions: Experiment with different stationary phases (e.g., C18, PFP) and mobile phase modifiers (e.g., formic acid, acetic acid) to improve the separation of this compound from co-eluting flavonoids[13]. A gradient elution is often necessary for complex mixtures[12].2. Pre-purification Steps: Consider using solid-phase extraction (SPE) or liquid-liquid partitioning to remove highly polar or non-polar impurities before HPLC purification.3. Two-Dimensional Chromatography: For very complex mixtures, 2D-HPLC can provide enhanced separation by using two columns with different selectivities[14].
Degradation of this compound during Processing 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation[7].2. Inappropriate pH: Flavonoids can be unstable at neutral or alkaline pH[5].3. Exposure to Light and Oxygen: Photodegradation and oxidation can occur, especially for purified compounds.1. Use Lower Temperatures: Perform extraction and solvent evaporation under reduced pressure and at lower temperatures.2. Control pH: Maintain a slightly acidic pH during extraction and purification to improve stability.3. Protect from Light and Air: Store extracts and purified fractions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Data Presentation

Table 1: Comparison of Total Phenolic Content (TPC) in Grape Skin Extracts with Different Solvents

Solvent SystemTemperature (°C)Extraction Time (min)TPC (mg GAE/100g grape skin)Reference
56% (v/v) Ethanol/Water5463~4038.9[9]
Water8075~66.8 (mg GAE/g dry matter)[10]
80% (v/v) Ethanol/WaterAmbient28806930 - 13170[9]
Acidified Methanol (0.1% HCl)Ambient-193.4 - 485.4 (µmol TE/g dry pomace)[9]

Note: The data represents the total phenolic content, of which this compound is a component. The yield of pure this compound will be significantly lower.

Experimental Protocols

Protocol 1: General Extraction of Flavonoids from Grape Skins

This protocol is a general guideline for the extraction of a flavonoid-rich fraction from grape skins.

  • Sample Preparation:

    • Obtain fresh red grape skins (Vitis vinifera).

    • Dry the skins at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried skins into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Weigh 10 g of the powdered grape skin and place it in a flask.

    • Add 100 mL of 70% aqueous ethanol.

    • Macerate the mixture at room temperature for 24 hours with continuous stirring.

    • Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Re-extract the residue with another 100 mL of 70% aqueous ethanol to maximize yield.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Preparative HPLC

This protocol outlines the purification of this compound from a crude flavonoid extract.

  • Sample Preparation:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase for HPLC.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 10% to 40% B over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV detector at 350 nm.

  • Fraction Collection:

    • Monitor the chromatogram for the peak corresponding to this compound (based on retention time from an analytical run with a standard, if available).

    • Collect the fractions containing the this compound peak.

  • Purity Analysis and Final Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure this compound as a powder.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Start Natural Source (e.g., Grape Skins) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal & Lyophilization Purity_Check->Solvent_Removal Pure_this compound Pure this compound Solvent_Removal->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Low_Yield cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues cluster_solutions Solutions Problem Low this compound Yield Cause1 Inefficient Lysis Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 Poor Parameters Problem->Cause3 Cause4 Co-elution Problem->Cause4 Cause5 Degradation Problem->Cause5 Solution1 Improve Grinding Cause1->Solution1 Solution2 Optimize Solvent System Cause2->Solution2 Solution3 Adjust Time/Temp Cause3->Solution3 Solution4 Modify HPLC Method Cause4->Solution4 Solution5 Control pH/Temp Cause5->Solution5

Caption: Troubleshooting decision tree for low this compound yield.

References

Laricitrin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining laricitrin purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent methods for this compound purification, like other flavonoids, include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization.[1] Column chromatography is often used for initial purification from crude extracts, employing stationary phases like silica gel or Sephadex LH-20.[1][2] Preparative HPLC is utilized for obtaining high-purity this compound, especially in later stages of purification.[3][4] Recrystallization is a final step to achieve highly pure crystalline this compound.[5][6]

Q2: How do I choose the right stationary phase for column chromatography of this compound?

A2: The choice of stationary phase depends on the polarity of the crude extract and the impurities present. For O-methylated flavonols like this compound, silica gel is a common choice for separating compounds based on polarity.[1] Sephadex LH-20 is particularly effective for separating flavonoids and other natural products based on molecular size and polarity, often using solvents like methanol or ethanol.[2][7]

Q3: What are typical mobile phases for purifying this compound using HPLC?

A3: For reversed-phase HPLC purification of flavonoids like this compound, a common mobile phase consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[3][8][9] The gradient of the organic solvent is typically optimized to achieve the best separation.[3]

Q4: Can this compound be purified by recrystallization? What solvents are suitable?

A4: Yes, recrystallization is a suitable method for the final purification of this compound. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6] Common solvents for flavonoid recrystallization include ethanol, methanol, and mixtures such as ethanol-water or acetone-hexane.[10][11][12] The optimal solvent system for this compound should be determined experimentally.

Troubleshooting Guides

Column Chromatography (Silica Gel)
Issue Possible Cause(s) Troubleshooting Steps
This compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane-ethyl acetate system, increase the percentage of ethyl acetate.[13]
This compound may have decomposed on the silica gel.Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like deactivated silica gel.[13]
Poor separation of this compound from impurities. The solvent system is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.[14]
The sample was not loaded correctly.Dissolve the sample in a minimal amount of solvent and load it evenly onto the top of the column in a narrow band.[15]
This compound elutes too quickly with the solvent front. The mobile phase is too polar.Start with a less polar solvent system.
Preparative High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Broad or tailing peaks for this compound. The flow rate is too high.Optimize the flow rate; a lower flow rate generally improves resolution.[7]
The column is overloaded.Reduce the amount of sample injected onto the column.[16]
The mobile phase pH is not optimal.Adjust the pH of the mobile phase with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.
Inconsistent retention times. The mobile phase composition is fluctuating.Ensure the mobile phase is well-mixed and degassed.
The column temperature is not stable.Use a column oven to maintain a constant temperature.
Low recovery of this compound. This compound is precipitating in the system.Ensure the sample is fully dissolved in the mobile phase before injection.
Irreversible adsorption to the stationary phase.Try a different stationary phase or modify the mobile phase.
Crystallization
Issue Possible Cause(s) Troubleshooting Steps
This compound does not crystallize. The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
The cooling process is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Presence of impurities inhibiting crystallization.Further purify the sample using chromatography before attempting crystallization. Certain co-metabolites can inhibit crystallization.[17]
Oily precipitate forms instead of crystals. The solvent is not appropriate.Try a different solvent or a solvent pair.[10]
The compound is "oiling out" due to too rapid cooling.Allow the solution to cool more slowly.
Low yield of crystals. Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.[11]
The compound is too soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at cold temperatures.

Quantitative Data Summary

Table 1: Column Chromatography Parameters for Flavonoid Purification

Stationary Phase Mobile Phase Target Flavonoid(s) Reference
Sephadex LH-20MethanolQuercetin[2]
Sephadex LH-20Chloroform-Methanol (1:1)Quercetrin[2]
Silica GelPetroleum ether-Ethyl acetate (gradient)Various Flavonoids[18]
AB-8 Macroporous ResinEthanol/Ammonium sulfate aqueous two-phase systemAnthocyanins[19][20]

Table 2: Preparative HPLC Parameters for Flavonoid Purification

Column Mobile Phase Flow Rate Detection Target Flavonoid(s) Reference
YMC C18 (250 x 10.0 mm, 5µm)Methanol-0.1% aqueous acetic acid (70:30, v/v)5 mL/min276 nmFlavanones[3]
C18 µ-Bondapack (250 x 4.6 mm)Acetonitrile-monobasic potassium phosphate (35:65, v/v), pH 3.51.5 mL/min210 nmLamotrigine and related compounds[21]

Experimental Protocols

Protocol 1: Purification of this compound using Sephadex LH-20 Column Chromatography
  • Column Preparation:

    • Swell an appropriate amount of Sephadex LH-20 in the chosen eluent (e.g., methanol) for several hours.

    • Pack a column with the swollen Sephadex LH-20, ensuring a homogenous and bubble-free bed.[7]

    • Equilibrate the column by passing at least two column volumes of the eluent through it.

  • Sample Preparation and Loading:

    • Dissolve the crude extract containing this compound in a minimal volume of the eluent.

    • Filter the sample to remove any particulate matter.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent (e.g., methanol or an ethanol-water mixture).

    • Collect fractions of a suitable volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC, spotting them alongside a this compound standard if available.

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of impure this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) at room temperature and upon heating.[11]

    • Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.[12]

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to just dissolve the solid.[5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

experimental_workflow crude_extract Crude this compound Extract column_chromatography Column Chromatography (e.g., Silica Gel or Sephadex LH-20) crude_extract->column_chromatography partially_purified Partially Purified this compound column_chromatography->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc high_purity_solution High Purity this compound in Solution prep_hplc->high_purity_solution recrystallization Recrystallization high_purity_solution->recrystallization pure_this compound Pure Crystalline this compound recrystallization->pure_this compound

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC Data? start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Yes check_packing Column Packed Properly? check_tlc->check_packing No success Improved Separation optimize_solvent->success repack_column Repack Column check_packing->repack_column No check_loading Sample Loaded Correctly? check_packing->check_loading Yes repack_column->success improve_loading Improve Loading Technique check_loading->improve_loading No check_loading->success Yes improve_loading->success

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Addressing batch-to-batch variability of Laricitrin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in laricitrin extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is an O-methylated flavonol, a type of flavonoid. It is naturally found in plants such as red grapes (Vitis vinifera), bog bilberries (Vaccinium uliginosum), and Ginkgo biloba fruits.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in herbal extracts like those containing this compound is a common challenge. The primary causes can be categorized into two main areas:

  • Raw Material Variability : The chemical composition of plants can differ based on genetics, geographical location, climate, farming techniques, and the timing of the harvest.[1][2]

  • Inconsistent Processing and Extraction : Variations in extraction methods, such as the choice of solvent, temperature, and duration of extraction, can significantly impact the final composition and potency of the extract.[1][2] The lack of universal protocols across the industry contributes to these inconsistencies.[1][2]

Q3: What are the recommended methods for extracting this compound?

Common methods for flavonoid extraction, applicable to this compound, include maceration, decoction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3]

  • Maceration : This simple and cost-effective method involves soaking the plant material in a solvent for an extended period.[3]

  • Decoction : This method involves boiling the plant material in a solvent, which is particularly effective for tougher plant parts like roots and bark.[3]

  • Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to enhance the release of flavonoids from the plant cells, improving efficiency and speed.[3]

  • Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[3]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a common and reliable method for the quantification of flavonoids like this compound.

Q5: What are some key quality control measures to ensure the consistency of this compound extracts?

To ensure consistency, it is crucial to implement robust quality control measures, including:

  • Standardization of Raw Materials : Partner with certified suppliers and maintain tight control over the supply chain.[1]

  • Consistent Extraction Protocols : Adhere to standardized extraction procedures with strict control over parameters like solvent type, temperature, and time.

  • Chromatographic Fingerprinting : Utilize techniques like HPLC to create a chemical fingerprint of the extract, which can be used to compare different batches.

  • Bioassays : Conduct bioassays to assess the biological activity of the extract, ensuring consistent therapeutic efficacy.

Troubleshooting Guide

Problem Potential Causes Solutions
Low this compound Yield Inappropriate Solvent Selection : The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities, such as ethanol, methanol, and their aqueous mixtures.[4]
Insufficient Extraction Time/Temperature : The conditions may not be sufficient for the complete diffusion of this compound from the plant matrix.Systematically vary the extraction time and temperature to determine the optimal conditions for your specific plant material.[4]
Inadequate Solvent-to-Solid Ratio : An insufficient volume of solvent can lead to saturation and incomplete extraction.Experiment with different solvent-to-solid ratios, typically starting with a ratio between 10:1 and 50:1 (mL/g).[4]
Poor Reproducibility Inhomogeneous Plant Material : Variations in the composition of the plant material can lead to inconsistent results.Thoroughly mix and homogenize the ground plant material to ensure a representative sample for each extraction.[4]
Inconsistent Extraction Parameters : Minor variations in temperature, time, or solvent ratio between experiments can affect the yield.Maintain precise control over all extraction parameters using calibrated equipment.[4]
Degradation of this compound High Extraction Temperature : this compound, like many flavonoids, can be sensitive to heat.Employ extraction methods that can be performed at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.[4]
Prolonged Exposure to Light : Flavonoids can be degraded by light.Store extracts in amber-colored containers or in the dark to prevent photodegradation.
Presence of Impurities Co-extraction of Unwanted Compounds : The chosen solvent may also extract other compounds from the plant material.Perform a liquid-liquid extraction to partition the this compound into a cleaner solvent phase.[4] Further purification can be achieved using techniques like column chromatography.

Experimental Protocols

Protocol 1: Extraction of this compound from Ginkgo biloba Fruits

This protocol is adapted from a method used for the extraction of this compound 3-rutinoside.

  • Sample Preparation : Dry the Ginkgo biloba fruits and grind them into a fine powder.

  • Initial Extraction :

    • Macerate the powdered plant material with methanol (MeOH) at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning :

    • Suspend the crude extract in water and partition it successively with n-butanol (n-BuOH).

    • Collect the n-BuOH soluble fraction.

  • Chromatographic Purification :

    • Subject the n-BuOH fraction to column chromatography on a suitable stationary phase (e.g., silica gel).

    • Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the different compounds.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound and further purify using preparative HPLC if necessary.

Protocol 2: Quantification of this compound using HPLC-DAD
  • Standard Preparation : Prepare a stock solution of a known concentration of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation : Dissolve a known weight of the dried this compound extract in methanol. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Detection : Diode-Array Detector (DAD) at a wavelength of 350 nm.

  • Analysis : Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and related flavonoids have been shown to modulate several key signaling pathways involved in cellular processes.

Laricitrin_Signaling_Pathway cluster_0 Cellular Response This compound This compound pERK p-ERK This compound->pERK inhibits TNFa TNF-α ROS ROS TNFa->ROS stimulates ERK ERK ROS->ERK activates ERK->pERK phosphorylation MMP1 MMP-1 pERK->MMP1 upregulates Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation leads to

Caption: this compound inhibits TNF-α-induced collagen degradation via the ERK pathway.

PI3K_Akt_mTOR_Pathway Flavonoids Flavonoids (e.g., this compound) PI3K PI3K Flavonoids->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: Flavonoids can inhibit the PI3K/Akt/mTOR pathway, affecting cell growth.

Experimental Workflow

Extraction_QC_Workflow Raw_Material Raw Plant Material Extraction Extraction Raw_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Purified_Extract Purified This compound Extract Purification->Purified_Extract QC_Analysis Quality Control Analysis Purified_Extract->QC_Analysis Final_Product Standardized Extract QC_Analysis->Final_Product

Caption: A general workflow for the extraction and quality control of this compound.

References

Technical Support Center: Optimizing Laricitrin Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of laricitrin peaks in your chromatographic experiments.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to enhance peak resolution and achieve accurate quantification.

Problem 1: Poor Resolution and Co-elution with Similar Flavonoids

Symptoms:

  • This compound peak overlaps with other flavonoid peaks, such as syringetin or myricetin.

  • Baseline separation is not achieved, making accurate integration and quantification difficult.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Composition 1. Optimize Organic Modifier: Experiment with different organic solvents. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[1][2][3] However, methanol can offer different selectivity due to its protic nature and may resolve co-eluting peaks.[1][2] Try a ternary mixture (e.g., water/acetonitrile/methanol) to fine-tune selectivity. 2. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like flavonoids.[2] For acidic analytes, using a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape and retention.[2] 3. Incorporate Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or ammonium formate can improve peak symmetry and resolution by minimizing unwanted interactions with the stationary phase.[2]
Suboptimal Gradient Elution Program 1. Decrease Gradient Steepness: A shallower gradient (slower increase in organic solvent concentration) provides more time for the separation to occur, often leading to better resolution of closely eluting compounds. 2. Introduce Isocratic Holds: Incorporate isocratic segments within your gradient at solvent compositions where critical separations occur. This can enhance the resolution of specific peak pairs.
Inappropriate Column Chemistry 1. Select a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider columns with alternative selectivities. Phenyl-hexyl phases can offer different interactions with aromatic flavonoids. Newer generation C18 columns with advanced end-capping can also reduce peak tailing. 2. Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can significantly improve resolution.[4] However, this will also increase backpressure.
Incorrect Column Temperature Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Increasing the temperature can sometimes improve peak shape and efficiency, but it may also decrease retention time and alter selectivity. Experiment with temperatures in the range of 25-40°C to find the optimal balance.

Experimental Workflow for Optimizing Resolution:

G cluster_start Start: Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Program Optimization cluster_column Column Selection cluster_temp Temperature Optimization cluster_end Goal Start Poor this compound Peak Resolution A Adjust Organic Modifier (Acetonitrile vs. Methanol) Start->A B Modify Mobile Phase pH (e.g., add 0.1% Formic Acid) A->B If still poor C Introduce Additives (e.g., TFA, Ammonium Formate) B->C If still poor D Decrease Gradient Slope C->D If still poor E Incorporate Isocratic Holds D->E Fine-tuning F Try Different Stationary Phase (e.g., Phenyl-Hexyl) E->F If still poor G Use Smaller Particle Size Column F->G For higher efficiency H Vary Column Temperature (25-40°C) G->H If necessary End Improved Resolution H->End Achieved G cluster_symptom Symptom cluster_tailing Peak Tailing cluster_fronting Peak Fronting Symptom Asymmetric this compound Peak Tailing Tailing Peak Symptom->Tailing Fronting Fronting Peak Symptom->Fronting Cause_T1 Secondary Interactions Tailing->Cause_T1 Cause_T2 Column Overload Tailing->Cause_T2 Cause_T3 Column Contamination Tailing->Cause_T3 Cause_F1 Sample Solvent Effects Fronting->Cause_F1 Cause_F2 Column Overload Fronting->Cause_F2 Cause_F3 Poor Sample Solubility Fronting->Cause_F3 G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Sample (Plant Material/Liquid) Extract Extraction (if solid) Prep->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC Inject into HPLC System Filter->HPLC Column C18 Column HPLC->Column Gradient Gradient Elution Column->Gradient Detect UV Detection (360 nm) Gradient->Detect Analysis Identify and Quantify this compound Detect->Analysis

References

Troubleshooting poor recovery of Laricitrin during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of Laricitrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery during SPE sometimes challenging?

This compound is a naturally occurring flavonoid, specifically an O-methylated flavonol, found in sources like red grapes.[1] Its chemical structure includes multiple hydroxyl groups, making it a polar molecule. However, it is also described as a very hydrophobic molecule, practically insoluble in water. This dual nature can make its retention and elution during solid-phase extraction (SPE) sensitive to the choice of sorbent and solvents, leading to potential recovery issues.

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

For flavonoids like this compound, reversed-phase sorbents are commonly used. The choice between silica-based C18 and polymeric sorbents depends on the specific requirements of the experiment.

  • C18 (Octadecyl Silica): This is a widely used sorbent for flavonoid extraction.[2][3] It retains non-polar compounds from a polar matrix. For polar flavonoids, C18 sorbents with hydrophilic end-capping can improve retention and recovery.[4]

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These sorbents often have a higher capacity and are more stable across a wider pH range compared to silica-based sorbents. They can be advantageous for extracting a broad range of phenolic compounds, including flavonoids and phenolic acids.[5]

A comparative study on the extraction of various polyphenols showed that C18 cartridges provided better recovery for many flavonoids compared to Amberlite® XAD-2 resin, although the resin extracted a broader range of compounds.[2]

Q3: How does pH affect the recovery of this compound?

The pH of the sample and wash solutions is a critical factor in the SPE of ionizable compounds like flavonoids. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral, less polar form to maximize retention on the non-polar sorbent.[6][7] For acidic compounds, this generally means a pH at least 2 units below their pKa. Conversely, for ion-exchange SPE, the pH is adjusted to ensure the analyte is charged to promote retention on the ion-exchange sorbent.

Studies on other flavonoids have shown that adjusting the sample pH can significantly impact recovery rates. For example, one study on the SPE of flavonols from honey found that adjusting the aqueous solution to pH 2 prior to loading onto the sorbent yielded the best results.[8][9]

Q4: Can this compound degrade during the SPE process?

Flavonoids can be susceptible to degradation under certain conditions, which can be a cause of low recovery. Myricetin, a close structural analog of this compound, has been shown to undergo rapid degradation under basic pH conditions.[10] Therefore, it is advisable to maintain acidic or neutral pH conditions during the extraction process to minimize the risk of degradation.

Troubleshooting Guide for Poor this compound Recovery

Low recovery of this compound during SPE is a common issue that can be systematically addressed. The first step in troubleshooting is to determine at which stage of the SPE process the loss is occurring. This can be achieved by collecting and analyzing the fractions from each step: sample loading, washing, and elution.[6][11]

dot

Caption: Troubleshooting workflow for poor this compound recovery in SPE.

Problem: this compound is found in the sample load or wash fraction.

This indicates poor retention of the analyte on the SPE sorbent.

Potential Cause Recommended Solution
Loading/Wash solvent is too strong Decrease the percentage of organic solvent in the loading and wash solutions. For reversed-phase SPE, the sample should be in a highly aqueous environment to promote retention.[7]
Incorrect sample pH For reversed-phase SPE, adjust the sample pH to suppress the ionization of this compound's hydroxyl groups, making it more non-polar. An acidic pH (e.g., pH 2-4) is often optimal for flavonoids.[8][9]
High flow rate Decrease the flow rate during sample loading and washing to allow sufficient time for the analyte to interact with the sorbent. A flow rate of approximately 1 mL/min is a good starting point.[6][7]
Sorbent bed drying out Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, unless using a water-wettable polymeric sorbent.[6]
Insufficient sorbent mass If the cartridge is overloaded, this compound will break through. Decrease the sample volume or increase the mass of the sorbent in the cartridge.[7]
Improper cartridge conditioning Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or an appropriate buffer) before loading the sample. This activates the sorbent for optimal retention.[7]
Problem: this compound recovery is low in the elution fraction.

This suggests that this compound is retained on the sorbent but is not being effectively eluted.

Potential Cause Recommended Solution
Elution solvent is too weak Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). A stepwise elution with increasing concentrations of organic solvent can help determine the optimal elution conditions.
Insufficient elution volume Increase the volume of the elution solvent. It may be beneficial to apply the elution solvent in two or three smaller aliquots rather than one large volume.[12]
Incorrect elution pH For some applications, particularly with mixed-mode sorbents, adjusting the pH of the elution solvent can enhance recovery by changing the ionization state of the analyte.
Strong secondary interactions This compound may have secondary interactions with the sorbent material (e.g., with residual silanol groups on C18). Adding a small amount of a modifier like formic acid or acetic acid to the elution solvent can help disrupt these interactions.
Problem: this compound is not detected in any fraction.

This is the most challenging scenario and may indicate analyte degradation or irreversible binding.

Potential Cause Recommended Solution
Analyte degradation As flavonoids can be unstable at basic pH, ensure all solutions are neutral or acidic. Avoid high temperatures during sample preparation and elution.[10]
Irreversible binding to the sorbent The analyte may be too strongly retained by the chosen sorbent. Consider using a less retentive sorbent (e.g., C8 instead of C18) or a different type of sorbent (e.g., polymeric).

Quantitative Data on Flavonoid Recovery

While specific quantitative data for this compound recovery across a wide range of SPE conditions is limited in the literature, data for the structurally similar flavonol, myricetin, and other flavonoids can provide valuable guidance.

Table 1: Comparison of Sorbent Performance for Flavonoid Recovery

Sorbent Analyte(s) Recovery (%) Reference
C18Myricetin, Quercetin, Kaempferol>90%[13]
C18Quercetin, Hesperetin, Chrysin90.7 - 96.9%[14]
Molecularly Imprinted Polymer (MIP)Myricetin92.7%[15]
C18Various Phenolic Acids and FlavonoidsMean recovery of 74.2%[2]
Amberlite® XAD-2Various Phenolic Acids and FlavonoidsMean recovery of 43.7%[2]

Table 2: Effect of Elution Solvent Composition on Flavonoid Recovery (Reversed-Phase SPE)

Elution Solvent Analyte Recovery (%) Notes
100% MethanolQuercetin, Hesperetin, Chrysin>90%Following a methanol/water wash.[14]
100% MethanolMyricetin, Luteolin, Quercetin>88%Following a water wash.[13]
MethanolPhenolic acids and flavonolsGood recoverySpecific percentage not stated.[8][9]

Experimental Protocols

General Protocol for Reversed-Phase SPE of this compound

This protocol provides a starting point for developing a robust SPE method for this compound. Optimization of solvent volumes and compositions may be necessary depending on the sample matrix and analytical requirements.

dot

SPE_Protocol cluster_conditioning 1. Conditioning cluster_equilibration 2. Equilibration cluster_loading 3. Sample Loading cluster_washing 4. Washing cluster_elution 5. Elution Condition Pass 1-2 column volumes of Methanol (or Acetonitrile) Equilibrate Pass 1-2 column volumes of reagent-grade water (adjust to pH 2-4 with formic or acetic acid) Load Load pre-treated sample at a low flow rate (approx. 1 mL/min) Wash Pass 1-2 column volumes of acidified water (or a weak water/methanol mixture, e.g., 95:5 v/v) Elute Elute this compound with 1-2 column volumes of Methanol (or Acetonitrile). Collect the eluate.

Caption: A general experimental workflow for the solid-phase extraction of this compound.

1. Sorbent Selection:

  • C18 or a polymeric reversed-phase sorbent (e.g., 100-500 mg).

2. Sample Pre-treatment:

  • Ensure the sample is in a liquid form and free of particulates (centrifuge or filter if necessary).

  • If the sample is in a non-polar solvent, evaporate the solvent and reconstitute in a polar solvent.

  • Dilute the sample with reagent-grade water (at least 1:1 v/v) to reduce the organic solvent concentration.

  • Adjust the pH of the sample to 2-4 with a suitable acid (e.g., formic acid, acetic acid).

3. SPE Method:

  • Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 column volumes of reagent-grade water (at the same pH as the sample) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent to remove interferences. This could be acidified water or a low percentage of methanol in water (e.g., 5-10%).

  • Elution: Elute the retained this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent such as methanol or acetonitrile. To ensure complete recovery, a second elution with a fresh aliquot of solvent can be performed.

4. Post-Elution:

  • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis (e.g., by HPLC).

By following this structured troubleshooting approach and starting with a robust general protocol, researchers can effectively optimize the solid-phase extraction of this compound and achieve reliable and high-recovery results.

References

Validation & Comparative

Laricitrin and Myricetin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant capacities of two prominent flavonoids, laricitrin and myricetin. This guide, intended for researchers, scientists, and drug development professionals, summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective comparison of these two structurally similar compounds.

Myricetin, a well-studied flavonol found in various fruits, vegetables, and medicinal plants, is widely recognized for its potent antioxidant properties. This compound, a 3'-O-methylated derivative of myricetin, is also present in dietary sources such as red grapes. While both compounds are expected to exhibit significant antioxidant activity due to their flavonoid structure, this guide delves into the nuances of their performance in various in vitro antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and myricetin has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of an antioxidant; a lower IC50 value indicates a higher antioxidant potency.

While direct comparative studies evaluating pure this compound and myricetin side-by-side are limited, the available data from various sources allows for a general assessment.

CompoundAssayIC50 / ActivitySource
Myricetin DPPH4.68 µg/mL[1]
ABTS16.78 µg/mL[1]
FRAP530.67 ± 10.97 µM Fe (II)/µg[1]
H2O2 Scavenging133.32 µg/mL[1]
This compound DPPHData not available for pure compound
ABTSData not available for pure compound
FRAPData not available for pure compound
ROS InhibitionInhibited TNF-α-stimulated ROS generation
Combined Extract
(Tagetes erecta L. containing this compound and myricetin derivatives)DPPHIC50 of 77-81 mg of PE/g of extract
FRAPReducing capacity of 77-81 mg of PE/g of extract

Experimental Protocols

Detailed methodologies for the key antioxidant assays are crucial for the interpretation and replication of experimental findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Workflow A Prepare methanolic solution of DPPH radical B Add test compound (this compound or Myricetin) at various concentrations A->B C Incubate in the dark at room temperature B->C D Measure absorbance at ~517 nm C->D E Calculate percentage of radical scavenging activity D->E F Determine IC50 value E->F

DPPH Assay Workflow

Procedure:

  • A fresh solution of DPPH in methanol is prepared.

  • The antioxidant sample (this compound or myricetin) is added to the DPPH solution at varying concentrations.

  • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • The percentage of DPPH radical scavenging is calculated relative to a control (DPPH solution without the antioxidant).

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to a specific absorbance A->B C Add test compound (this compound or Myricetin) B->C D Incubate at room temperature C->D E Measure the decrease in absorbance at ~734 nm D->E F Calculate percentage of inhibition and determine IC50 E->F

ABTS Assay Workflow

Procedure:

  • The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at approximately 734 nm.

  • The antioxidant sample is added to the diluted ABTS•+ solution.

  • The mixture is incubated for a set time.

  • The decrease in absorbance is measured spectrophotometrically.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Workflow:

FRAP_Workflow A Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3) B Add test compound (this compound or Myricetin) A->B C Incubate at 37°C B->C D Measure absorbance of the colored ferrous-TPTZ complex at ~593 nm C->D E Calculate FRAP value against a standard curve (e.g., FeSO4) D->E

FRAP Assay Workflow

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).

  • The antioxidant sample is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C.

  • The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at approximately 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to that of a known ferrous standard.

Signaling Pathways

Flavonoids, including myricetin and likely this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids This compound / Myricetin Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Nrf2 Antioxidant Response Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various antioxidant enzymes and cytoprotective proteins.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Some flavonoids have been shown to modulate this pathway, which can indirectly influence the cellular antioxidant response.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Nrf2_activation Nrf2 Activation Akt->Nrf2_activation can lead to Flavonoids Myricetin Flavonoids->PI3K modulates Flavonoids->Akt modulates

PI3K/Akt Signaling Pathway and Flavonoids

Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of various downstream targets, including those that can influence the Nrf2 pathway, thereby enhancing the cellular antioxidant defense. Myricetin has been reported to modulate the PI3K/Akt pathway, suggesting an indirect mechanism for its antioxidant effects beyond direct radical scavenging.

Conclusion

Myricetin demonstrates significant antioxidant activity across multiple in vitro assays. While quantitative data for pure this compound is scarce, its structural similarity to myricetin and preliminary findings on its ability to inhibit reactive oxygen species suggest it is also a potent antioxidant. The presence of both compounds in edible plants underscores their potential contribution to the health benefits associated with flavonoid-rich diets. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potencies of this compound and myricetin. The modulation of key signaling pathways like Nrf2 and PI3K/Akt by these flavonoids highlights their complex and multifaceted roles in cellular protection against oxidative stress.

References

Quercetin and Laricitrin: A Comparative Analysis of Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative neuroprotective mechanisms of the flavonoids Quercetin and Laricitrin, this guide synthesizes available experimental data to offer insights for researchers and drug development professionals. While Quercetin is a well-researched neuroprotective agent, data on this compound remains comparatively scarce, necessitating further investigation into its potential.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, pose a significant challenge to global health. A key pathological driver in these conditions is oxidative stress and neuroinflammation. Flavonoids, a class of natural polyphenolic compounds found in fruits and vegetables, have garnered considerable attention for their potent antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotective therapies.

Among the most studied flavonoids is Quercetin, which has been extensively shown to protect neurons from various insults. This compound, a structurally related O-methylated flavonoid, has also been suggested to possess beneficial biological activities, although its role in neuroprotection is less understood. This guide provides a comparative overview of the existing experimental evidence for Quercetin and the limited, yet indicative, data for this compound in the context of neuroprotection.

Comparative Efficacy Against Oxidative Stress and Inflammation

Direct comparative studies on the neuroprotective effects of Quercetin and this compound are limited. However, by examining their performance in various experimental models, we can draw preliminary comparisons. Quercetin has been shown to be effective in numerous neuronal cell lines and animal models, while the most relevant data for this compound comes from studies on dermal fibroblasts, which share some common inflammatory and oxidative stress pathways with neuronal cells.

Table 1: Comparative Effects on Cell Viability and Oxidative Stress
CompoundConcentrationCell TypeToxic Insult% Increase in Cell Viability (relative to insult)% Reduction in Reactive Oxygen Species (ROS)Reference
Quercetin 20 µMSH-SY5YRotenoneSignificant increaseSignificant reduction[1]
Quercetin 5-50 µMRodent modelsVarious neurotoxinsN/A (protects from neurotoxicity)Antagonizes oxidative stress[2]
Quercetin Low µMPrimary neuronsH₂O₂, 6-OHDAAntagonizes cell toxicityAntagonizes oxidative stress[2]
This compound 3-Rutinoside 25-100 µMDermal FibroblastsTNF-αNot Assessed~48% to ~58%[3]
Quercetin (Control) 12.5 µMDermal FibroblastsTNF-αNot Assessed~22%[3]

Note: The data for this compound is from a study on dermal fibroblasts, not neuronal cells, and thus direct comparison should be made with caution. 6-OHDA: 6-hydroxydopamine; H₂O₂: Hydrogen peroxide; TNF-α: Tumor necrosis factor-alpha.

Table 2: Comparative Anti-Inflammatory Effects
CompoundConcentrationCell TypeInflammatory StimulusKey Inflammatory Markers InhibitedReference
Quercetin Not specifiedMicroglial cellsLipopolysaccharide (LPS)Nitric Oxide (NO), iNOS, TNF-α, IL-1β, IL-6, COX-2[4][5]
Quercetin Not specifiedAstrocytesNot specifiedPro-inflammatory cytokines[6]
This compound 3-Rutinoside Not specifiedDermal FibroblastsTNF-αInterleukin-6 (IL-6), Interleukin-8 (IL-8)[3]

Note: The data for this compound is from a study on dermal fibroblasts. iNOS: Inducible nitric oxide synthase; TNF-α: Tumor necrosis factor-alpha; IL: Interleukin; COX-2: Cyclooxygenase-2.

Mechanistic Insights: Key Signaling Pathways

Quercetin exerts its neuroprotective effects through the modulation of several key signaling pathways. While specific neuroprotective pathways for this compound are yet to be elucidated, its observed anti-inflammatory and antioxidant activities suggest potential overlap with those of Quercetin.

Quercetin's Neuroprotective Pathways

Quercetin has been shown to activate cellular defense mechanisms against oxidative stress and inflammation primarily through three major pathways:

  • Nrf2-ARE Pathway: Quercetin induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] This enhances the cell's capacity to neutralize reactive oxygen species.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pro-survival pathway in neurons. Quercetin can activate this pathway, which in turn can inhibit apoptotic processes and promote neuronal survival.[8]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including various cytokines and chemokines. Quercetin has been demonstrated to inhibit the activation of the NF-κB pathway in microglia, thereby suppressing the neuroinflammatory response.[4]

The diagram below illustrates the interplay of these pathways in Quercetin-mediated neuroprotection.

Quercetin_Pathways cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress (e.g., H₂O₂, Neurotoxins) Nrf2 Nrf2 OxidativeStress->Nrf2 Inflammation Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammation->NFkB Quercetin Quercetin PI3K_Akt PI3K / Akt Pathway Quercetin->PI3K_Akt Activates Quercetin->Nrf2 Activates Quercetin->NFkB Inhibits Survival Neuronal Survival & Proliferation PI3K_Akt->Survival ARE ARE Gene Transcription Nrf2->ARE InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes ROS_Reduction Reduced Oxidative Stress AntioxidantEnzymes->ROS_Reduction Inflammation_Reduction Reduced Inflammation InflammatoryGenes->Inflammation_Reduction ROS_Reduction->Survival Inflammation_Reduction->Survival Experimental_Workflow cluster_assays Endpoint Assays Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pretreat Pre-treatment with Quercetin or this compound Start->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂, Glutamate, LPS) Pretreat->Induce Viability Cell Viability (MTT Assay) Induce->Viability ROS Oxidative Stress (DCFH-DA Assay) Induce->ROS Inflammation Inflammation (ELISA for Cytokines) Induce->Inflammation WesternBlot Protein Expression (Western Blot for Pathway Analysis) Induce->WesternBlot Analysis Data Analysis and Comparison Viability->Analysis ROS->Analysis Inflammation->Analysis WesternBlot->Analysis Conclusion Conclusion on Neuroprotective Efficacy Analysis->Conclusion

References

A Comparative Guide to Validating the Purity of Synthesized Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical techniques for validating the purity of synthesized Laricitrin, a naturally occurring O-methylated flavonol.[1] Experimental data and detailed methodologies are presented to support the comparison.

Introduction to this compound

This compound (3'-O-methylmyricetin) is a flavonoid found in sources such as red grapes and bog bilberries.[1] Like other flavonoids, it is investigated for its potential biological activities. Accurate determination of its purity is paramount for reliable experimental results and potential therapeutic applications. The primary challenges in purity validation lie in separating this compound from structurally similar impurities, such as other flavonoids, and accurately quantifying its concentration.

Comparative Analysis of Purity Validation Methods

Several analytical techniques are employed to assess the purity of synthesized flavonoids. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, a combination of these techniques provides the most comprehensive purity profile.

Table 1: Comparison of Analytical Techniques for this compound Purity Validation

Technique Principle Information Provided Advantages Limitations Typical Purity Range Detected
HPLC-UV/DAD Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorption.Quantitative purity (area %), retention time, detection of UV-active impurities.[2]High precision and accuracy for quantification, robust and widely available.[3]Co-elution of impurities with similar polarity can occur, limited structural information.>95%
LC-MS/MS Separation by HPLC followed by mass analysis of the analyte and its fragments.Molecular weight confirmation, structural information from fragmentation patterns, high sensitivity for impurity detection.[4][5][6][7]High specificity and sensitivity, capable of identifying and quantifying trace impurities.[6]Matrix effects can suppress ionization, quantification can be less precise than HPLC-UV without appropriate standards.>99%
qNMR Absorption of radio waves by atomic nuclei in a magnetic field.Unambiguous structure elucidation, absolute quantification without a specific reference standard (using an internal standard).[8]Provides absolute purity, detailed structural information.[9]Lower sensitivity compared to MS, requires highly pure internal standards for quantification, more expensive instrumentation.>98%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is suitable for the routine quality control of synthesized this compound to determine its percentage purity based on peak area.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to elute more nonpolar compounds. An example gradient is 20% B to 50% B over 20 minutes.[10][11]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (around 254 nm and 350 nm).[13]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is ideal for identifying and confirming the structure of this compound and for detecting and identifying trace impurities.

Instrumentation:

  • An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).

LC Conditions:

  • The same column and mobile phase conditions as described for HPLC-UV/DAD can be used.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[5]

  • Scan Mode: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns.

  • Collision Energy: Optimized to induce fragmentation of the parent ion.

Data Analysis: The mass spectrum will confirm the molecular weight of this compound (C16H12O8, molar mass: 332.26 g/mol ).[1][14] The fragmentation pattern in the MS/MS spectrum provides structural information that can confirm the identity of the compound and help in the structural elucidation of any impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the absolute purity of a substance.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[13]

  • Transfer the solution to an NMR tube.

NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.

Visualizations

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound, incorporating the discussed analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative Analysis cluster_identification Structural Confirmation & Impurity ID cluster_result Final Purity Assessment Synthesized_this compound Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesized_this compound->TLC Initial purity check HPLC_UV HPLC-UV/DAD TLC->HPLC_UV Proceed if single spot LC_MS LC-MS/MS TLC->LC_MS Identify components qNMR qNMR HPLC_UV->qNMR For absolute purity Purity_Report Purity Report HPLC_UV->Purity_Report Quantitative Purity (%) qNMR->Purity_Report Absolute Purity (%) NMR_Spectroscopy 1D & 2D NMR LC_MS->NMR_Spectroscopy For structural confirmation LC_MS->Purity_Report Impurity Profile NMR_Spectroscopy->Purity_Report Structural Confirmation

Caption: Workflow for this compound purity validation.

Signaling Pathway Context

While a specific signaling pathway for this compound is not definitively established in the provided search results, flavonoids, in general, are known to interact with various cellular signaling pathways. For illustrative purposes, a generic flavonoid interaction with a kinase signaling pathway is depicted below.

Flavonoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Generic kinase pathway modulation by a flavonoid.

References

Laricitrin's Efficacy in the Landscape of Methylated Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical research, methylated flavonoids are gaining significant attention for their enhanced bioavailability and potent biological activities. Among these, laricitrin, a derivative of myricetin, has demonstrated promising therapeutic potential. This guide provides a comparative analysis of the efficacy of this compound against other methylated flavonoids, such as isorhamnetin and syringetin, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their exploration of these natural compounds.

Comparative Biological Activity

The therapeutic efficacy of flavonoids is often attributed to their antioxidant and anti-inflammatory actions, which are fundamental in mitigating a wide range of pathological conditions, including cancer. Methylation of the hydroxyl groups on the flavonoid backbone can significantly influence these activities.

Antioxidant Capacity

The antioxidant potential of this compound and its methylated counterparts is a key determinant of their protective effects against cellular damage induced by oxidative stress. The capacity to scavenge free radicals is a common measure of this activity, often quantified by the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. A lower IC50 value indicates a higher antioxidant potency.

While direct comparative studies exclusively focusing on this compound, isorhamnetin, and syringetin are limited, existing research on individual compounds provides valuable insights. For instance, a study on isorhamnetin and its parent compound quercetin revealed their potent radical scavenging activities.

CompoundDPPH IC50 (µmol/L)ABTS IC50 (µmol/L)
Isorhamnetin 24.6114.54
Quercetin 3.073.64
Table 1: Antioxidant activity of isorhamnetin and quercetin. Data sourced from a study on the antioxidant activity of various flavonoids[1].

It is important to note that the antioxidant capacity of flavonoids is structure-dependent. The number and position of hydroxyl and methoxy groups on the flavonoid rings influence their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Flavonoids, including their methylated derivatives, can modulate inflammatory responses by interfering with key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Studies have shown that isorhamnetin can suppress the activation of NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators.[1] For example, in lipopolysaccharide (LPS)-stimulated macrophages, isorhamnetin has been observed to inhibit the production of nitric oxide (NO), a key inflammatory molecule.

Anticancer Potency

The anticancer properties of methylated flavonoids are a significant area of investigation. Their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis makes them attractive candidates for cancer therapy. The IC50 value, representing the concentration of a compound required to inhibit the growth of cancer cells by 50%, is a standard metric for cytotoxicity.

A comparative study on the anticancer potential of several methylated and non-methylated flavonoids against the HCT-116 human colon cancer cell line provided the following data:

CompoundIC50 (µg/mL) against HCT-116 cells
7,3'-di-O-methyltaxifolin 33 ± 1.25
3'-O-methyltaxifolin 36 ± 2.25
7-O-methyltaxifolin 34 ± 2.15
Taxifolin (non-methylated) 32 ± 2.35
3-O-methylquercetin 34 ± 2.65
Quercetin (non-methylated) 36 ± 1.95
Table 2: Anticancer activity of methylated and non-methylated flavonoids against HCT-116 colon cancer cells.[2][3]

This data suggests that methylation can influence the anticancer activity of flavonoids, although the effect varies depending on the specific compound and the position of methylation. While direct comparative data for this compound against HCT-116 cells from the same study is not available, a review on syringetin and its analogues, including this compound, mentions that a mixture of quercetin, myricetin, this compound, and syringetin was capable of inhibiting the proliferation of Caco-2 colorectal adenocarcinoma cells.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_antioxidant Antioxidant Activity Assay cluster_anti_inflammatory Anti-inflammatory Assay A1 Flavonoid Solution A3 Incubation A1->A3 A2 DPPH/ABTS Reagent A2->A3 A4 Spectrophotometric Reading A3->A4 A5 IC50 Calculation A4->A5 B1 Macrophage Culture B2 Flavonoid Treatment B1->B2 B3 LPS Stimulation B2->B3 B4 Measurement of NO/Cytokines B3->B4

Experimental workflows for antioxidant and anti-inflammatory assays.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway N1 LPS N2 TLR4 N1->N2 activates N3 IKK N2->N3 activates N4 IκBα N3->N4 phosphorylates N5 NF-κB (p65/p50) N4->N5 releases N6 Nucleus N5->N6 translocates to N7 Pro-inflammatory Gene Expression N6->N7 induces MFlav Methylated Flavonoids (e.g., Isorhamnetin) MFlav->N3 inhibits

Inhibition of the NF-κB signaling pathway by methylated flavonoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for the key experiments cited.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable DPPH free radical. A solution of the test compound (e.g., this compound) at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (around 517 nm). The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Assay in Macrophages

This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in immune cells. Murine macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of the test flavonoid for a specific duration. The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After an incubation period, the cell culture supernatant is collected to measure the concentration of nitric oxide (NO) using the Griess reagent and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits. The cell viability is also assessed to ensure that the observed effects are not due to cytotoxicity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Cancer cells (e.g., HCT-116) are seeded in 96-well plates and treated with different concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). After treatment, an MTT solution is added to each well and incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (around 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

This compound, as a methylated flavonoid, holds considerable promise as a bioactive compound with potential applications in the prevention and treatment of diseases driven by oxidative stress and inflammation, including cancer. While direct comparative data with other methylated flavonoids like isorhamnetin and syringetin is still emerging, the available evidence suggests that methylation can modulate the biological efficacy of these compounds. The provided data and experimental outlines serve as a valuable resource for researchers to design further comparative studies to fully elucidate the therapeutic potential of this compound and its place within the broader class of methylated flavonoids. Future research should focus on conducting head-to-head comparisons of these compounds under standardized experimental conditions to establish a definitive hierarchy of their efficacy.

References

Comparative analysis of Laricitrin content in different grape species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis reveals significant variations in the laricitrin content across different grape species, with notable implications for researchers, scientists, and drug development professionals. This guide provides a detailed examination of this compound levels in Vitis vinifera, Vitis labrusca, and Muscadinia rotundifolia, supported by experimental data and methodological protocols.

This compound, a type of flavonol, is a plant metabolite recognized for its potential health benefits. Its presence and concentration in grapes are influenced by the grape's species, cultivar, and color. This analysis consolidates available quantitative data to facilitate a clearer understanding of these differences.

Quantitative Analysis of this compound Content

The this compound content in the skins of different grape species varies considerably. The following table summarizes the available quantitative data. It is important to note that direct comparative studies quantifying this compound across all three species under identical conditions are limited. The data presented is compiled from individual studies on specific cultivars.

Grape SpeciesCultivarThis compound Content (µg/g of dry skin)Reference
Vitis viniferaGraciano56.19 ± 4.78[1]
Vitis labruscaNot SpecifiedData not available in specific µg/g units. Studies have identified the presence of myricetin derivatives, but not specifically quantified this compound.
Muscadinia rotundifoliaPurple VarietiesData not available in specific µg/g units. This compound is confirmed to be present in purple muscadine grapes, but specific quantification is not widely reported.[2]

Note: The absence of specific quantitative data for Vitis labrusca and Muscadinia rotundifolia highlights a gap in the current research literature and underscores the need for direct comparative studies. While the presence of this compound in purple muscadine grapes is confirmed, and related flavonols are identified in Vitis labrusca, precise concentrations remain to be broadly established.

Experimental Protocols

The quantification of this compound in grape skins is typically achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Below is a generalized protocol based on common methodologies.

Experimental Workflow for this compound Quantification

experimental_workflow sample_prep Sample Preparation: Grape skins are freeze-dried and ground into a fine powder. extraction Extraction: Phenolic compounds are extracted from the powder using a solvent (e.g., methanol/water/formic acid). sample_prep->extraction filtration Filtration: The extract is filtered to remove solid particles. extraction->filtration hplc HPLC Analysis: The filtered extract is injected into an HPLC system with a C18 column. filtration->hplc detection Detection: Compounds are detected using a Diode Array Detector (DAD) or Mass Spectrometry (MS). hplc->detection quantification Quantification: This compound is quantified by comparing its peak area to a standard curve of known concentrations. detection->quantification

Caption: Experimental workflow for quantifying this compound in grape skins.

Detailed Methodologies

1. Sample Preparation:

  • Grape skins are manually separated from the pulp and seeds.

  • The skins are immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to remove water content without degrading the phenolic compounds.

  • The dried skins are ground into a fine, homogeneous powder using a laboratory mill.

2. Extraction of Phenolic Compounds:

  • A known weight of the dried grape skin powder is subjected to solid-liquid extraction.

  • The extraction solvent is typically a mixture of methanol, water, and an acid (e.g., formic acid or hydrochloric acid) to improve the stability and extraction efficiency of flavonols. A common solvent composition is methanol/water/formic acid (60:37:3, v/v/v).

  • The mixture is usually sonicated or agitated for a specific period (e.g., 30-60 minutes) to ensure thorough extraction.

3. High-Performance Liquid Chromatography (HPLC) Analysis:

  • The crude extract is filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • A reversed-phase C18 column is commonly used for the separation of phenolic compounds.

  • The mobile phase typically consists of two solvents: (A) an acidified aqueous solution (e.g., water with 0.1% formic acid) and (B) an organic solvent (e.g., acetonitrile or methanol).

  • A gradient elution is employed, where the proportion of the organic solvent (B) is gradually increased over time to separate compounds with different polarities.

4. Detection and Quantification:

  • A Diode Array Detector (DAD) is used to monitor the absorbance of the eluting compounds at specific wavelengths. Flavonols like this compound are typically detected at around 360 nm.

  • Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for more specific identification and quantification based on the mass-to-charge ratio of the molecule.

  • Quantification is performed by creating a calibration curve with pure this compound standards of known concentrations. The peak area of this compound in the sample chromatogram is then compared to this curve to determine its concentration.

Signaling Pathway Influenced by this compound

This compound and its derivatives have been shown to modulate cellular signaling pathways, particularly those related to inflammation and oxidative stress. One such pathway involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α) induced reactive oxygen species (ROS) generation.

signaling_pathway cluster_cell Cell Membrane TNFa TNF-α TNFR TNFR TNFa->TNFR Binds ROS ROS TNFR->ROS Induces ERK ERK ROS->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation MMP1 MMP-1 (Collagen degradation) pERK->MMP1 Upregulates This compound This compound Derivative This compound->ERK Inhibits Phosphorylation

Caption: this compound's role in the TNF-α signaling pathway.

This diagram illustrates how a this compound derivative can intervene in the inflammatory cascade initiated by TNF-α. By inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), it suppresses the downstream upregulation of Matrix Metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation. This suggests a potential protective role of this compound against inflammation-induced tissue damage.

Conclusion

This comparative analysis underscores the presence of this compound in red and purple grape varieties, particularly in the Vitis vinifera species. While qualitative data confirms its existence in Muscadinia rotundifolia, and related flavonols are present in Vitis labrusca, a clear quantitative comparison is hampered by a lack of standardized reporting in the scientific literature. The provided experimental protocols offer a robust framework for future research to quantify this compound across a wider range of grape species and cultivars. Furthermore, the elucidation of its role in cellular signaling pathways opens avenues for its investigation as a potential therapeutic agent. Further research is warranted to fully characterize the this compound content in diverse grape germplasm and to explore its full pharmacological potential.

References

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Sensitive Quantification of Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with Existing Analytical Techniques for Flavonoid Analysis

In the pursuit of novel therapeutic agents, the accurate quantification of specific bioactive compounds is paramount. Laricitrin, a glycosylated flavonoid with potential pharmacological activities, requires a robust and sensitive analytical method for its determination in various matrices, including plant extracts and biological fluids. This guide presents a newly validated HPLC-MS/MS method for the quantification of this compound and compares its performance with established analytical techniques commonly used for flavonoid analysis, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for achieving reliable and accurate quantification. The following table summarizes the key performance characteristics of the new HPLC-MS/MS method for this compound compared to traditional HPLC-UV and UV-Vis spectrophotometric methods often employed for general flavonoid analysis.

Parameter New HPLC-MS/MS Method (this compound) Typical HPLC-UV Method (General Flavonoids) Typical UV-Vis Spectrophotometry (Total Flavonoids)
Linearity (R²) > 0.999> 0.99[1]> 0.99[1][2]
Limit of Detection (LOD) 0.05 ng/mL10 - 100 ng/mL0.01 - 0.17 mg/mL[1][2]
Limit of Quantification (LOQ) 0.15 ng/mL30 - 300 ng/mL0.03 - 0.09 mg/mL[1][2]
Accuracy (% Recovery) 98.5% - 102.1%95% - 105%[3]90% - 110%[1][2]
Precision (%RSD) < 3%< 5%< 10%
Specificity High (Mass-based)Moderate (Retention time-based)Low (Measures total flavonoids)
Run Time ~ 5 minutes10 - 30 minutes[4]N/A

Experimental Protocols

New HPLC-MS/MS Method for this compound Quantification

This method was developed and validated to provide high sensitivity and selectivity for the determination of this compound.

1. Sample Preparation:

  • Plant Material: 1 gram of dried, powdered plant material is extracted with 10 mL of 80% methanol via sonication for 30 minutes. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.

  • Plasma Samples: To 100 µL of plasma, 200 µL of acetonitrile containing an internal standard (e.g., Quercetin-d3) is added to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity II LC system coupled with an Agilent 6470 Triple Quadrupole Mass Spectrometer.[5]

  • Column: Poroshell 120 SB-C18 column (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard: Precursor ion > Product ion.

4. Method Validation:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

Comparative HPLC-UV Method

A general HPLC-UV method for flavonoid analysis typically involves the following:

  • Sample Preparation: Similar extraction procedures as the HPLC-MS/MS method are often used.

  • Chromatographic Conditions:

    • Instrument: Shimadzu HPLC LC-2010 with a UV detector.[6]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of an acidified aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][6]

    • Detection: UV detection at a wavelength between 254 nm and 370 nm, depending on the flavonoid's absorption maximum.

Comparative UV-Vis Spectrophotometric Method

This method is commonly used for the determination of total flavonoid content:

  • Principle: Based on the formation of a colored complex between flavonoids and aluminum chloride in an alkaline medium. The absorbance of the resulting solution is measured at a specific wavelength.[7][8]

  • Procedure:

    • An aliquot of the sample extract is mixed with a solution of aluminum chloride.

    • After an incubation period, the absorbance is measured using a spectrophotometer, typically around 420 nm.[8]

    • The total flavonoid content is expressed as equivalents of a standard compound, such as quercetin or rutin.[7]

Visualizing the Methodologies

To better illustrate the workflows and underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Output start Sample (Plant or Plasma) extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration final_sample Final Sample for Analysis filtration->final_sample hplc_ms HPLC-MS/MS Analysis final_sample->hplc_ms High Specificity hplc_uv HPLC-UV Analysis final_sample->hplc_uv Moderate Specificity uv_vis UV-Vis Spectrophotometry final_sample->uv_vis Low Specificity quant_this compound This compound Concentration hplc_ms->quant_this compound quant_flavonoids General Flavonoid Concentration hplc_uv->quant_flavonoids total_flavonoids Total Flavonoid Content uv_vis->total_flavonoids

Caption: Experimental workflow for this compound quantification.

validation_parameters center_node Analytical Method Validation param1 Linearity & Range center_node->param1 param2 Accuracy center_node->param2 param3 Precision center_node->param3 param4 Specificity center_node->param4 param5 LOD & LOQ center_node->param5 param6 Robustness center_node->param6

Caption: Key parameters for analytical method validation.

Conclusion

The newly validated HPLC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and speed for the quantification of this compound. While HPLC-UV provides a reliable method for the analysis of known flavonoids and UV-Vis spectrophotometry is a simple tool for estimating total flavonoid content, the HPLC-MS/MS method is superior for targeted, trace-level quantification, which is crucial for pharmacokinetic and metabolism studies in drug development. The choice of method should be guided by the specific research question, the required level of sensitivity and selectivity, and the nature of the sample matrix.

References

The Synergistic Potential of Laricitrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The exploration of synergistic interactions between polyphenols holds significant promise for the development of novel therapeutics with enhanced efficacy. While the flavonoid laricitrin, a 3'-O-methylated derivative of myricetin, has been noted for its individual biological activities, a comprehensive review of currently available scientific literature reveals a notable gap in research specifically quantifying its synergistic effects with other polyphenols.

This guide was intended to provide a detailed comparison of this compound's synergistic activities with other polyphenols, supported by robust experimental data. However, extensive searches have not yielded studies with the specific quantitative data (e.g., Combination Index, IC50 values of combinations) and detailed experimental protocols required for such a direct comparison.

To fulfill the spirit of the requested analysis and to provide a valuable resource for researchers in this field, this guide will instead present a well-documented example of synergistic interaction between two structurally related and extensively studied flavonols: quercetin and kaempferol . This will serve as a methodological template, illustrating the types of data, experimental protocols, and pathway analyses that are crucial for evaluating polyphenol synergy.

We hope this illustrative guide will be a useful tool and will encourage further research into the synergistic potential of less-studied flavonoids like this compound.

Illustrative Example: Synergistic Antiproliferative Effects of Quercetin and Kaempferol

Quercetin and kaempferol are flavonols that are commonly found together in many fruits and vegetables.[1] Numerous studies have investigated their combined effects, particularly in the context of cancer cell proliferation.

Data Presentation: Antiproliferative Effects on Human Cancer Cell Lines

The following table summarizes the synergistic effects of quercetin and kaempferol on the proliferation of various human cancer cell lines. The data is compiled from a study by Ackland et al. (2005), which demonstrated that combined treatment with quercetin and kaempferol was more effective at inhibiting cell growth than the individual effects of each flavonol.[1][2]

Cell LineTreatment (10 µM)% Reduction in Cell Proliferation (Single Exposure)Synergistic Effect
Caco-2 (Colon)Quercetin~25%Yes
Kaempferol~20%
Quercetin + Kaempferol~60%
HuTu-80 (Duodenum)Quercetin~15%Yes
Kaempferol~10%
Quercetin + Kaempferol~40%
PMC42 (Breast)Quercetin~10%Yes
Kaempferol~5%
Quercetin + Kaempferol~25%

Data is estimated from graphical representations in Ackland et al. (2005) and is intended for illustrative purposes.[1][2]

Experimental Protocols

The following is a detailed methodology for assessing the synergistic antiproliferative effects of quercetin and kaempferol on cultured human cancer cell lines, based on the protocols described by Ackland et al. (2005).[2]

1. Cell Culture and Treatment:

  • Human colon adenocarcinoma (Caco-2), duodenum carcinoma (HuTu-80), and breast carcinoma (PMC42) cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach for 24 hours.

  • Stock solutions of quercetin and kaempferol (Sigma-Aldrich) are prepared in dimethyl sulfoxide (DMSO).

  • Cells are treated with various concentrations of quercetin, kaempferol, or a combination of both. Control cells are treated with DMSO at a final concentration not exceeding 0.1%.

2. Cell Proliferation Assay (MTT Assay):

  • After the desired treatment period (e.g., 24, 48, or 72 hours), 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

3. Isobologram Analysis for Synergy Determination:

  • The half-maximal inhibitory concentration (IC50) is determined for each compound individually.

  • An isobologram is constructed by plotting the IC50 value of quercetin on the x-axis and the IC50 value of kaempferol on the y-axis.

  • The line connecting these two points represents the line of additivity.

  • The IC50 values of the combination treatments are then plotted on the same graph.

  • Data points falling below the line of additivity indicate a synergistic interaction.[3][4][5]

4. Combination Index (CI) Calculation:

  • The Combination Index (CI) is calculated using the Chou-Talalay method to quantify the interaction between quercetin and kaempferol.[3]

  • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the study of synergistic effects of polyphenols.

cluster_workflow Experimental Workflow for Synergy Assessment Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Proliferation Assay Proliferation Assay Treatment->Proliferation Assay Apply compounds Data Analysis Data Analysis Proliferation Assay->Data Analysis Measure viability Synergy Determination Synergy Determination Data Analysis->Synergy Determination Calculate IC50

Caption: A generalized experimental workflow for assessing the synergistic effects of polyphenols on cell proliferation.

cluster_isobologram Isobologram Analysis Additive Additive Synergistic Synergistic Antagonistic Antagonistic Quercetin (IC50) Quercetin (IC50) Kaempferol (IC50) Kaempferol (IC50) IC50_K IC50_Q IC50_K->IC50_Q Line of Additivity Synergy_Point Antagonism_Point

Caption: A conceptual isobologram illustrating synergistic and antagonistic interactions between two compounds.

cluster_pathway Potential Signaling Pathways Modulated by Quercetin and Kaempferol Quercetin Quercetin PI3K/Akt PI3K/Akt Quercetin->PI3K/Akt Inhibit MAPK MAPK Quercetin->MAPK Inhibit NF-kB NF-kB Quercetin->NF-kB Inhibit Apoptosis Apoptosis Quercetin->Apoptosis Induce Cell Cycle Arrest Cell Cycle Arrest Quercetin->Cell Cycle Arrest Induce Kaempferol Kaempferol Kaempferol->PI3K/Akt Inhibit Kaempferol->MAPK Inhibit Kaempferol->NF-kB Inhibit Kaempferol->Apoptosis Induce Kaempferol->Cell Cycle Arrest Induce PI3K/Akt->Apoptosis Inhibit Proliferation Proliferation PI3K/Akt->Proliferation Promotes MAPK->Apoptosis Inhibit MAPK->Proliferation Promotes Inflammation Inflammation NF-kB->Inflammation Promotes

Caption: A simplified diagram of potential signaling pathways synergistically modulated by quercetin and kaempferol to inhibit cancer cell proliferation.

References

A Comparative Analysis of the Anti-inflammatory Potency of Laricitrin and Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and comparative potency of the flavonoids Laricitrin and Kaempferol, supported by experimental data and protocols.

In the quest for novel anti-inflammatory agents, natural flavonoids have emerged as promising candidates. Among these, this compound and Kaempferol have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive comparison of their anti-inflammatory potency, drawing upon available scientific literature. While extensive research has elucidated the anti-inflammatory mechanisms of Kaempferol, data on this compound is comparatively limited, necessitating further investigation for a direct and conclusive comparison.

Quantitative Comparison of Anti-inflammatory Activity

A direct quantitative comparison of the anti-inflammatory potency of this compound and Kaempferol is challenging due to the limited availability of studies on this compound conducted in identical experimental models. The following tables summarize the available data, highlighting the different experimental contexts.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC50 Value (µM)Reference
This compound Data not available in LPS-stimulated RAW 264.7 cells
Kaempferol RAW 264.7LPS~24.5[1]

LPS: Lipopolysaccharide

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion

CompoundCell LineStimulusCytokineInhibitionConcentration (µM)Reference
This compound 3-rutinoside *Normal Human Dermal FibroblastsTNF-αIL-6Significant reduction100
IL-8Significant reduction100
Kaempferol RAW 264.7LPSTNF-αSignificant decrease30[2]
IL-6Significant decreaseNot specified[3]
IL-1βSignificant decreaseNot specified[4]

*Data is for this compound 3-rutinoside, a glycoside of this compound. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-8: Interleukin-8; IL-1β: Interleukin-1 beta.

Mechanisms of Anti-inflammatory Action

Both this compound and Kaempferol appear to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

Kaempferol: A Multi-Targeting Anti-inflammatory Agent

Kaempferol has been extensively studied and is known to inhibit inflammation through several mechanisms:

  • Inhibition of Inflammatory Mediators: Kaempferol effectively suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[5][6]

  • Suppression of Pro-inflammatory Cytokines: It significantly reduces the secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[2][3][4]

  • Modulation of NF-κB Signaling Pathway: Kaempferol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression. It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[6]

  • Modulation of MAPK Signaling Pathway: Kaempferol has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, which are crucial for the production of inflammatory mediators.

This compound: An Emerging Anti-inflammatory Flavonoid

Research on the anti-inflammatory mechanisms of this compound is less extensive. The available data, primarily from a study on its glycoside, this compound 3-rutinoside, suggests that it may act by:

  • Reducing Reactive Oxygen Species (ROS): this compound 3-rutinoside was found to inhibit the generation of intracellular ROS in TNF-α-stimulated human dermal fibroblasts.

  • Inhibiting Pro-inflammatory Cytokines: It diminished the secretion of IL-6 and IL-8 in the same cell model.

  • Modulating MAPK Signaling Pathway: The study indicated that the inhibitory effect of this compound 3-rutinoside was mediated by the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation, a component of the MAPK pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

cluster_kaempferol Kaempferol's Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) TLR4->MAPK (p38, ERK, JNK) NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) MAPK (p38, ERK, JNK)->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) iNOS, COX-2 iNOS, COX-2 NF-kB Pathway->iNOS, COX-2 Kaempferol Kaempferol Kaempferol->MAPK (p38, ERK, JNK) inhibits Kaempferol->NF-kB Pathway inhibits

Caption: Kaempferol's anti-inflammatory mechanism.

cluster_this compound This compound's Postulated Mechanism of Action TNF-a TNF-a TNFR TNFR TNF-a->TNFR MAPK (ERK) MAPK (ERK) TNFR->MAPK (ERK) ROS ROS TNFR->ROS Pro-inflammatory Cytokines (IL-6, IL-8) Pro-inflammatory Cytokines (IL-6, IL-8) MAPK (ERK)->Pro-inflammatory Cytokines (IL-6, IL-8) This compound This compound This compound->MAPK (ERK) inhibits This compound->ROS inhibits

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflows

cluster_no_assay Nitric Oxide (NO) Production Assay Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound or Kaempferol Pre-treat with this compound or Kaempferol Seed RAW 264.7 cells->Pre-treat with this compound or Kaempferol Stimulate with LPS Stimulate with LPS Pre-treat with this compound or Kaempferol->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Add Griess Reagent Add Griess Reagent Collect supernatant->Add Griess Reagent Measure absorbance at 540 nm Measure absorbance at 540 nm Add Griess Reagent->Measure absorbance at 540 nm

Caption: Workflow for Nitric Oxide Assay.

cluster_cytokine_elisa Cytokine ELISA Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound or Kaempferol Pre-treat with this compound or Kaempferol Seed RAW 264.7 cells->Pre-treat with this compound or Kaempferol Stimulate with LPS Stimulate with LPS Pre-treat with this compound or Kaempferol->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect supernatant Collect supernatant Incubate->Collect supernatant Perform ELISA for TNF-a, IL-6, IL-1b Perform ELISA for TNF-a, IL-6, IL-1b Collect supernatant->Perform ELISA for TNF-a, IL-6, IL-1b

Caption: Workflow for Cytokine ELISA.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or Kaempferol for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Sample Preparation:

    • Seed RAW 264.7 cells in a 24-well plate and treat them with this compound or Kaempferol followed by LPS stimulation as described for the NO assay.

    • After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α, IL-6, or IL-1β).

    • Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After another incubation and washing step, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Finally, add a substrate solution (e.g., TMB) to develop a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect the levels of key proteins and their phosphorylated forms in the NF-κB and MAPK signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat RAW 264.7 cells with the test compounds and LPS for the desired time points.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • The intensity of the bands can be quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to their respective total protein levels.

Conclusion and Future Directions

The available evidence strongly supports the potent anti-inflammatory activity of Kaempferol, mediated through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While preliminary data on a this compound glycoside suggests potential anti-inflammatory effects, a direct comparison of the potency of this compound and Kaempferol is currently hampered by a lack of research on this compound in standardized inflammatory models.

Future studies should focus on evaluating the anti-inflammatory effects of this compound in LPS-stimulated macrophage models, such as RAW 264.7 cells. Determining its IC50 values for the inhibition of NO and pro-inflammatory cytokines, and elucidating its impact on the NF-κB and MAPK signaling pathways, will be crucial for a conclusive comparative assessment. Such research will not only clarify the relative potency of these two flavonoids but also advance the development of novel, natural-product-based anti-inflammatory therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of laricitrin and structurally related flavonols, including myricetin, quercetin, and kaempferol. The structure-activity relationships (SAR) governing their antioxidant, anti-inflammatory, and anticancer properties are discussed, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to this compound and Related Flavonols

Flavonols are a class of flavonoids characterized by a 3-hydroxyflavone backbone. Their biological activities are largely dictated by the substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on their A and B rings. This compound (3'-O-methylmyricetin) is structurally similar to myricetin, quercetin, and kaempferol, making them ideal candidates for comparative SAR studies. Understanding these relationships is crucial for the rational design of novel therapeutic agents.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and related flavonols. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Antioxidant Activity
CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
This compound Data not availableData not available
Myricetin ~5-10~2-5[1]
Quercetin ~8-15~3-7[1]
Kaempferol ~15-30~5-10[1]

Note: Lower IC50 values indicate higher antioxidant activity. The antioxidant capacity of flavonols is strongly correlated with the number and position of hydroxyl groups, particularly the catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moieties on the B-ring, which facilitate electron donation to scavenge free radicals.[1] Myricetin, with three hydroxyl groups on the B-ring, generally exhibits the strongest antioxidant activity.

Table 2: Anti-inflammatory Activity
CompoundCOX-2 Inhibition IC50 (µM)iNOS Inhibition IC50 (µM)Reference
This compound Data not availableData not available
Myricetin ~10-20~5-15[2]
Quercetin ~15-30~10-25[3]
Kaempferol ~20-40~15-35[4]

Note: Lower IC50 values indicate higher anti-inflammatory activity. The anti-inflammatory effects of flavonols are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] The presence of multiple hydroxyl groups and the C2=C3 double bond in the C-ring are important for this activity.

Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineMTT Assay IC50 (µM)Reference
This compound Data not availableData not available
Myricetin MCF-7 (Breast)~50-100[5][6]
HepG2 (Liver)~50-100[4]
Quercetin MCF-7 (Breast)~20-50[7]
CT-26 (Colon)~30-60[7]
Kaempferol VariousGenerally higher than quercetin[4]

Note: Lower IC50 values indicate higher cytotoxicity against cancer cells. The anticancer activity of flavonols is mediated through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways involved in cancer progression.[4][6][7] The specific substitution pattern on the flavonoid backbone influences their efficacy against different cancer cell types.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • Add a specific volume of the test compound (dissolved in a suitable solvent) at various concentrations to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The resulting solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 0.70 at 734 nm).

  • Assay Procedure:

    • Add a specific volume of the test compound at various concentrations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assays
  • Assay Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The activity is determined by monitoring the appearance of an oxidized product via spectrophotometry or fluorometry.

  • General Protocol (using a commercial kit):

    • Prepare the reaction buffer containing heme and the test compound at various concentrations.

    • Add the COX-2 enzyme to the wells.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Monitor the change in absorbance or fluorescence over time.

  • Calculation: The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.[8][9]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Induce iNOS expression by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of nitric oxide) in the supernatant using the Griess reagent.

  • Calculation: The percentage of nitric oxide production inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (LPS-stimulated) control cells. The IC50 value is determined from the dose-response curve.[10]

Anticancer Activity Assay
  • Cell Culture: Plate the cancer cells of interest in a 96-well plate at a specific density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Signaling Pathways and Molecular Mechanisms

The biological activities of flavonols are often mediated by their interaction with key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of inflammation and cell survival and are common targets of flavonols like myricetin and quercetin.[11][12][13][14][15] Based on structural similarities, it is highly probable that this compound exerts its effects through similar mechanisms.

Inhibition of Pro-inflammatory Signaling

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus_NFkB->Genes Transcription MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 AP1->Genes This compound This compound & Related Flavonols This compound->TAK1 This compound->IKK This compound->NFkB Inhibition of Translocation This compound->MAPK

Caption: Probable mechanism of anti-inflammatory action of this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G Start Start: Seed Macrophages Pretreat Pre-treat with Flavonols Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Nitrite Measure Nitrite (Griess Assay) Collect->Nitrite Cytokines Measure Cytokines (ELISA) Collect->Cytokines Western Analyze Proteins (Western Blot) Collect->Western End End: Data Analysis Nitrite->End Cytokines->End Western->End

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its structural relatives myricetin, quercetin, and kaempferol, possesses significant antioxidant, anti-inflammatory, and anticancer properties. The structure-activity relationships of flavonols are well-established, with the number and arrangement of hydroxyl groups being key determinants of their biological efficacy.

However, there is a notable lack of direct comparative studies involving this compound. Future research should focus on conducting head-to-head comparisons of this compound with other flavonols under standardized experimental conditions to provide a clearer quantitative assessment of its potency. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be invaluable for the development of this compound and other flavonols as potential therapeutic agents for a range of human diseases.

References

A Comparative Analysis of Laricitrin's Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical validation of Laricitrin's bioactivity data. It offers a comparative analysis of its performance against related flavonoids, Kaempferol and Syringetin, supported by experimental data and detailed methodologies.

Unveiling the Bioactive Potential of this compound

This compound, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties. This guide delves into the quantitative validation of these bioactivities, offering a comparative perspective with the structurally similar and well-researched flavonoids, Kaempferol and Syringetin.

Comparative Bioactivity Data

The following tables summarize the available quantitative data (IC50 values) for this compound, Kaempferol, and Syringetin across various bioassays. It is important to note that direct comparative studies for all three compounds under identical experimental conditions are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different experimental setups.

Antioxidant Activity
CompoundDPPH Radical Scavenging Assay (IC50, µM)ABTS Radical Scavenging Assay (IC50, µM)Ferric Reducing Antioxidant Power (FRAP) Assay (IC50, µM)
This compound Data not availableData not availableData not available
Kaempferol ~10 - 50~5 - 30Data not available
Syringetin Data not availableData not availableData not available

Note: IC50 values for Kaempferol are derived from multiple studies and represent a general range. Specific values vary depending on the experimental conditions.

Anti-inflammatory Activity
CompoundNitric Oxide (NO) Inhibition Assay (IC50, µM) (in RAW 264.7 cells)TNF-α Inhibition Assay (IC50, µM)IL-6 Inhibition Assay (IC50, µM)
This compound Data not availableData not availableData not available
Kaempferol ~10 - 40Data not availableData not available
Syringetin Data not availableData not availableData not available

Note: Kaempferol's inhibitory effect on NO production has been reported, with IC50 values varying across studies.

Anticancer Activity
CompoundCell LineMTT Assay (IC50, µM)
This compound Data not availableData not available
Kaempferol MCF-7 (Breast Cancer)90.28 µg/mL (~315 µM)[1]
A549 (Lung Cancer)35.80 µg/mL (~125 µM)[1]
HCT116 (Colon Cancer)177.78[2]
Syringetin Data not availableData not available

Note: The IC50 values for Kaempferol are from specific studies and should be considered in the context of the cited experimental protocols.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound (this compound, Kaempferol, or Syringetin) at various concentrations, and a positive control (e.g., Ascorbic acid).

  • Procedure:

    • Add 100 µL of the test compound solution to 100 µL of DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

c) FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.

  • Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compound at various concentrations, and a standard (e.g., FeSO₄).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO₄ and calculate the FRAP value of the test compound.

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: LPS, Griess reagent, test compound at various concentrations.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

b) TNF-α and IL-6 Inhibition Assay

This assay measures the ability of a compound to inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated cells.

  • Cell Line: RAW 264.7 cells or other suitable immune cells.

  • Reagents: LPS, ELISA kits for TNF-α and IL-6, test compound at various concentrations.

  • Procedure:

    • Follow the same cell culture and treatment protocol as the NO inhibition assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition and determine the IC50 values.

Anticancer Activity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product.

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), test compound at various concentrations.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

b) Apoptosis and Cell Cycle Analysis

These assays provide insights into the mechanism of cancer cell death induced by the test compound.

  • Methods: Flow cytometry using Annexin V/Propidium Iodide (PI) staining for apoptosis detection and PI staining for cell cycle analysis.

  • Procedure:

    • Treat cancer cells with the test compound at its IC50 concentration for a specific time.

    • Harvest the cells and stain them with the appropriate fluorescent dyes.

    • Analyze the cell populations using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Experimental Workflows

The bioactivity of this compound is often attributed to its modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

Laricitrin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK MEKK MEKK TLR4->MEKK IκB-α IκB-α IKK->IκB-α phosphorylates NF-κB NF-κB IκB-α->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MKK MKK MEKK->MKK ERK ERK MKK->ERK phosphorylates This compound This compound This compound->IKK inhibits This compound->ERK inhibits phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription

Caption: this compound's Anti-inflammatory Mechanism.

Experimental_Workflow_Anticancer start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment mtt_assay MTT Assay (Determine IC50) treatment->mtt_assay ic50 IC50 Determined? mtt_assay->ic50 ic50->treatment No (Adjust Conc.) apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis_analysis Yes cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis Yes end End apoptosis_analysis->end cell_cycle_analysis->end

Caption: Workflow for Anticancer Activity Assessment.

Conclusion

This guide provides a foundational overview of the bioactive properties of this compound in comparison to Kaempferol and Syringetin. While the available data suggests this compound holds promise as a potent antioxidant, anti-inflammatory, and anticancer agent, further direct comparative studies are warranted to establish a more definitive quantitative ranking of its efficacy. The provided experimental protocols and signaling pathway diagrams offer a framework for future research in this area. Researchers are encouraged to utilize this guide to inform their experimental design and contribute to a more comprehensive understanding of this compound's therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Laricitrin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Protocols

Prior to disposal, it is crucial to handle laricitrin with appropriate care. Although detailed hazard information is limited, treating it as a potentially hazardous substance is a prudent measure.

Table 1: this compound Handling and Safety Precautions

PrecautionSpecification
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, and a standard laboratory coat should be worn at all times when handling this compound.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.[1]
Spill Management In the event of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, labeled container for hazardous waste. Ensure the area is well-ventilated during cleanup.[2][3]

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on established guidelines for the disposal of laboratory chemicals.[2][3]

  • Waste Collection and Storage:

    • Collect all this compound waste, including contaminated materials, in a designated, leak-proof, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its CAS number (53472-37-0).[4][5]

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Improper mixing can lead to hazardous reactions.

  • Final Disposal:

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [2] This substance must be treated as hazardous chemical waste.

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[6] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Laricitrin_Disposal_Workflow start This compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check container Select Designated Hazardous Waste Container ppe_check->container labeling Label Container: 'Hazardous Waste - this compound' container->labeling collection Collect Waste in Container labeling->collection spill Spill Occurs? collection->spill spill_procedure Follow Spill Management Protocol: - Absorb with inert material - Collect in waste container - Ventilate area spill->spill_procedure Yes storage Store Sealed Container in Cool, Dry, Ventilated Area spill->storage No spill_procedure->collection disposal_decision Dispose as Hazardous Waste (Do NOT use sink or regular trash) storage->disposal_decision ehs_contact Contact EHS or Licensed Waste Management for Pickup disposal_decision->ehs_contact end Disposal Complete ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general yet critical safety and disposal protocols, laboratory professionals can effectively manage this compound waste, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Laricitrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Laricitrin. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a solid, likely in powdered form, the primary hazards involve inhalation of dust particles and dermal or eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Respiratory Protection Eye Protection Hand Protection Body Protection
Weighing and Aliquoting (Dry Powder) NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessment.Tightly fitting safety goggles or a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile rubber).[3]Laboratory coat.
Preparing Solutions (Dissolving Powder) Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator with particulate and organic vapor cartridges is recommended.Tightly fitting safety goggles or a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile rubber).[3]Laboratory coat. An apron may be worn over the lab coat.[4]
Handling Solutions Generally not required if handled in a well-ventilated area.Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile rubber).[3]Laboratory coat.
Cleaning Spills of Powder NIOSH-approved respirator with a particulate filter.Tightly fitting safety goggles.[1][2]Heavy-duty, chemical-resistant gloves.Laboratory coat or disposable coveralls.
Cleaning Spills of Solution Generally not required if the solvent is not highly volatile or toxic.Safety goggles.[1][2]Chemical-resistant gloves.[3]Laboratory coat.

Operational and Disposal Plans

2.1. Handling and Storage

  • Engineering Controls: Handle dry powder in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

2.2. Disposal

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed waste container for proper disposal.

Logical Workflow for PPE Selection

The following diagram outlines a logical workflow for selecting appropriate PPE when a specific Safety Data Sheet is unavailable. This process emphasizes a cautious approach based on the physical form and potential hazards of the chemical.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedural Controls start Start: New Chemical Handling sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS recommendations for PPE. sds_check->sds_yes Yes sds_no No SDS available. Proceed with caution. sds_check->sds_no No end End: Proceed with Experiment sds_yes->end physical_form Determine the physical form of the chemical. sds_no->physical_form is_powder Is it a solid/powder? physical_form->is_powder is_liquid Is it a liquid? physical_form->is_liquid is_gas Is it a gas/volatile? physical_form->is_gas powder_ppe Minimum PPE for Powder: - Respirator (N95 or better) - Goggles/Face Shield - Gloves - Lab Coat is_powder->powder_ppe Yes liquid_ppe Minimum PPE for Liquid: - Goggles/Safety Glasses - Gloves - Lab Coat is_liquid->liquid_ppe Yes gas_ppe Minimum PPE for Gas/Volatile: - Specialized Respirator - Goggles/Face Shield - Gloves - Lab Coat/Chemical Suit is_gas->gas_ppe Yes work_in_hood Work in a chemical fume hood. powder_ppe->work_in_hood final_ppe Select and use the determined PPE. liquid_ppe->final_ppe gas_ppe->work_in_hood work_in_hood->final_ppe final_ppe->end

Caption: Workflow for selecting PPE when a specific SDS is not available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laricitrin
Reactant of Route 2
Laricitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.